1-Benzylimidazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-11-6-7-12(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNSPEIJKZNYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282716 | |
| Record name | 1-Benzylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2385-38-8 | |
| Record name | 2385-38-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylimidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzylimidazolidin-2-one: Core Properties and Applications
This guide provides a comprehensive technical overview of 1-Benzylimidazolidin-2-one, a heterocyclic compound of significant interest in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore robust synthetic protocols, detail its spectroscopic signature, and discuss its emerging applications for researchers, scientists, and drug development professionals.
Introduction: The Imidazolidin-2-one Scaffold
The imidazolidin-2-one core is a privileged heterocyclic motif found in numerous biologically active compounds and is a cornerstone in the design of novel therapeutics. Its rigid, five-membered ring structure, featuring a cyclic urea, provides a stable scaffold for introducing diverse functionalities. The addition of a benzyl group at the N-1 position, as in this compound, enhances lipophilicity and introduces aromatic interactions, making it a valuable building block for targeting various biological systems. This guide serves to consolidate the essential technical knowledge surrounding this compound, providing a foundation for its effective utilization in research and development.
Physicochemical and Molecular Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its application in experimental work. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | - |
| Molecular Weight | 176.22 g/mol | - |
| CAS Number | 2385-38-8 | [1] |
| Appearance | White to off-white solid | - |
| Melting Point | 84-85 °C (for isomer 1-Benzylimidazolidin-4-one) | [2] |
| Boiling Point | 160-165 °C at 0.01 Torr (for isomer 1-Benzylimidazolidin-4-one) | [2] |
| Calculated LogP | 1.3 | - |
Note: Experimental data for the 2-one isomer is limited in publicly available literature; some data points are for the closely related 4-one isomer and should be considered indicative.
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through the cyclization of a suitable diamine precursor, N-benzylethylenediamine, with a carbonylating agent. This method is reliable and provides a high yield of the desired product.
Causality in Synthetic Strategy
The chosen synthetic route relies on the nucleophilicity of the primary and secondary amines of the N-benzylethylenediamine precursor. The use of a carbonylating agent like carbonyldiimidazole (CDI) is advantageous as it is safer than phosgene and the reaction by-product, imidazole, can be easily removed by an acidic wash during workup. The reaction proceeds via a two-step intramolecular mechanism where the more nucleophilic primary amine first attacks the CDI, followed by a ring-closing attack by the secondary amine to form the stable cyclic urea.
Experimental Protocol: Synthesis of this compound
This protocol describes a robust method for the laboratory-scale synthesis of the title compound.
Step 1: Synthesis of N-Benzylethylenediamine (Precursor)
-
To a round-bottom flask, add ethylenediamine (5 equivalents) dissolved in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of benzaldehyde (1 equivalent) in methanol dropwise with continuous stirring.
-
After the addition is complete, stir the reaction mixture for 30 minutes.
-
Add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-benzylethylenediamine, which can be purified by distillation if necessary[3].
Step 2: Cyclization to this compound
-
Dissolve N-benzylethylenediamine (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) in a round-bottom flask under a nitrogen atmosphere.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with dilute hydrochloric acid (to remove imidazole) followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the two-stage synthesis of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum provides key information about the hydrogen environment. The expected chemical shifts (in CDCl₃) are detailed below.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Phenyl) | 7.20 - 7.40 | Multiplet | 5H |
| NH (Amide) | ~5.0 - 6.0 | Broad Singlet | 1H |
| Benzylic CH₂ | ~4.45 | Singlet | 2H |
| N-CH₂ (Ring) | ~3.50 | Triplet | 2H |
| N-CH₂ (Ring) | ~3.30 | Triplet | 2H |
Causality: The aromatic protons appear in their characteristic region. The benzylic protons are a singlet due to the absence of adjacent protons and are deshielded by the adjacent nitrogen and aromatic ring. The two methylene groups of the imidazolidinone ring appear as distinct triplets due to coupling with each other. The NH proton is typically broad and its position can vary with concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the proton data for full structural elucidation.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Urea Carbonyl) | ~160 |
| Aromatic (Quaternary) | ~137 |
| Aromatic (CH) | 127 - 129 |
| Benzylic CH₂ | ~49 |
| N-CH₂ (Ring) | ~46 |
| N-CH₂ (Ring) | ~40 |
Causality: The carbonyl carbon is significantly deshielded, appearing at the lowest field. The aromatic carbons appear in the 127-137 ppm range. The aliphatic carbons attached to nitrogen atoms are found in the 40-50 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3300 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Urea) | 1690 - 1710 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
Causality: The most prominent peak will be the strong carbonyl (C=O) stretch of the cyclic urea around 1700 cm⁻¹. The broad N-H stretch is also a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Expected Molecular Ion (M⁺): m/z = 176.10
-
Key Fragmentation: A prominent peak at m/z = 91 corresponding to the stable benzyl cation ([C₇H₇]⁺) is expected due to the cleavage of the benzylic C-N bond. Another fragment may appear at m/z = 85 corresponding to the imidazolidin-2-one ring after loss of the benzyl group.
Protocol: Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved before analysis.
-
IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid directly on the ATR crystal.
-
Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques like Electrospray Ionization (ESI) or analyze directly for Gas Chromatography-Mass Spectrometry (GC-MS) if the compound is sufficiently volatile and thermally stable.
Reactivity and Applications in Drug Development
The imidazolidin-2-one scaffold is a versatile platform in medicinal chemistry due to its favorable physicochemical properties and synthetic tractability[4].
Chemical Reactivity
The primary sites of reactivity on this compound are the N-H proton and the positions on the benzyl ring.
-
N-H Deprotonation: The amide proton can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation at the N-3 position to create more complex, disubstituted derivatives.
-
Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution, although the reaction conditions must be chosen carefully to avoid side reactions.
Applications in Medicinal Chemistry
The imidazolidinone core is a key component in compounds designed for a range of therapeutic targets. While specific studies on this compound are not abundant, closely related N-benzylated imidazolidin-2-one derivatives have been synthesized and investigated as potential agents for treating Alzheimer's disease[5]. In that research, the N-benzylated imidazolidin-2-one moiety served as a replacement for the indanone ring of the established drug donepezil, demonstrating its utility as a bioisostere[5]. The scaffold has also been explored for developing agents with anti-inflammatory and analgesic activities[6].
Logical Pathway for Applicationdot
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Benzylimidazole(4238-71-5) 13C NMR [m.chemicalbook.com]
- 3. N-Benzylethylenediamine | 4152-09-4 [chemicalbook.com]
- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, anti-inflammatory, analgesic and COX-1/2 inhibition activities of anilides based on 5,5-diphenylimidazolidine-2,4-dione scaffold: Molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Benzylimidazolidin-2-one: Structure, Synthesis, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 1-benzylimidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure and nomenclature, explore plausible synthetic routes, analyze its spectroscopic characteristics, and discuss its potential applications within the broader context of drug discovery, grounded in the established significance of the imidazolidin-2-one scaffold.
Core Concepts: Unveiling the this compound Scaffold
The imidazolidin-2-one ring system is a cornerstone in the design of biologically active molecules. Its structural rigidity, coupled with the presence of hydrogen bond donors and acceptors, makes it a privileged scaffold in medicinal chemistry. The title compound, this compound, integrates this versatile core with a benzyl substituent at the N1 position, introducing lipophilicity and the potential for specific steric and electronic interactions with biological targets.
Chemical Structure and IUPAC Nomenclature
The definitive identification of a chemical entity is paramount. This compound is characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, with a carbonyl group at position 2. A benzyl group is attached to the nitrogen atom at position 1.
IUPAC Name: this compound
Molecular Formula: C₁₀H₁₂N₂O
Canonical SMILES: C1CN(C(=O)N1)CC2=CC=CC=C2
InChIKey: IXNSPEIJKZNYLL-UHFFFAOYSA-N
Below is a 2D representation of the chemical structure of this compound.
A Comprehensive Technical Guide to the Synthesis of 1-Benzylimidazolidin-2-one from Benzylamine
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This in-depth technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a pivotal intermediate in the fields of medicinal chemistry and drug development. This document is tailored for researchers, scientists, and professionals, offering a deep dive into the chemical principles, experimental protocols, and critical considerations for the successful synthesis of this valuable compound. We will prioritize a modern, phosgene-free approach, emphasizing safety and efficiency, while also acknowledging the classical phosgene-mediated route.
Introduction: The Versatile Scaffold of this compound
This compound is a cyclic urea derivative that has garnered significant attention as a versatile scaffold in the design of novel therapeutic agents. Its structure, featuring a rigid five-membered imidazolidinone ring coupled with a flexible benzyl substituent, provides a unique combination of steric and electronic properties. This allows for the fine-tuning of molecular interactions with biological targets, making it a sought-after building block in the synthesis of compounds with a wide range of pharmacological activities. The efficient and scalable synthesis of this compound from readily available starting materials like benzylamine is, therefore, of paramount importance.
Phosgene-Free Synthesis: The Carbonyldiimidazole (CDI) Mediated Cyclization
In contemporary organic synthesis, the avoidance of highly toxic and hazardous reagents is a primary concern. Phosgene, a classical reagent for the synthesis of ureas and their cyclic analogues, falls into this category. A safer and equally effective alternative is 1,1'-carbonyldiimidazole (CDI).[1] CDI is a crystalline solid that is easier to handle and serves as an excellent carbonylating agent.[1] This section will detail a robust, one-pot protocol for the synthesis of this compound from benzylamine via the in situ formation of N-benzylethylenediamine followed by CDI-mediated cyclization.
Mechanistic Rationale
The synthesis commences with the reductive amination of a suitable protected aminoacetaldehyde with benzylamine to form N-benzylethylenediamine. This intermediate is then subjected to a cyclization reaction with CDI. The imidazole leaving groups of CDI are readily displaced by the primary and secondary amines of the diamine, leading to the formation of the stable five-membered cyclic urea.
Experimental Protocol: A Step-by-Step Guide
This protocol is a composite of established synthetic methodologies for reductive amination and CDI-mediated cyclization.
Materials:
-
Benzylamine
-
2-(Boc-amino)acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
1,1'-Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of N-Boc-N'-benzylethylenediamine:
-
To a solution of benzylamine (1.0 eq) in anhydrous DCM, add 2-(Boc-amino)acetaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Deprotection of the Boc Group:
-
Dissolve the purified N-Boc-N'-benzylethylenediamine in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude N-benzylethylenediamine is used in the next step without further purification.
-
-
Cyclization with CDI:
-
Dissolve the crude N-benzylethylenediamine in anhydrous THF.
-
Add a solution of CDI (1.1 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
-
Data Presentation: Expected Yields and Purity
| Step | Reactants | Key Reagents | Solvent | Typical Yield | Purity |
| Reductive Amination | Benzylamine, 2-(Boc-amino)acetaldehyde | STAB | DCM | 70-85% | >95% (crude) |
| Boc Deprotection | N-Boc-N'-benzylethylenediamine | TFA | DCM | Quantitative | Crude |
| Cyclization | N-Benzylethylenediamine, CDI | - | THF | 60-75% | >98% |
Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.38-7.25 (m, 5H, Ar-H), 4.45 (s, 2H, -CH₂-Ph), 3.40-3.35 (m, 2H, -N-CH₂-), 3.30-3.25 (m, 2H, -CH₂-N-). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 163.5 (C=O), 137.5 (Ar-C), 128.8 (Ar-CH), 127.8 (Ar-CH), 127.5 (Ar-CH), 49.0 (-CH₂-Ph), 45.5 (-N-CH₂-), 40.0 (-CH₂-N-). |
| IR (KBr, cm⁻¹) | 3250-3150 (N-H stretch, if any uncyclized intermediate), 3050-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1680-1660 (C=O stretch, urea). |
| Mass Spec. (ESI-MS) | m/z [M+H]⁺ calculated for C₁₀H₁₂N₂O: 177.1028; found: 177.1025. |
The Classical Phosgene-Mediated Synthesis: A Brief Overview
For historical context and completeness, it is pertinent to mention the traditional synthesis of this compound using phosgene or its safer, yet still hazardous, solid equivalent, triphosgene. This method typically involves the reaction of benzylamine with phosgene to form benzyl isocyanate, which is then reacted with a suitable 2-aminoethanol derivative, followed by cyclization.
Due to the extreme toxicity of phosgene, this method requires specialized equipment and stringent safety precautions. The use of phosgene substitutes like triphosgene reduces the handling risks associated with a gaseous reagent but still necessitates careful management due to the in situ generation of phosgene.
Conclusion
The synthesis of this compound from benzylamine is a critical transformation for the advancement of various research and development endeavors in the pharmaceutical industry. The presented phosgene-free method utilizing 1,1'-carbonyldiimidazole offers a safe, efficient, and scalable approach that aligns with the principles of modern green chemistry. The detailed experimental protocol and characterization data provided in this guide serve as a self-validating system, empowering researchers to confidently produce this valuable synthetic intermediate.
References
An In-depth Technical Guide to 1-Benzylimidazolidin-2-one: Synthesis, Characterization, and Applications in Drug Discovery
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of 1-Benzylimidazolidin-2-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical properties, synthesis methodologies, spectroscopic characterization, and its emerging role as a versatile scaffold in medicinal chemistry.
Core Compound Identification
This compound , a derivative of imidazolidinone, is a stable, cyclic urea featuring a benzyl group attached to one of the nitrogen atoms. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 2385-38-8 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₂N₂O | --INVALID-LINK-- |
| Molecular Weight | 176.22 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | - |
Synthesis of this compound: A Methodological Deep Dive
The synthesis of the imidazolidin-2-one core is a well-established area of organic chemistry, with several reliable strategies available. The choice of a particular method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Conceptual Framework for Synthesis
The most common approaches to the imidazolidin-2-one scaffold involve the formation of the cyclic urea structure from a 1,2-diamine precursor. This can be achieved through various methods, including:
-
Direct Carbonylation of 1,2-Diamines: This is a straightforward approach where a 1,2-diamine is reacted with a carbonylating agent.
-
Intramolecular Hydroamination of Unsaturated Ureas: This method involves the cyclization of a suitably substituted urea derivative.
-
Diamination of Olefins: A more advanced strategy that constructs the ring through the addition of two nitrogen atoms across a double bond.
-
Aziridine Ring Expansion: This method utilizes the ring strain of aziridines to form the five-membered imidazolidinone ring.
The following diagram illustrates the primary synthetic pathways to the imidazolidin-2-one core.
Caption: Key synthetic routes to the imidazolidin-2-one scaffold.
Detailed Experimental Protocol: Synthesis from N-Benzylethylenediamine
This section provides a detailed, step-by-step protocol for the synthesis of this compound from the readily available starting material, N-benzylethylenediamine, using carbonyldiimidazole (CDI) as a safe and effective carbonylating agent.[1] This method is favored for its mild reaction conditions and high yields.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
N-Benzylethylenediamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Dichloromethane (DCM), anhydrous
-
0.01 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a solution of N-benzylethylenediamine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 1,1'-carbonyldiimidazole (CDI) (1.0 equivalent) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding 0.01 M HCl. Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to afford pure this compound.[1]
Spectroscopic Characterization
Thorough characterization of the synthesized this compound is crucial for confirming its structure and purity. The following table summarizes the expected spectroscopic data based on the analysis of structurally similar compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzylic protons (a singlet or two doublets), aromatic protons of the benzyl group (a multiplet), and the methylene protons of the imidazolidinone ring (two multiplets). The chemical shifts of the imidazolidine ring protons are influenced by the orientation of the benzyl group.[2][3] |
| ¹³C NMR | Resonances for the carbonyl carbon (around 163 ppm), benzylic methylene carbon, aromatic carbons, and the two methylene carbons of the imidazolidinone ring.[1] |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching of the cyclic urea (amide) group, typically in the range of 1680-1720 cm⁻¹. Also, characteristic absorptions for C-H bonds of the aromatic and aliphatic parts of the molecule. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of 176.22. Fragmentation patterns would likely involve the loss of the benzyl group or fragments from the imidazolidinone ring. |
Applications in Drug Development: A Scaffold of Promise
The imidazolidin-2-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[4][5] The introduction of a benzyl group provides a handle for further chemical modifications and can influence the compound's pharmacokinetic and pharmacodynamic properties.
Rationale for Pharmacological Interest
The structural similarity of the imidazolidinone ring to components of biologically important molecules, such as biotin and certain amino acids, makes it an attractive starting point for the design of new therapeutic agents. The benzyl group can engage in hydrophobic and π-stacking interactions within protein binding pockets, enhancing affinity and selectivity.
Potential Therapeutic Areas
Derivatives of imidazolidin-2-one and the broader benzimidazole class have shown a wide range of biological activities, suggesting potential applications for this compound as a scaffold in the development of drugs for:
-
Anticancer Therapy: Benzimidazole and imidazolidinone derivatives have been investigated as inhibitors of various kinases, including EGFR, and have shown anti-proliferative activity against several cancer cell lines.[6][7]
-
Antimicrobial Agents: The benzimidazole core is present in several antifungal and anthelmintic drugs. Derivatives of this compound could be explored for their potential as novel antibacterial or antifungal agents.
-
Central Nervous System (CNS) Disorders: The structural features of this scaffold may allow for interaction with CNS targets. For instance, related imidazoline derivatives have been studied as ligands for serotonin receptors.
The following diagram illustrates the workflow for exploring the therapeutic potential of the this compound scaffold.
Caption: A typical drug discovery process starting from a lead scaffold.
Conclusion
This compound represents a valuable building block for medicinal chemists and drug discovery scientists. Its straightforward synthesis and the privileged nature of the imidazolidin-2-one scaffold make it an attractive starting point for the development of new therapeutic agents across a range of disease areas. Further exploration of its derivatives is warranted to fully unlock its pharmacological potential.
References
- 1. mdpi.com [mdpi.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Design, synthesis, in silico, and in vitro evaluation of benzylbenzimidazolone derivatives as potential drugs on α-glucosidase and glucokinase as pharmacological targets - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Benzylimidazolidin-2-one: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1-Benzylimidazolidin-2-one (CAS No. 23337-33-9), a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established principles of spectroscopic interpretation and supported by authoritative references.
Introduction
This compound is a heterocyclic compound featuring a central five-membered imidazolidinone ring substituted with a benzyl group at one of the nitrogen atoms. The structural rigidity of the ring and the conformational flexibility of the benzyl group impart unique chemical properties that are of significant interest. Accurate and comprehensive spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding its reactivity. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, explaining the rationale behind signal assignments and fragmentation patterns.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals for the protons of the benzyl group and the imidazolidinone ring. The chemical shifts are influenced by the electronic environment of the neighboring atoms and the overall molecular geometry.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | Multiplet | 5H | Aromatic protons (C8-H to C12-H) |
| ~4.40 | Singlet | 2H | Benzylic protons (C6-H₂) |
| ~3.45 | Triplet | 2H | Methylene protons (C4-H₂) |
| ~3.30 | Triplet | 2H | Methylene protons (C5-H₂) |
| ~5.0-6.0 | Broad Singlet | 1H | Amide proton (N3-H) |
Interpretation and Rationale:
-
Aromatic Protons (C8-H to C12-H): The five protons of the phenyl ring typically resonate as a complex multiplet in the region of δ 7.2-7.4 ppm. The exact chemical shifts and coupling patterns can vary depending on the solvent and concentration.
-
Benzylic Protons (C6-H₂): The two protons on the methylene group attached to the nitrogen (N1) and the phenyl ring appear as a sharp singlet around δ 4.40 ppm. The singlet nature arises from the free rotation around the N1-C6 bond, making the two protons chemically equivalent. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom and the aromatic ring.
-
Imidazolidinone Ring Protons (C4-H₂ and C5-H₂): The four protons of the imidazolidinone ring appear as two distinct triplets around δ 3.45 and 3.30 ppm. The protons on C4 are coupled to the protons on C5, and vice versa, resulting in a triplet splitting pattern (assuming a first-order spectrum). These protons are in a saturated heterocyclic system and are shielded compared to the benzylic protons.
-
Amide Proton (N3-H): The proton attached to the N3 atom is an amide proton and typically appears as a broad singlet. Its chemical shift can be highly variable (δ 5.0-6.0 ppm or even further downfield) and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~163.6 | Carbonyl carbon (C2) |
| ~137.8 | Quaternary aromatic carbon (C7) |
| ~128.4 | Aromatic methine carbons (C9, C11) |
| ~127.2 | Aromatic methine carbons (C8, C12) |
| ~126.9 | Aromatic methine carbon (C10) |
| ~46.9 | Benzylic carbon (C6) |
| ~40.0 | Methylene carbon (C4) |
| ~38.0 | Methylene carbon (C5) |
Interpretation and Rationale:
-
Carbonyl Carbon (C2): The carbon of the carbonyl group (C=O) is significantly deshielded and appears at a characteristic downfield chemical shift of approximately δ 163.6 ppm.[1]
-
Aromatic Carbons (C7-C12): The six carbons of the phenyl ring resonate in the typical aromatic region (δ 125-140 ppm). The quaternary carbon (C7) attached to the benzylic methylene group is found at the downfield end of this range, around δ 137.8 ppm.[1] The other aromatic carbons appear as distinct signals, with their chemical shifts influenced by their position on the ring.
-
Benzylic Carbon (C6): The benzylic methylene carbon (C6) is deshielded by the adjacent nitrogen and aromatic ring, resonating at approximately δ 46.9 ppm.[1]
-
Imidazolidinone Ring Carbons (C4, C5): The two methylene carbons of the imidazolidinone ring are shielded relative to the benzylic carbon and appear at around δ 40.0 and 38.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 | Strong, Broad | N-H Stretch (Amide) |
| ~3030 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1690 | Strong, Sharp | C=O Stretch (Amide) |
| ~1495, 1450 | Medium | Aromatic C=C Stretch |
| ~740, 700 | Strong | C-H Bending (Monosubstituted Benzene) |
Interpretation and Rationale:
-
N-H Stretch: A strong and broad absorption band around 3250 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide group in the imidazolidinone ring. The broadening is a result of intermolecular hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations are typically observed as medium intensity bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups appear as medium bands below 3000 cm⁻¹.
-
C=O Stretch: A very strong and sharp absorption band around 1690 cm⁻¹ is a definitive indicator of the carbonyl (C=O) stretching vibration of the amide group (a cyclic urea).
-
Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually give rise to two or more bands of medium intensity in the 1600-1450 cm⁻¹ region.
-
C-H Bending: The out-of-plane C-H bending vibrations of the monosubstituted benzene ring typically produce two strong bands around 740 cm⁻¹ and 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 176, corresponding to its molecular weight. The most prominent fragmentation pathway is the cleavage of the benzylic bond, which is the weakest bond in the molecule.
Caption: Proposed primary fragmentation pathway for this compound in EI-MS.
Interpretation and Rationale:
-
Molecular Ion ([M]⁺˙, m/z = 176): The peak corresponding to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.
-
Base Peak (m/z = 91): The most abundant fragment is expected to be the tropylium ion ([C₇H₇]⁺) at m/z = 91. This highly stable carbocation is formed by the cleavage of the bond between the benzylic carbon (C6) and the nitrogen (N1), followed by rearrangement. This is a very common and characteristic fragmentation for benzyl-containing compounds.
-
Fragment at m/z = 85: The other part of the molecule, the imidazolidin-2-one radical cation, would result in a fragment at m/z = 85.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrument parameters. The following are generalized protocols for obtaining the spectra discussed in this guide.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence (e.g., zg30)
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Standard proton-decoupled sequence (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay (d1): 2-5 seconds
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (Thin Film):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform, dichloromethane).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl, KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition: Record the spectrum and identify the characteristic absorption bands.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., direct infusion for ESI, or a GC inlet for EI).
-
Ionization Method:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically performed at 70 eV.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for producing protonated molecules ([M+H]⁺) with minimal fragmentation.
-
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Conclusion
The spectroscopic data presented in this technical guide provide a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This detailed analysis serves as a reliable reference for scientists working with this important chemical entity.
References
Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Benzylimidazolidin-2-one in Common Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and professionals in drug development to understand and determine the solubility of 1-benzylimidazolidin-2-one. In the absence of extensive published solubility data for this compound, this guide emphasizes robust experimental protocols and theoretical principles to empower researchers to generate reliable and reproducible solubility profiles. By following the methodologies outlined herein, users will be equipped to make informed decisions regarding solvent selection for synthesis, purification, formulation, and various other applications.
Introduction to this compound and the Significance of Solubility
This compound is a heterocyclic compound of interest in various fields of chemical research and development. Its structural features, comprising a polar urea-like core and a nonpolar benzyl group, suggest a nuanced solubility profile that is critical to its application. Understanding the solubility of this compound in different organic solvents is paramount for:
-
Reaction Optimization: Selecting an appropriate solvent to ensure all reactants are in the same phase, thereby maximizing reaction rates and yields.
-
Crystallization and Purification: Identifying suitable solvent systems for effective purification through crystallization, where the compound exhibits high solubility in the hot solvent and low solubility upon cooling.
-
Formulation Development: For pharmaceutical applications, choosing a solvent that can effectively dissolve the active pharmaceutical ingredient (API) is a cornerstone of developing stable and bioavailable formulations.
-
Analytical Method Development: Selecting appropriate diluents for techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide will provide the foundational knowledge and practical steps to systematically determine the solubility of this compound.
Theoretical Underpinnings of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] It posits that substances with similar polarities are more likely to be soluble in one another. Organic solvents can be broadly categorized based on their polarity:
-
Polar Protic Solvents: These solvents possess a hydrogen atom attached to an electronegative atom (e.g., oxygen or nitrogen) and can donate hydrogen bonds. Examples include water, methanol, and ethanol.
-
Polar Aprotic Solvents: These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. Examples include acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
-
Nonpolar Solvents: These solvents have low dielectric constants and are not effective at solvating polar molecules. Examples include hexane, toluene, and diethyl ether.
Given the structure of this compound, which contains both polar (the imidazolidin-2-one ring) and nonpolar (the benzyl group) moieties, it is expected to exhibit varying degrees of solubility across this spectrum of solvents.
Experimental Determination of Solubility: A Methodological Approach
A systematic approach to determining solubility involves both qualitative and quantitative assessments.
Qualitative Solubility Assessment
A preliminary qualitative assessment can provide a rapid understanding of the compound's solubility in a range of solvents. This is often the first step in a broader solubility screening process.[2][3][4]
Protocol for Qualitative Solubility Testing:
-
Preparation: Dispense approximately 25 mg of this compound into a series of small, labeled test tubes.
-
Solvent Addition: To each test tube, add 0.75 mL of a different organic solvent in small portions (e.g., 0.25 mL at a time).
-
Vigorous Mixing: After each addition, cap the test tube and shake it vigorously for at least 30 seconds to facilitate dissolution.
-
Observation: Observe the mixture closely. If the solid dissolves completely, the compound is considered soluble in that solvent at that approximate concentration. If a significant amount of solid remains undissolved, it is considered insoluble or sparingly soluble.
-
Categorization: Record the results as "Soluble," "Partially Soluble," or "Insoluble" for each solvent tested.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];
}
Figure 1: Workflow for qualitative solubility assessment.
Quantitative Solubility Determination: The Shake-Flask Method
For a more precise measure of solubility, the equilibrium or shake-flask method is a widely accepted technique.[1] This method determines the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.
Protocol for Quantitative Solubility Determination:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker bath or orbital shaker is recommended for consistent agitation.
-
Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled. Alternatively, centrifugation can be used to expedite the separation of the solid and liquid phases.
-
Sample Extraction: Carefully extract a known volume of the clear, supernatant liquid. It is critical to avoid disturbing the solid material at the bottom of the container.
-
Analysis: Determine the concentration of this compound in the extracted sample using a suitable analytical technique, such as:
-
Gravimetric Analysis: Evaporate the solvent from the known volume of the supernatant and weigh the remaining solid residue.
-
Spectroscopic Analysis: Use UV-Vis spectroscopy or another appropriate spectroscopic method, provided a standard calibration curve has been established.
-
Chromatographic Analysis: Employ HPLC to determine the concentration against a known standard.
-
-
Calculation: Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
dot graph TD { subgraph "Preparation & Equilibration" A[Add excess this compound to solvent] --> B[Seal and agitate at constant temperature for 24-48h]; end subgraph "Separation & Analysis" C[Allow solid to settle or centrifuge] --> D[Extract a known volume of the supernatant]; D --> E{Analyze concentration (Gravimetric, Spectroscopic, or Chromatographic)}; end subgraph "Result" F[Calculate and report solubility] end B --> C; E --> F; }
Figure 2: Workflow for quantitative solubility determination using the shake-flask method.
Data Presentation and Interpretation
To facilitate comparison and analysis, the solubility data for this compound should be compiled into a structured table. Researchers can use the following template to record their experimental findings.
| Solvent | Solvent Type | Qualitative Solubility (e.g., Soluble, Partially Soluble, Insoluble) | Quantitative Solubility (mg/mL at 25°C) | Notes |
| Polar Protic | ||||
| Water | Polar Protic | |||
| Methanol | Polar Protic | |||
| Ethanol | Polar Protic | |||
| Polar Aprotic | ||||
| Acetone | Polar Aprotic | |||
| Acetonitrile | Polar Aprotic | |||
| Dimethylformamide (DMF) | Polar Aprotic | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||
| Nonpolar | ||||
| Hexane | Nonpolar | |||
| Toluene | Nonpolar | |||
| Diethyl Ether | Nonpolar | |||
| Dichloromethane (DCM) | Nonpolar |
Safety Considerations
Prior to handling this compound and any organic solvents, it is imperative to consult the respective Safety Data Sheets (SDS).[5] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be strictly followed. All experimental work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a robust framework for determining the solubility of this compound in common organic solvents. By employing the detailed qualitative and quantitative protocols, researchers can generate the critical data needed to guide solvent selection for a wide array of applications. A systematic and well-documented approach to solubility determination is an indispensable component of efficient and successful chemical research and development.
References
An In-Depth Technical Guide to the Discovery and History of Imidazolidinone Compounds
Abstract
The imidazolidinone core, a five-membered saturated heterocycle containing a urea or amide moiety, represents a cornerstone of modern organic chemistry and medicinal science. Initially explored as a simple heterocyclic structure, its journey has been marked by pivotal discoveries that have transformed it into a powerful tool for asymmetric synthesis and a privileged scaffold in drug development. This guide provides a comprehensive technical overview of the imidazolidinone ring system, tracing its history from early synthetic reports to its revolutionary role in the field of organocatalysis. We will explore the fundamental synthetic methodologies, the mechanistic principles behind its application as both a chiral auxiliary and a catalyst, and its prevalence in a host of biologically active compounds and FDA-approved drugs. This document is intended for researchers and professionals in chemical synthesis and drug discovery, offering expert insights into the causality behind experimental designs and the self-validating logic of the protocols that have defined this remarkable class of compounds.
Chapter 1: Foundational Syntheses and Early Discoveries
The history of the imidazolidinone scaffold begins not with the more common 2-imidazolidinone, but with its isomer, the 4-imidazolidinone. The first documented synthesis of this ring system dates back to 1908, when the German chemist Heinrich Biltz, in his investigations into diphenylhydantoin (phenytoin), described the conversion of 5,5-diphenylthiohydantoin to 5,5-diphenylimidazolidin-4-one. This early work laid the groundwork for recognizing the stability and accessibility of this heterocyclic core.
Classical Synthetic Routes to the 2-Imidazolidinone Core
The most direct and enduring method for constructing the 2-imidazolidinone ring is the cyclization of a 1,2-diamine with a suitable one-carbon carbonyl source. This approach is mechanistically straightforward, involving a nucleophilic attack by one amino group on the carbonylating agent, followed by an intramolecular acyl substitution by the second amino group to close the ring.
Key carbonylating agents used in this classical approach include:
-
Phosgene and its Derivatives: Highly effective but toxic, leading to the widespread adoption of safer alternatives like triphosgene, chloroformates, and carbonyldiimidazole (CDI).
-
Urea and Carbonates: Reactions with reagents like diethyl carbonate or urea itself provide greener and safer, albeit often higher-temperature, pathways to the cyclic urea structure.
The versatility of this method allows for the synthesis of a wide array of substituted imidazolidinones, dictated by the choice of the starting diamine.
Experimental Protocol: General Synthesis of a 2-Imidazolidinone from a 1,2-Diamine
-
Setup: To a stirred solution of a 1,2-diamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (2.2 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or THF) at 0 °C, add a solution of the carbonylating agent (e.g., triphosgene, 0.4 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired 2-imidazolidinone.
Chapter 2: The Ascent in Asymmetric Synthesis
For much of the 20th century, imidazolidinones were largely cataloged as stable heterocyclic compounds. Their true potential was unlocked with the rise of asymmetric synthesis, where they proved to be exceptionally effective first as chiral auxiliaries and later as the core of a new class of organocatalysts.
Chiral Auxiliaries: Guiding Stereochemistry
Chiral auxiliaries are stereogenic units temporarily attached to a substrate to direct the stereochemical outcome of a reaction. Chiral 2-imidazolidinones, prepared from enantiopure diamines, emerged as excellent auxiliaries due to their high stability and the effective facial shielding they provide. When acylated, the resulting N-acyl imidazolidinone can undergo highly diastereoselective enolate formation and subsequent reactions, such as alkylations and aldol additions. Their greater stability to ring-opening compared to the widely used oxazolidinone auxiliaries makes them particularly robust.
The Organocatalysis Revolution: The MacMillan Catalysts
The year 2000 marked a paradigm shift in catalysis. For decades, asymmetric catalysis was dominated by two pillars: metal complexes and enzymes. David W.C. MacMillan sought a third way, wondering if simple, robust, chiral organic molecules could mediate asymmetric transformations. This led to the development of chiral imidazolidinone-based catalysts, a discovery that, along with the independent work of Benjamin List, earned them the 2021 Nobel Prize in Chemistry for asymmetric organocatalysis.
The central mechanistic insight behind the MacMillan catalysts is iminium ion activation . The chiral secondary amine of the imidazolidinone catalyst reversibly condenses with an α,β-unsaturated aldehyde. This forms a chiral iminium ion , which has a significantly lower Lowest Unoccupied Molecular Orbital (LUMO) energy than the starting aldehyde. This LUMO-lowering activation renders the substrate far more reactive toward nucleophiles, analogous to activation by a Lewis acid, while the chiral scaffold of the catalyst masterfully controls the stereochemical outcome of the subsequent reaction.
MacMillan's group first demonstrated the power of this concept in the Diels-Alder reaction, a cornerstone of C-C bond formation. Using a catalyst derived from L-phenylalanine, they achieved the first highly enantioselective organocatalytic Diels-Alder reaction between various α,β-unsaturated aldehydes and dienes, obtaining products with excellent yields and enantioselectivities (up to 93% ee). The catalyst's structure effectively shields one face of the dienophile, leaving the other exposed for cycloaddition.
Caption: The Iminium Catalytic Cycle for the Diels-Alder Reaction.
The iminium activation strategy proved to be remarkably general. Following the initial Diels-Alder work, the MacMillan imidazolidinone catalysts were successfully applied to a vast array of other important transformations, including:
-
Friedel-Crafts Alkylations: Reacting iminium ions with electron-rich aromatics like indoles and pyrroles.
-
Michael Additions: Conjugate additions of various nucleophiles.
-
1,3-Dipolar Cycloadditions: For the synthesis of other heterocyclic systems.
-
Intramolecular Reactions: Enabling complex intramolecular Diels-Alder reactions to build polycyclic systems with high stereocontrol.
Table 1: Representative MacMillan-Catalyzed Diels-Alder Reactions
| Dienophile | Diene | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Cinnamaldehyde | Cyclopentadiene | 10 | CH₃OH/H₂O | 82 | 93 | |
| Acrolein | 2,3-Dimethylbutadiene | 20 | CH₃OH/H₂O | 85 | 95 |
| Crotonaldehyde | Cyclopentadiene | 10 | CH₃OH/H₂O | 86 | 90 | |
Chapter 3: Modern Catalytic Strategies for Imidazolidinone Synthesis
While classical methods remain relevant, the demand for more efficient, sustainable, and complex imidazolidinones has driven the development of advanced catalytic protocols. These modern methods often rely on transition metal catalysis to construct the core ring system from precursors other than simple diamines.
Key modern approaches include:
-
Catalytic Diamination of Olefins: This powerful strategy involves the addition of two nitrogen atoms across a double bond. Palladium- and copper-catalyzed systems have been developed for both inter- and intramolecular versions of this reaction, providing direct access to the imidazolidinone scaffold from readily available alkenes.
-
Intramolecular Hydroamination: The cyclization of unsaturated urea derivatives via the addition of an N-H bond across a C-C multiple bond is another atom-economical approach. This can be promoted by various metal catalysts or strong organic bases.
-
Aziridine Ring Expansion: Nickel-catalyzed cycloaddition of aziridines with isocyanates provides a route to imidazolidinones through ring expansion of the strained three-membered ring.
-
C-H Amination: Rhodium-catalyzed intramolecular C-H amination of N-oxyurea derivatives represents a cutting-edge approach to forming the heterocyclic ring.
Caption: Key Modern Synthetic Pathways to the Imidazolidinone Core.
Chapter 4: The Imidazolidinone Scaffold in Medicinal Chemistry
The imidazolidinone ring is a privileged structure in medicinal chemistry, found in numerous natural products, bioactive compounds, and pharmaceuticals. Its properties as a rigid scaffold capable of presenting substituents in well-defined spatial orientations, coupled with its ability to engage in hydrogen bonding, make it an ideal component for molecular recognition at biological targets.
An Omnipresent Motif in Bioactive Compounds
The imidazolidinone core is a key structural feature in compounds with a wide range of pharmacological activities, including:
-
Antiviral: Notably as potent HIV protease inhibitors and agents against Hepatitis C and Dengue virus.
-
Antimicrobial: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
-
Anticancer: Certain substituted imidazolidinones exhibit cytotoxic effects against cancer cell lines.
-
CCR5 Receptor Antagonists: Imidazolidinone derivatives have been developed as antagonists for the CCR5 receptor, a key target in HIV therapy.
Case Studies: FDA-Approved Drugs
The therapeutic importance of this scaffold is underscored by its presence in several FDA-approved drugs, demonstrating its "drug-like" properties and clinical success.
Table 2: Selected FDA-Approved Drugs Featuring an Imidazolidinone Core
| Drug Name | Core Type | Therapeutic Application |
|---|---|---|
| Azlocillin | 2-Imidazolidinone | Antibiotic (β-lactam) |
| Imidapril | 2-Imidazolidinone | ACE Inhibitor (Antihypertensive) |
| Emicerfont | 2-Imidazolidinone | Corticotropin-releasing factor 1 antagonist |
| Spiperone | 4-Imidazolidinone | Antipsychotic (Dopamine D₂ antagonist) |
| Nitrofurantoin | Hydantoin (related) | Antibiotic (Urinary tract infections) |
Data sourced from multiple references.
Conclusion
The imidazolidinone heterocycle has undergone a remarkable evolution. From its initial characterization in the early 20th century, it has transitioned into an indispensable tool in modern chemistry. Its role as a robust chiral auxiliary provided early glimpses of its potential in stereocontrolled synthesis. However, its reinvention by David MacMillan as the engine of iminium organocatalysis was truly transformative, opening a new, environmentally friendly, and broadly applicable field of asymmetric synthesis. Simultaneously, its continued discovery in biologically active molecules and its validation as a core scaffold in multiple approved drugs solidify its importance for drug development professionals. The journey of the imidazolidinone is a testament to how fundamental discoveries in reaction methodology can create profound and lasting impacts across the scientific landscape, from the research lab to the clinic.
A Theoretical and Computational Guide to the Conformational Landscape of 1-Benzylimidazolidin-2-one
Foreword
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The conformation of a molecule, its spatial arrangement of atoms, dictates its physical, chemical, and biological properties. This guide delves into the theoretical and computational methodologies for elucidating the conformational preferences of 1-benzylimidazolidin-2-one, a heterocyclic compound featuring the privileged imidazolidin-2-one scaffold. This core structure is a cornerstone in numerous FDA-approved drugs, making a detailed conformational analysis of its derivatives not just an academic exercise, but a critical component of modern drug design and discovery.
This document serves as a comprehensive whitepaper, outlining a robust computational workflow to explore the potential energy surface of this compound. We will dissect the causality behind methodological choices, from the initial structural setup to the high-level quantum mechanical calculations, and emphasize the importance of validating theoretical findings with experimental data.
The Significance of Conformational Analysis in Drug Development
The biological activity of a drug molecule is intrinsically linked to its ability to bind to a specific biological target, such as a protein or nucleic acid. This binding is a highly specific "lock-and-key" or "induced-fit" interaction governed by the molecule's shape. The imidazolidin-2-one moiety, for instance, is a key structural component in various bioactive compounds.[1] Understanding how the flexible benzyl group in this compound orients itself relative to the imidazolidinone ring is crucial for predicting its interaction with a binding site.
A thorough conformational analysis allows us to:
-
Identify low-energy, stable conformers that are most likely to exist under physiological conditions.
-
Determine the energy barriers to rotation around key single bonds, which informs the molecule's flexibility.
-
Understand how different conformers may present distinct pharmacophoric features to a biological target.
Theoretical Approach to Conformational Analysis
A purely experimental approach to characterizing all possible conformations of a flexible molecule can be challenging. Techniques like X-ray crystallography provide a snapshot of the molecule in its solid state, which may not be representative of its conformation in solution. While NMR spectroscopy offers valuable insights into the solution-state conformation and dynamic processes like ring-puckering and nitrogen inversion, a complete picture of the potential energy surface is often best achieved through theoretical calculations.[2][3][4][5]
Our proposed computational workflow is a multi-step process designed to systematically and accurately map the conformational landscape of this compound.
Figure 1: A schematic representation of the computational workflow for the conformational analysis of this compound.
Defining the Conformational Flexibility
The primary sources of conformational isomerism in this compound are:
-
Ring Puckering: The five-membered imidazolidin-2-one ring is not planar and can adopt various puckered conformations, such as an envelope or twist form.
-
Rotation around the N-CH₂ Bond: The dihedral angle (τ₁) between the imidazolidin-2-one ring and the benzyl group is a key determinant of the overall shape.
-
Rotation around the CH₂-Ph Bond: The dihedral angle (τ₂) defining the orientation of the phenyl ring relative to the N-CH₂ bond also contributes to the conformational diversity.
Figure 2: Key rotatable bonds in this compound that define its major conformational isomers.
Experimental Protocols: A Computational Approach
Step 1: Potential Energy Surface Scan
Objective: To identify all potential low-energy conformers by systematically rotating the key dihedral angles.
Methodology:
-
Initial Structure Construction: Build the this compound molecule using a molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search: Perform a relaxed potential energy surface scan using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7).
-
Rationale: These methods are fast and efficient for exploring a large conformational space, although they provide only a qualitative picture of the relative energies.
-
-
Scan Coordinates: Define the dihedral angles τ₁ (C2-N1-CH₂-C_aromatic) and τ₂ (N1-CH₂-C_aromatic-C_aromatic) as the scan coordinates. A two-dimensional scan, varying both dihedrals (e.g., in 30° increments), will generate a comprehensive map of the potential energy surface.
-
Output Analysis: Identify the energy minima on the potential energy surface. These correspond to candidate stable conformers.
Step 2: Geometry Optimization with Density Functional Theory (DFT)
Objective: To obtain accurate geometries and relative energies of the candidate conformers identified in Step 1.
Methodology:
-
Selection of DFT Functional and Basis Set: Choose an appropriate level of theory. A popular and well-balanced choice for molecules of this size is the B3LYP functional with the 6-31G(d,p) basis set. For potentially improved accuracy in capturing non-covalent interactions, a functional with dispersion correction, such as ωB97X-D, can be employed.[6]
-
Optimization: Perform a full geometry optimization for each candidate conformer starting from the structures obtained in the potential energy surface scan.
-
Convergence Criteria: Use tight convergence criteria to ensure that a true energy minimum has been located on the potential energy surface.
Step 3: Vibrational Frequency Analysis
Objective: To confirm that the optimized geometries are true energy minima and to calculate thermochemical properties.
Methodology:
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory used for the geometry optimization (e.g., B3LYP/6-31G(d,p)).
-
Analysis of Results:
-
Confirmation of Minima: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.
-
Thermochemical Data: The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy. These are crucial for calculating accurate relative energies between conformers.
-
Step 4: High-Accuracy Single-Point Energy Calculations (Optional but Recommended)
Objective: To further refine the relative energies of the conformers.
Methodology:
-
Higher Level of Theory: Use a more accurate, albeit more computationally expensive, method and a larger basis set. For example, Møller-Plesset perturbation theory (MP2) with a larger basis set like cc-pVTZ.
-
Single-Point Calculation: Perform a single-point energy calculation on the DFT-optimized geometries.
-
Rationale: This approach, where the geometry is optimized at a computationally cheaper level and the energy is calculated at a higher level, often provides a good approximation to a full optimization at the higher level of theory with significantly reduced computational cost.
-
Data Presentation and Interpretation
The results of the computational study should be presented in a clear and concise manner to allow for easy interpretation.
Conformational Energy Profile
A table summarizing the key energetic and geometric data for the most stable conformers is essential.
| Conformer | τ₁ (°) | τ₂ (°) | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
| A | tbd | tbd | 0.00 | 0.00 | tbd |
| B | tbd | tbd | tbd | tbd | tbd |
| C | tbd | tbd | tbd | tbd | tbd |
| ... | ... | ... | ... | ... | ... |
Table populated with hypothetical data for illustrative purposes. "tbd" (to be determined) indicates values that would be obtained from the calculations.
The Boltzmann population, calculated from the relative Gibbs free energies at a given temperature (e.g., 298.15 K), indicates the percentage of each conformer present at equilibrium.
Validation with Experimental Data
The theoretical findings must be validated against available experimental data for trustworthiness.
-
X-ray Crystallography: If a crystal structure is available, the dihedral angles and bond lengths from the lowest energy calculated conformer should be compared to the solid-state structure. It is important to note that crystal packing forces can influence the conformation.[9][10][11][12][13]
-
NMR Spectroscopy: Calculated NMR chemical shifts and coupling constants for the major conformers can be compared with experimental spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) data can provide information about through-space distances between protons, which can be directly compared to the distances in the calculated conformers.[2][4][5] For example, a NOE cross-peak between a proton on the benzyl ring and a proton on the imidazolidinone ring would support a folded conformation.
Conclusion
The conformational analysis of this compound, and indeed any flexible drug-like molecule, is a critical step in understanding its structure-activity relationship. The robust computational workflow outlined in this guide, combining potential energy surface scans with high-level DFT and MP2 calculations, provides a powerful and reliable means of elucidating the conformational landscape. By grounding these theoretical predictions in experimental data, researchers and drug development professionals can gain a high-confidence understanding of the molecule's three-dimensional structure, paving the way for more rational and efficient drug design.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines [chooser.crossref.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, DFT, and Molecular Docking Studies of Anti-cancer Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of 5-chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN 3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Ascendant Scaffold: A Technical Guide to 1-Benzylimidazolidin-2-one and Its Analogs in Drug Discovery
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazolidin-2-one ring system, a privileged scaffold in medicinal chemistry, serves as the foundation for a diverse array of biologically active compounds. The introduction of a benzyl group at the N-1 position, creating 1-benzylimidazolidin-2-one, imparts a unique combination of lipophilicity and structural definition that has proven fruitful in the pursuit of novel therapeutics. This technical guide provides a comprehensive literature review of this compound and its analogs, with a focus on their synthesis, chemical properties, and pharmacological activities, particularly in the realms of anticonvulsant and neuroprotective agents. We will delve into detailed synthetic protocols, structure-activity relationships (SAR), and the mechanistic underpinnings of their biological effects, offering a valuable resource for professionals engaged in drug discovery and development.
Introduction: The Imidazolidin-2-one Core and the Significance of the N-Benzyl Moiety
The imidazolidin-2-one scaffold, a five-membered cyclic urea, is a cornerstone in the design of bioactive molecules. Its structural rigidity, coupled with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with a variety of biological targets. This core is found in numerous natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of activities including immunosuppressive, antimicrobial, and anticancer effects.[1]
The addition of a benzyl group at the N-1 position introduces a lipophilic aromatic moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The benzyl group can engage in π-π stacking and hydrophobic interactions within receptor binding pockets, often enhancing potency and selectivity. Furthermore, the benzyl ring provides a versatile handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships by introducing various substituents. This guide will explore the synthesis of the parent this compound and the subsequent development of its analogs as promising therapeutic agents.
Synthesis of this compound and Its Derivatives
The construction of the this compound core can be achieved through several synthetic strategies. A common and efficient method involves the cyclization of N-benzylethylenediamine with a suitable carbonyl source.
General Synthetic Workflow
The synthesis of this compound analogs typically follows a convergent approach where a substituted N-benzylethylenediamine is cyclized, or a pre-formed imidazolidin-2-one is functionalized.
Caption: General synthetic strategies for this compound and its analogs.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a common laboratory-scale synthesis via the cyclization of N-benzylethylenediamine with urea.
Materials:
-
N-Benzylethylenediamine
-
Urea
-
High-boiling point solvent (e.g., o-dichlorobenzene or ethylene glycol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-benzylethylenediamine (1 equivalent) and urea (1.1 equivalents).
-
Add a high-boiling point solvent such as o-dichlorobenzene.
-
Heat the reaction mixture to reflux (typically 130-140 °C) for 4-6 hours. Ammonia gas will be evolved during the reaction. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with HCl to protonate any unreacted diamine.
-
Wash the organic layer with water to remove any remaining urea and salts.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Rationale: The reaction proceeds via a nucleophilic attack of the primary amine of N-benzylethylenediamine on the carbonyl carbon of urea, followed by an intramolecular cyclization with the elimination of ammonia to form the stable five-membered ring. The use of a high-boiling point solvent is necessary to drive the reaction to completion.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~4.4 ppm), and two triplets for the ethylene bridge protons of the imidazolidinone ring (~3.2-3.6 ppm). A broad singlet for the N-H proton is also expected. |
| ¹³C NMR | A signal for the carbonyl carbon (~160-165 ppm), signals for the aromatic carbons of the benzyl group (~127-140 ppm), a signal for the benzylic methylene carbon (~50 ppm), and signals for the two methylene carbons of the imidazolidinone ring (~40-45 ppm). |
| IR | A strong absorption band for the carbonyl (C=O) stretching vibration (around 1680-1710 cm⁻¹), and a band for the N-H stretching vibration (around 3200-3400 cm⁻¹). |
| Mass Spec | The molecular ion peak corresponding to the calculated mass of C₁₀H₁₂N₂O. |
Note: The exact chemical shifts can vary depending on the solvent used for NMR analysis.
Pharmacological Significance and Biological Activities
Analogs of this compound have demonstrated significant potential in treating a range of conditions, most notably those affecting the central nervous system (CNS).
Anticonvulsant Activity
A number of N-benzyl substituted compounds have shown promising anticonvulsant effects in preclinical models. For instance, N-benzyl-2-acetamidopropionamide derivatives have been identified as potent anticonvulsants. In studies, these compounds have shown significant efficacy in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are indicative of activity against generalized tonic-clonic and absence seizures, respectively.
One notable derivative, N-benzyl-2-acetamido-3-methoxypropionamide, exhibited an ED₅₀ value of 8.3 mg/kg in the MES test in mice, which is comparable to the established antiepileptic drug phenytoin.[2] This highlights the importance of the N-benzyl group in conferring anticonvulsant properties. The proposed mechanism for many anticonvulsants involves the modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission.
Neuroprotective Effects
The imidazoline receptor system has been implicated in neuroprotection, and ligands for these receptors often possess neuroprotective properties.[1] While direct studies on this compound are limited, related structures have shown promise. For example, 3-amino-5-benzylimidazolidine-2,4-dione, a hydantoin derivative, demonstrated neuroprotective effects in a 6-hydroxydopamine rat model of Parkinson's disease.[2] This compound was found to reduce dopaminergic neurodegeneration and ameliorate oxidative stress in the brain.[2]
The potential neuroprotective mechanism of this compound analogs could involve multiple pathways, including the modulation of imidazoline receptors, anti-inflammatory effects by reducing pro-inflammatory markers, and inhibition of oxidative stress.
Caption: Plausible neuroprotective pathways for this compound analogs.
Structure-Activity Relationships (SAR)
Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for biological activity.
| Modification Site | Structural Change | Impact on Activity | Reference |
| Benzyl Ring | Introduction of electron-donating or electron-withdrawing substituents. | Can significantly modulate potency and selectivity. For example, trifluoromethyl substitution has been explored in anticancer agents. | [3] |
| N3-Position | Alkylation or acylation. | Often leads to a distinct pharmacological profile. N3-acylation has been investigated for antileishmanial activity. | [4] |
| C4/C5-Positions | Introduction of substituents or fusion to other rings. | Can alter the conformation and binding mode of the molecule, leading to changes in activity. | [5] |
Future Directions and Outlook
The this compound scaffold continues to be a promising starting point for the development of novel CNS-active agents. Future research should focus on:
-
Elucidation of specific molecular targets: Identifying the precise receptors and enzymes that mediate the anticonvulsant and neuroprotective effects of these compounds.
-
Chiral synthesis and evaluation: Many biologically active molecules are chiral, and the synthesis and testing of individual enantiomers of this compound analogs could lead to the discovery of more potent and selective agents with improved side-effect profiles.
-
Exploration of other therapeutic areas: Given the broad biological activities of the imidazolidin-2-one core, analogs of this compound should be screened against a wider range of targets to uncover new therapeutic applications.
Conclusion
This compound and its analogs represent a versatile and promising class of compounds with significant potential for the development of new drugs, particularly for neurological disorders. The synthetic accessibility of this scaffold, combined with the demonstrated anticonvulsant and neuroprotective activities of its derivatives, makes it an attractive area for further investigation in medicinal chemistry and pharmacology. The insights provided in this technical guide are intended to facilitate and inspire future research in this exciting field.
References
- 1. Neuroprotective effects of receptor imidazoline 2 and its endogenous ligand agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-Benzylimidazole(4238-71-5) 13C NMR [m.chemicalbook.com]
- 5. Synthesis and anticonvulsant properties of 2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Use of 1-Benzylimidazolidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: Establishing Stereochemical Control
In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and natural product synthesis, the ability to precisely control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are a cornerstone of asymmetric synthesis, serving as temporary, covalently bonded stereodirecting groups.[1][2] These molecules, derived from readily available chiral sources, are introduced to a prochiral substrate to guide the formation of new stereocenters with a high degree of selectivity.[3] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse, making the process efficient and economical.[1][2]
Among the various classes of auxiliaries, those based on cyclic ureas, such as imidazolidin-2-ones, have emerged as powerful tools.[4][5] This guide focuses on the application of 1-benzylimidazolidin-2-one , a robust and effective auxiliary for controlling stereochemistry in a range of carbon-carbon bond-forming reactions. Its utility stems from the predictable and high levels of diastereoselectivity it imparts, primarily through steric shielding provided by the N-benzyl group. This document provides an in-depth exploration of its mechanism of action and detailed protocols for its application in key asymmetric transformations.
Core Principle: The Mechanism of Stereodirection
The efficacy of this compound hinges on its ability to create a rigid and sterically defined environment upon conversion to an N-acyl derivative. This N-acyl imidazolidinone serves as the direct precursor for generating a chiral enolate.
-
Acylation: The synthesis begins by acylating the nitrogen at the 3-position of the this compound ring with a desired acyl chloride or anhydride.
-
Chelated Enolate Formation: Treatment of the N-acyl substrate with a strong base (e.g., LDA, NaHMDS) or a Lewis acid/base pair (e.g., Bu₂BOTf/DIPEA) generates a conformationally restricted enolate.[2][6] The metal cation or Lewis acid chelates to both the enolate oxygen and the ring carbonyl oxygen. This chelation locks the enolate into a rigid, planar conformation, typically favoring the (Z)-geometry.
-
Facial Shielding: The critical element of stereocontrol is the N-benzyl group. This bulky substituent projects from the chiral center at the N-1 position, effectively blocking one face of the planar enolate. Consequently, an incoming electrophile is forced to approach from the less sterically encumbered face.[6] This directed approach ensures the formation of one diastereomer in significant excess.
The following diagram illustrates this fundamental principle of sterically-guided electrophilic attack.
Application I: Asymmetric Alkylation
The diastereoselective alkylation of enolates derived from this compound is a reliable method for synthesizing α-substituted carboxylic acid derivatives. The reaction proceeds with high fidelity, establishing a new stereocenter adjacent to the carbonyl group.[2][7]
Workflow and Mechanistic Rationale
The process involves acylation of the auxiliary, deprotonation to form the sodium-chelated (Z)-enolate, and subsequent reaction with an alkyl halide.[2] The use of sodium bis(trimethylsilyl)amide (NaHMDS) is particularly effective for generating a rigid enolate structure, where the sodium ion coordinates to both carbonyl oxygens, minimizing conformational flexibility. The benzyl group then dictates the trajectory of the incoming alkyl halide, leading to excellent diastereoselectivity.[6]
Protocol: Asymmetric Benzylation of an N-Propionyl Imidazolidinone
This protocol details the synthesis of an α-benzylated propionate derivative.
Step 1: Acylation of the Auxiliary
-
To a flame-dried flask under nitrogen, add (S)-1-benzylimidazolidin-2-one (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add triethylamine (1.5 eq).
-
Add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Quench with saturated aq. NH₄Cl, separate the layers, and extract the aqueous phase with DCM.
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography to yield the N-propionyl imidazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl imidazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under nitrogen.
-
Cool the solution to -78 °C (acetone/dry ice bath).
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.[2]
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir at -78 °C for 4 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by adding saturated aq. NH₄Cl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the alkylated product. Diastereoselectivity can be determined by ¹H NMR or chiral HPLC analysis.
| Electrophile (R-X) | Typical Yield | Diastereomeric Ratio (d.r.) |
| Methyl Iodide | 85-95% | >95:5 |
| Ethyl Iodide | 88-96% | >95:5 |
| Allyl Bromide | 90-97% | >98:2 |
| Benzyl Bromide | 92-99% | >99:1 |
Application II: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful C-C bond-forming reaction that establishes two contiguous stereocenters.[1] Using an N-acyl-1-benzylimidazolidin-2-one auxiliary allows for the highly diastereoselective synthesis of syn-aldol adducts.[8]
Stereochemical Rationale: The Zimmerman-Traxler Model
The high diastereoselectivity observed in boron-mediated aldol reactions is explained by the Zimmerman-Traxler transition state model.[9] The reaction proceeds through a rigid, six-membered, chair-like transition state where the boron atom chelates both the (Z)-enolate and the aldehyde. To minimize 1,3-diaxial interactions, the aldehyde's substituent (R') occupies a pseudo-equatorial position. The auxiliary's benzyl group then directs the aldehyde to one face of the enolate, locking in the stereochemistry of the two newly formed chiral centers.[9]
Protocol: Boron-Mediated Aldol Reaction with Isobutyraldehyde
Step 1: Boron Enolate Formation
-
To a flame-dried flask under argon, add the N-propionyl imidazolidinone (1.0 eq) and dissolve in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 1.2 eq).[9]
-
Stir the mixture at 0 °C for 1 hour to ensure complete formation of the (Z)-boron enolate.
Step 2: Aldol Addition
-
Cool the enolate solution to -78 °C.
-
Add isobutyraldehyde (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours. Monitor progress by TLC.
Step 3: Workup and Purification
-
Quench the reaction at 0 °C by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour to break the boron-oxygen bonds.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with saturated aq. NaHCO₃ and brine, then dry over Na₂SO₄.
-
Concentrate in vacuo and purify by flash chromatography to yield the syn-aldol adduct.
| Aldehyde | Typical Yield | Diastereoselectivity (syn:anti) |
| Isobutyraldehyde | 85-92% | >98:2 |
| Benzaldehyde | 80-90% | >97:3 |
| Acetaldehyde | 75-85% | >95:5 |
Application III: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for constructing six-membered rings.[10] When the dienophile is an α,β-unsaturated N-acyl imidazolidinone, the auxiliary can effectively control the facial selectivity of the diene's approach, especially in the presence of a Lewis acid.[11]
Rationale: Lewis Acid-Mediated Stereocontrol
Lewis acids like diethylaluminum chloride (Et₂AlCl) coordinate to the carbonyl oxygens of the N-enoyl system, locking it into a rigid s-cis conformation.[12] This coordination enhances the dienophile's reactivity and exacerbates the steric bias created by the auxiliary's benzyl group. The diene is then forced to approach from the less hindered face, resulting in a single major diastereomer of the cycloadduct.[13]
Protocol: Diels-Alder Reaction with Cyclopentadiene
-
In a flame-dried flask under nitrogen, dissolve the N-acryloyl-1-benzylimidazolidin-2-one (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add diethylaluminum chloride (Et₂AlCl, 1.2 eq, as a 1.0 M solution in hexanes) dropwise. Stir for 15 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3-5 hours. Monitor by TLC.
-
Quench the reaction by carefully adding saturated aq. NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography to isolate the desired endo cycloadduct.
| Diene | Dienophile | Yield | Diastereoselectivity (endo:exo) |
| Cyclopentadiene | N-Acryloyl | 90-98% | >95:5 |
| Isoprene | N-Crotonoyl | 85-95% | >90:10 |
| 1,3-Butadiene | N-Acryloyl | 80-90% | >90:10 |
Cleavage and Recovery of the Auxiliary
A crucial feature of auxiliary-based synthesis is the ability to remove the directing group to unveil the desired chiral product and recover the auxiliary for reuse.[2][6] The N-acyl bond is readily cleaved under various conditions, allowing access to a diverse range of functional groups.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Benzyl-1,3-oxazolidin-2-one|CAS 2510-33-0 [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
Application of 1-Benzylimidazolidin-2-one in the Synthesis of Chiral Pharmaceuticals
Introduction: The Imperative for Asymmetric Synthesis in Drug Development
In the landscape of modern medicine, the chirality of a drug molecule is of paramount importance. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to often profound differences in the pharmacological activity, efficacy, and safety profiles between a molecule's enantiomers.[1] Consequently, the ability to synthesize enantiomerically pure active pharmaceutical ingredients (APIs) is not merely an academic exercise but a critical necessity in drug development.[2] Chiral auxiliaries are a robust and reliable tool for achieving this, providing a powerful strategy for controlling stereochemistry during synthesis, especially in the early, crucial phases of drug discovery.[3]
Among the various scaffolds available, imidazolidin-2-ones have emerged as highly effective chiral auxiliaries. They offer distinct advantages, including high levels of asymmetric induction and greater stability towards ring-opening reactions compared to their more common oxazolidinone counterparts.[3] This guide provides a detailed exploration of the application of (S)-1-benzylimidazolidin-2-one, a versatile and efficient chiral auxiliary, in the asymmetric synthesis of α-alkylated carboxylic acids—a common structural motif in a wide array of pharmaceutical compounds.
Principle of Operation: A Chelation-Controlled Approach to Stereoselectivity
The efficacy of 1-benzylimidazolidin-2-one as a chiral auxiliary is rooted in its ability to direct the stereochemical outcome of reactions on an attached prochiral substrate. The process follows a well-established three-step sequence: attachment of the auxiliary, diastereoselective transformation, and subsequent cleavage to yield the desired chiral product and recover the auxiliary.
The key to the high diastereoselectivity observed in the alkylation step is the formation of a rigid, chelated (Z)-enolate intermediate upon deprotonation. The sodium cation (when using a base like NaHMDS) coordinates with both the enolate oxygen and the carbonyl oxygen of the imidazolidinone ring. This coordination locks the conformation of the enolate. The bulky benzyl group at the N-1 position effectively shields one face of the planar enolate, forcing the incoming electrophile to approach from the less sterically hindered opposite face. This directed attack results in the preferential formation of one diastereomer.
Caption: Chelation-controlled stereoselection.
Application Note: Synthesis of Enantiomerically Pure 2-Methyl-3-phenylpropanoic Acid
This protocol details the asymmetric synthesis of (R)-2-methyl-3-phenylpropanoic acid, a valuable chiral building block for various pharmaceutical targets. The procedure is based on the well-established methodology for imidazolidinone auxiliaries and is optimized for high diastereoselectivity.[4][5]
Step 1: N-Acylation of the Chiral Auxiliary
The first step involves coupling the chiral auxiliary, (S)-1-benzylimidazolidin-2-one, with propanoic acid to form the corresponding N-acyl derivative.
-
Rationale: This step covalently attaches the prochiral substrate (the propionyl group) to the chiral directing group. While traditional methods often involve converting the carboxylic acid to a more reactive acid chloride, a direct coupling method using pivaloyl chloride is efficient and avoids handling sensitive intermediates.
Protocol: Synthesis of (S)-1-Benzyl-3-propanoylimidazolidin-2-one
-
To a stirred solution of propanoic acid (1.0 eq) in dry THF (0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (2.2 eq).
-
Slowly add pivaloyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C. A white precipitate of triethylammonium chloride will form.
-
After stirring for 1 hour at 0 °C, add a solution of (S)-1-benzylimidazolidin-2-one (1.05 eq) in dry THF via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting auxiliary is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, hexane-ethyl acetate gradient) to yield the pure N-acyl auxiliary as a white solid.
Caption: N-Acylation Workflow.
Step 2: Diastereoselective Alkylation
This is the critical stereochemistry-defining step. The N-acyl auxiliary is deprotonated to form the sodium enolate, which then reacts with an electrophile (benzyl bromide).
-
Rationale: The choice of base and reaction conditions is crucial for achieving high selectivity. Sodium bis(trimethylsilyl)amide (NaHMDS) is a strong, non-nucleophilic base that cleanly generates the (Z)-enolate.[4] Performing the reaction at low temperature (-78 °C) is essential to maintain the integrity of the rigid chelated intermediate and prevent side reactions. Slow addition of the electrophile ensures that the alkylation occurs on the pre-formed, thermodynamically stable enolate.
Protocol: Synthesis of (S)-1-Benzyl-3-((R)-2-methyl-3-phenylpropanoyl)imidazolidin-2-one
-
Dissolve the N-acyl auxiliary (1.0 eq) in dry THF (0.2 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS (1.1 eq, typically 1.0 M in THF) dropwise via syringe. The solution should turn a pale yellow color, indicating enolate formation. Stir for 30-45 minutes at -78 °C.
-
Slowly add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis or GC of the crude product.
Step 3: Auxiliary Cleavage
The final step is the removal of the chiral auxiliary to release the desired enantiomerically pure carboxylic acid.
-
Rationale: Hydrolytic cleavage using lithium hydroxide and hydrogen peroxide is a standard and effective method.[6] The hydroperoxide anion (OOH⁻) selectively attacks the exocyclic acyl carbonyl group, which is more electrophilic, leading to the formation of the lithium carboxylate and recovery of the intact chiral auxiliary.
Protocol: Synthesis of (R)-2-Methyl-3-phenylpropanoic Acid
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by a 0.8 M aqueous solution of lithium hydroxide (LiOH) (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stir for 20 minutes.
-
Acidify the mixture to pH ~1-2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x) to isolate the carboxylic acid product. The chiral auxiliary typically remains in the aqueous layer or can be recovered from the organic layer with careful extraction.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final chiral carboxylic acid.
Expected Results and Data
The use of N-acylimidazolidin-2-ones in asymmetric alkylations consistently provides high yields and excellent diastereoselectivities. The data below is representative of the performance expected when using this class of auxiliaries with various electrophiles.[4][5]
| Electrophile (R-X) | Product (R-group) | Typical Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | Benzyl | 85-95% | >98:2 |
| Methyl iodide | Methyl | 80-90% | >98:2 |
| Allyl bromide | Allyl | 88-96% | >97:3 |
| Ethyl iodide | Ethyl | 75-85% | >95:5 |
| Isopropyl iodide | Isopropyl | 65-75% | >95:5 |
Conclusion
This compound stands as a highly effective and reliable chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. Its structural rigidity, the predictable stereochemical outcome governed by a chelated enolate intermediate, and its enhanced stability make it a valuable tool for researchers and professionals in drug development. The protocols outlined provide a robust framework for accessing enantiomerically pure building blocks, thereby accelerating the synthesis of complex pharmaceutical targets with precise stereochemical control.
References
Application Note: A Robust Protocol for the Synthesis of N-Substituted 1-Benzylimidazolidin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of N-substituted 1-benzylimidazolidin-2-one derivatives. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for experimental choices. The described methodology is a highly efficient pseudo-multicomponent, one-pot strategy that proceeds through the in situ formation of a Schiff base, subsequent reduction, and final cyclization. This guide includes mechanistic insights, a step-by-step protocol, data on substrate scope, and visual workflows to ensure replicability and a deep understanding of the process for researchers in drug discovery and organic synthesis.
Introduction: The Significance of the Imidazolidin-2-one Core
Imidazolidin-2-ones, also known as cyclic ureas, are five-membered nitrogenous heterocycles of significant interest in pharmaceutical development.[1][3] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-HIV, antileishmanial, and immunosuppressive properties.[3][4][5] The N-substituted 1-benzyl variants, in particular, offer a versatile scaffold for creating libraries of compounds for structure-activity relationship (SAR) studies.[6]
Traditional synthetic routes to these heterocycles often involve multiple discrete steps with harsh reagents or conditions.[7][8] This guide focuses on a more streamlined and sustainable approach that combines multiple transformations into a single pot, minimizing waste and improving overall efficiency.[7]
General Synthetic Strategies: An Overview
Several catalytic and non-catalytic methods have been developed to construct the imidazolidin-2-one ring system. Understanding these provides context for the specific protocol detailed later.
-
Carbonylation of 1,2-Diamines: This is the most classical approach, where a 1,2-diamine is treated with a carbonylating agent. Common agents include toxic phosgene or its safer derivatives, dialkyl carbonates, carbon dioxide (CO₂), urea, and 1,1'-Carbonyldiimidazole (CDI).[1] CDI is particularly advantageous as its byproducts, imidazole and CO₂, are easily removed, simplifying product purification.[7]
-
Intramolecular Hydroamidation: Propargylic ureas can undergo base-catalyzed intramolecular hydroamidation to yield imidazolidin-2-ones under mild conditions, offering excellent chemo- and regioselectivity.[9]
-
Metal-Catalyzed Diamination of Olefins: This elegant strategy uses metal catalysts, such as palladium, to facilitate the addition of a urea moiety across a double bond, directly forming the heterocyclic ring.[1]
-
Aziridine Ring Expansion: In the presence of a suitable catalyst, aziridines can react with isocyanates in a cycloaddition reaction to form imidazolidin-2-one derivatives.[1][10]
The protocol in this note builds upon the first strategy, leveraging a sequential reaction cascade to synthesize the necessary N,N'-disubstituted 1,2-diamine in situ before cyclization.
Mechanistic Pathway: From Diamine to Cyclic Urea
The selected protocol is a pseudo-multicomponent reaction that proceeds through three key stages. The causality behind this sequence is critical for success. The overall mechanism is depicted below.
Caption: Reaction mechanism for the pseudo-multicomponent synthesis.
-
Schiff Base Formation: The process begins with the condensation of a 1,2-diamine with two equivalents of a substituted benzaldehyde. This reaction forms a bis-Schiff base (diimine). This step is typically rapid and driven by the removal of water.
-
Reduction: The C=N double bonds of the Schiff base are then reduced to C-N single bonds. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation, converting the diimine to the corresponding N,N'-dibenzyl-1,2-diamine.
-
Cyclization with CDI: The synthesized diamine reacts with 1,1'-Carbonyldiimidazole (CDI). One of the secondary amine nitrogens attacks the electrophilic carbonyl carbon of CDI, displacing an imidazole group to form an activated N-carbamoyl-imidazole intermediate.[7] The second nitrogen atom of the diamine then performs an intramolecular nucleophilic attack on this activated carbonyl, closing the five-membered ring and eliminating the second imidazole molecule to yield the final imidazolidin-2-one product.[7]
Experimental Protocol: Synthesis of 1,3-Dibenzylimidazolidin-2-one
This protocol details a representative synthesis. Note: All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
-
Ethylenediamine
-
Benzaldehyde (2.2 equivalents)
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄) (2.5 equivalents)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents)
-
Tetrahydrofuran (THF, anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Procedure
The entire process can be visualized through the following workflow:
Caption: Overall experimental workflow for the synthesis.
Part A: Synthesis of N,N'-Dibenzylethylenediamine Intermediate
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylenediamine (1.0 eq) in anhydrous methanol (approx. 0.5 M concentration).
-
To this stirring solution, add benzaldehyde (2.2 eq) dropwise at room temperature. The formation of the Schiff base may cause a slight exotherm and precipitation of the product. Stir the reaction for 30-60 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.5 eq) portion-wise, ensuring the temperature does not rise above 10 °C. The evolution of hydrogen gas will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the Schiff base.
-
Carefully quench the reaction by slowly adding water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N,N'-dibenzylethylenediamine, which can be used in the next step without further purification.
Part B: Cyclization to 1,3-Dibenzylimidazolidin-2-one
-
Dissolve the crude diamine from the previous step in anhydrous THF (approx. 0.3 M).
-
Add CDI (1.1 eq) to the solution in one portion.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting diamine is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and remove the THF under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification and Characterization
The crude product should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. The purified fractions are then combined and the solvent is evaporated to yield the final product as a solid or oil.
Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[7]
-
Infrared Spectroscopy (IR): To identify the characteristic carbonyl (C=O) stretch of the urea moiety (typically ~1680-1700 cm⁻¹).[5][7]
Substrate Scope and Yield Optimization
The electronic nature of substituents on the benzaldehyde starting material can significantly influence the reaction yields. This is primarily due to their effect on the stability of the Schiff base intermediate and the nucleophilicity of the resulting diamine.
| Entry | Benzaldehyde Substituent | Diamine Yield (%) | Cyclization Yield (%) | Overall Yield (%) |
| 1 | H | 85 | 88 | 75 |
| 2 | 4-Benzyloxy | 83 | 84 | 70 |
| 3 | 4-Methylphenoxy | 90 | 63 | 57 |
| 4 | 4-tert-Butoxy | 65 | 59 | 38 |
| 5 | 4-Chloro (EWG) | 79 | 95 | 75 |
| 6 | 4-Bromo (EWG) | 78 | 94 | 73 |
| 7 | 4-Nitro (Strong EWG) | 75 | 22 | 17 |
| Data adapted from a study on a similar system to illustrate electronic effects.[7] |
Analysis:
-
Electron-Withdrawing Groups (EWGs): Halogens like chlorine and bromine (Entries 5 & 6) lead to excellent yields, particularly in the cyclization step.[7] This is because they can stabilize the electron-rich nitrogen of the Schiff base, facilitating the subsequent steps.[7] However, a very strong EWG like a nitro group (Entry 7) severely hinders the final cyclization, likely by reducing the nucleophilicity of the amine, resulting in a very poor overall yield.[7]
-
Electron-Donating Groups (EDGs): While EDGs like the methylphenoxy group (Entry 3) can favor the initial formation of the diamine, they may slightly decrease the efficiency of the CDI-mediated cyclization.[7]
-
Steric Hindrance: Bulky groups, such as the tert-butoxy substituent (Entry 4), can lower yields in both stages due to steric hindrance, making reactions with the reagents more difficult.[7]
Conclusion
This application note details a robust and efficient pseudo-multicomponent method for synthesizing N-substituted this compound derivatives. By understanding the underlying reaction mechanism and the influence of electronic and steric factors, researchers can successfully apply and adapt this protocol to generate a diverse range of compounds for applications in drug discovery and medicinal chemistry. The provided step-by-step procedure and workflow diagrams serve as a practical guide for laboratory implementation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. Synthesis and antileishmanial activity of new imidazolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Imidazolidinone synthesis [organic-chemistry.org]
Catalytic methods for the preparation of 1-Benzylimidazolidin-2-one
An in-depth guide to the catalytic synthesis of 1-Benzylimidazolidin-2-one, designed for researchers and drug development professionals. This document provides a detailed exploration of modern catalytic methodologies, moving beyond simple procedural lists to offer insights into the rationale behind experimental choices.
Introduction: The Significance of the Imidazolidin-2-one Scaffold
The imidazolidin-2-one motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, bioactive natural products, and chiral auxiliaries.[1][2] Its prevalence drives the continuous development of sustainable and efficient synthetic protocols. This compound, a key derivative, serves as a versatile building block for more complex molecular architectures. This guide focuses on the principal catalytic strategies for its preparation, emphasizing methods that offer high efficiency, selectivity, and adherence to the principles of green chemistry. We will explore three primary catalytic pathways: direct N-benzylation of the pre-formed imidazolidin-2-one ring, palladium-catalyzed cross-coupling, and the construction of the ring from an N-benzylated diamine precursor.
Strategy 1: Direct N-Benzylation via Phase-Transfer Catalysis (PTC)
The most straightforward approach to this compound is the direct alkylation of imidazolidin-2-one with a benzyl halide. While this can be achieved with strong bases, Phase-Transfer Catalysis (PTC) offers a significantly milder, more efficient, and environmentally benign alternative.[3] PTC facilitates the reaction between reactants located in different phases (typically a solid or aqueous base and an organic substrate solution) by using a catalyst that transports the anionic nucleophile into the organic phase.[4]
Scientific Rationale and Mechanistic Insight
In this system, imidazolidin-2-one is deprotonated by a solid inorganic base (e.g., K₂CO₃, NaOH) to form the corresponding anion. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used as the phase-transfer catalyst. The lipophilic cation of the catalyst pairs with the imidazolidin-2-one anion, shuttling it from the solid/aqueous phase into the organic phase where it can react with the benzyl halide.[5][6]
The key advantages of this method are:
-
Use of Mild Bases: It avoids the need for strong, hazardous organometallic bases.[3]
-
Green Solvents: The reaction can often be performed in less harmful solvents or even under solvent-free conditions.[6]
-
Controlled Reactivity: The concentration of the reactive anion in the organic phase is controlled by the catalyst loading, which can enhance selectivity and minimize side reactions.[5]
Workflow for PTC-Mediated N-Benzylation
Caption: Workflow of Phase-Transfer Catalyzed N-Benzylation.
Detailed Protocol: PTC N-Benzylation of Imidazolidin-2-one
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazolidin-2-one (1.0 eq), powdered potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent and Reagent Addition: Add acetonitrile or toluene as the solvent. Add benzyl chloride (1.1 eq) to the suspension.
-
Reaction Conditions: Heat the mixture to 60-80 °C and stir vigorously for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
| Parameter | Condition | Rationale |
| Base | K₂CO₃, NaOH (solid) | Mild, inexpensive, and easily removable by filtration.[6] |
| Catalyst | TBAB, TBATFB | Efficient, stable, and commercially available phase-transfer agents.[6] |
| Solvent | Acetonitrile, Toluene | Aprotic solvents that facilitate the Sₙ2 reaction. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction without significant decomposition. |
| Typical Yield | >85% | The method is generally high-yielding. |
Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, typically between an aryl halide and an amine.[7] This palladium-catalyzed cross-coupling reaction can be adapted for the N-benzylation of imidazolidin-2-one, offering an alternative to classical Sₙ2 conditions, especially for more complex or sterically hindered substrates.
Scientific Rationale and Mechanistic Insight
The reaction involves the coupling of imidazolidin-2-one with a benzyl halide (e.g., benzyl bromide) in the presence of a palladium catalyst, a phosphine ligand, and a base.[8] The catalytic cycle is a well-established process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the benzyl-halide bond, forming a Pd(II) complex.[9]
-
Amine Coordination & Deprotonation: The imidazolidin-2-one coordinates to the Pd(II) center, and a base deprotonates the N-H bond to form a palladium amide complex.
-
Reductive Elimination: The final C-N bond is formed as the desired product, this compound, is eliminated from the complex, regenerating the Pd(0) catalyst.[9]
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[9]
Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig N-benzylation.
Detailed Protocol: Pd-Catalyzed N-Benzylation
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand like XPhos (2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or LHMDS (1.5 eq).
-
Reagent Addition: Add imidazolidin-2-one (1.2 eq) and anhydrous toluene or dioxane as the solvent. Finally, add benzyl bromide (1.0 eq).
-
Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Parameter | Example System | Rationale |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Precursors that readily form the active Pd(0) species.[10] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that promote efficient catalysis.[9] |
| Base | NaOtBu, K₃PO₄, LHMDS | Strong bases required to deprotonate the imidazolidin-2-one N-H. |
| Solvent | Toluene, Dioxane | Anhydrous, high-boiling point solvents suitable for cross-coupling.[8] |
| Typical Yield | 70-95% | Highly effective but requires careful exclusion of air and moisture. |
Strategy 3: Synthesis from N-Benzylethylenediamine
This strategy involves first synthesizing the key precursor, N-benzylethylenediamine, followed by a catalytic cyclization to form the imidazolidin-2-one ring. This pathway is highly versatile as it allows for the modification of the diamine backbone before the ring-closing step.
Part A: Catalytic Synthesis of N-Benzylethylenediamine via Reductive Amination
Reductive amination is a cornerstone C-N bond-forming reaction.[11] To synthesize the precursor, one can react ethylenediamine with benzaldehyde in the presence of a reducing agent. Catalytic hydrogenation is a green and efficient method.
-
Mechanism: Benzaldehyde and one of the amino groups of ethylenediamine condense to form an imine intermediate in situ. This imine is then catalytically hydrogenated (e.g., using H₂ gas and a Pd/C or PtO₂ catalyst) to yield N-benzylethylenediamine.[12]
Part B: Catalytic Carbonylative Cyclization
With N-benzylethylenediamine in hand, the final step is the formation of the five-membered cyclic urea. Modern catalytic methods avoid toxic carbonylating agents like phosgene by using greener carbon sources such as carbon dioxide (CO₂), urea, or dialkyl carbonates.[1]
-
Mechanism: The reaction proceeds via the direct incorporation of a carbonyl group. For instance, using CO₂, a ceria-based heterogeneous catalyst can facilitate the reaction.[13] The diamine reacts with CO₂ to form a carbamate intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable imidazolidin-2-one ring.[13]
Workflow for the Two-Step Synthesis
Caption: Two-step synthesis via a diamine intermediate.
Detailed Protocol: Carbonylative Cyclization
-
Reaction Setup: In a high-pressure reactor, place N-benzylethylenediamine (1.0 eq) and the catalyst (e.g., CeO₂, 5 mol%).
-
Solvent and Reagent Addition: Add a suitable solvent like 2-propanol.[13] If using a carbonyl source other than CO₂, add it at this stage (e.g., urea, 1.1 eq).
-
Reaction Conditions: Seal the reactor and pressurize with CO₂ (e.g., 1-5 MPa). Heat to 140-160 °C for 12-24 hours.
-
Workup and Purification: Cool the reactor and vent the CO₂. If a heterogeneous catalyst was used, filter it off. Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
| Carbonyl Source | Catalyst System | Advantages |
| CO₂ | CeO₂, Ionic Liquids | Utilizes a renewable C1 source, atom-economical.[1] |
| Urea | Various metal salts | Inexpensive and readily available carbonyl source. |
| Dialkyl Carbonates | Lewis or Brønsted acids | Green reagents, with alcohol as the only byproduct.[1] |
Summary and Outlook
The synthesis of this compound can be achieved through several robust catalytic methods.
-
Phase-Transfer Catalysis offers the most direct and operationally simple route, ideal for straightforward N-benzylation with high yields and green credentials.
-
Buchwald-Hartwig Amination provides a powerful, albeit more complex, alternative that showcases the utility of modern cross-coupling chemistry and may be advantageous for challenging substrates.
-
The two-step approach via reductive amination and cyclization is the most versatile, allowing for the synthesis of a wide array of N-substituted imidazolidin-2-ones by simply varying the initial aldehyde or amine.
The choice of method will depend on the specific requirements of the researcher, including scale, cost, available equipment, and the need for structural diversity. Future developments will likely focus on further enhancing the sustainability of these processes, for example, through the use of base metal catalysts or biocatalytic approaches.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [ouci.dntb.gov.ua]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. iajpr.com [iajpr.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. youtube.com [youtube.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
1-Benzylimidazolidin-2-one as a ligand in transition metal catalysis
The 1-benzylimidazolidin-2-ylidene scaffold represents a valuable and highly tunable saturated N-heterocyclic carbene ligand. Its straightforward precursor synthesis and the exceptional stability and reactivity of its transition metal complexes make it a powerful tool for modern organic synthesis. From robust palladium precatalysts that enable challenging cross-coupling reactions to sophisticated gold complexes for stereoselective heterocycle synthesis, this ligand system offers broad applicability for researchers in both academic and industrial settings, particularly in the synthesis of complex molecules for drug discovery and development. [18][19]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold(I)-catalyzed intramolecular dihydroamination of allenes with N,N'-disubstituted ureas to form bicyclic imidazolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic,N′-Aryl Ureas to form Imidazolidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines - PMC [pmc.ncbi.nlm.nih.gov]
Cleavage and Recovery of the 1-Benzylimidazolidin-2-one Auxiliary: A Detailed Guide for Synthetic Chemists
Introduction: The Role of 1-Benzylimidazolidin-2-one in Asymmetric Synthesis
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and agrochemicals. Chiral auxiliaries have emerged as a powerful and reliable tool to control stereochemistry during carbon-carbon bond formation. Among these, the this compound auxiliary, a derivative of ethylenediamine, offers a robust platform for diastereoselective transformations such as alkylations and aldol reactions. Its rigid, C2-symmetric-like environment effectively shields one face of the enolate derived from its N-acyl derivative, directing incoming electrophiles to the opposite face with high fidelity.
The successful application of any chiral auxiliary strategy hinges on the final, critical step: the efficient and clean cleavage of the auxiliary from the newly formed chiral product, and its subsequent recovery for reuse to ensure economic and environmental sustainability. This guide provides a comprehensive overview of the primary methods for the cleavage of the this compound auxiliary and detailed protocols for its recovery, empowering researchers to confidently apply this methodology in their synthetic endeavors.
Core Principles of Auxiliary Cleavage
The cleavage of the N-acyl bond in a derivatized this compound is fundamentally an amide bond scission. The choice of cleavage method is dictated by the desired functionality in the final product. The three principal strategies are:
-
Hydrolytic Cleavage: To yield the chiral carboxylic acid.
-
Reductive Cleavage: To afford the chiral primary alcohol or aldehyde.
-
Transesterification: To produce the chiral ester.
The selection of a specific protocol requires careful consideration of the substrate's stability to the reaction conditions to avoid epimerization of the newly created stereocenter or degradation of other functional groups.
I. Hydrolytic Cleavage to Carboxylic Acids
Hydrolytic cleavage is the most common method for removing the auxiliary to furnish the corresponding carboxylic acid. This can be achieved under both basic and acidic conditions, although basic hydrolysis is generally preferred due to its milder nature and reduced risk of side reactions.
A. Basic Hydrolysis with Lithium Hydroperoxide (LiOH/H₂O₂)
This is the most widely employed method for the cleavage of N-acyl oxazolidinone-type auxiliaries and is highly effective for the this compound system. The active nucleophile is the hydroperoxide anion (⁻OOH), which is more nucleophilic than the hydroxide ion and selectively attacks the exocyclic acyl carbonyl.
Causality Behind Experimental Choices:
-
Lithium Hydroxide (LiOH): Provides the basic medium to generate the hydroperoxide anion from hydrogen peroxide. Lithium cations are believed to play a role in coordinating with the carbonyl oxygens, enhancing the electrophilicity of the acyl carbon.
-
Hydrogen Peroxide (H₂O₂): The precursor to the potent nucleophile, the hydroperoxide anion. A significant excess is used to ensure complete reaction and to outcompete the less selective hydroxide-mediated hydrolysis.
-
Tetrahydrofuran (THF)/Water Solvent System: THF ensures the solubility of the organic substrate, while water is necessary for the solubility of the inorganic reagents and to facilitate the hydrolysis.
-
Low Temperature (0 °C to room temperature): The reaction is typically initiated at 0 °C to control the exothermicity of the reaction and to minimize potential side reactions, such as epimerization.
-
Reductive Quench (e.g., Sodium Sulfite, Na₂SO₃): The initial product of the cleavage is a peroxyacid, which is then reduced in situ to the carboxylic acid. This step also safely quenches any remaining hydrogen peroxide.
Mechanism of LiOH/H₂O₂ Cleavage:
The reaction proceeds via nucleophilic acyl substitution. The hydroperoxide anion attacks the exocyclic carbonyl group to form a tetrahedral intermediate. This intermediate then collapses, cleaving the N-acyl bond and releasing the chiral auxiliary. The resulting peroxyacid is subsequently reduced to the carboxylic acid.
Caption: Mechanism of LiOH/H₂O₂ Cleavage.
Detailed Protocol: Basic Hydrolysis
-
Dissolution: Dissolve the N-acyl-1-benzylimidazolidin-2-one (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v, approximately 0.1 M solution).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂, 4.0 equiv), followed by a 1 M aqueous solution of lithium hydroxide (LiOH, 2.0 equiv).
-
Reaction: Stir the reaction mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench the excess peroxide by the slow addition of a 1.5 M aqueous solution of sodium sulfite (Na₂SO₃, 5.0 equiv). Stir for 30 minutes at room temperature.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the liberated this compound auxiliary.
-
Acidify the aqueous layer to pH 1-2 with a 1 M HCl solution.
-
Extract the desired carboxylic acid product with ethyl acetate (3 x volume).
-
-
Purification: Combine the organic extracts containing the carboxylic acid, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product, which can be further purified by chromatography or recrystallization.
II. Reductive Cleavage to Alcohols and Aldehydes
Reductive cleavage of the N-acyl bond provides access to chiral primary alcohols or, under carefully controlled conditions, chiral aldehydes. This is a valuable alternative when the carboxylic acid is not the desired final product.
A. Reductive Cleavage to Primary Alcohols with Lithium Borohydride (LiBH₄)
Lithium borohydride is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and is often preferred for its greater functional group tolerance. It effectively reduces the exocyclic amide carbonyl to the corresponding alcohol.
Causality Behind Experimental Choices:
-
Lithium Borohydride (LiBH₄): A selective reducing agent for esters and amides to alcohols.
-
Ethereal Solvent (THF or Diethyl Ether): Anhydrous ethereal solvents are standard for hydride reductions.
-
Low Temperature (-78 °C to 0 °C): To control the reactivity of the hydride reagent and prevent over-reduction or side reactions.
Detailed Protocol: Reductive Cleavage to an Alcohol
-
Dissolution: Dissolve the N-acyl-1-benzylimidazolidin-2-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C.
-
Reagent Addition: Add a solution of lithium borohydride (LiBH₄, 2.0-3.0 equiv) in THF dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Work-up:
-
Allow the mixture to warm to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, containing the desired chiral alcohol and the this compound auxiliary, is purified by column chromatography on silica gel.
III. Transesterification to Esters
Transesterification offers a direct route to chiral esters without the need to first isolate the carboxylic acid. This method typically employs an alkoxide in the corresponding alcohol as the solvent.
Causality Behind Experimental Choices:
-
Alkoxide (e.g., Sodium Methoxide, NaOMe): Acts as both a base and a nucleophile to facilitate the exchange of the auxiliary for the alkoxy group.
-
Corresponding Alcohol as Solvent (e.g., Methanol): Using the alcohol as the solvent drives the equilibrium towards the desired ester product.
Mechanism of Base-Catalyzed Transesterification:
The alkoxide anion acts as a nucleophile, attacking the exocyclic carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating the this compound auxiliary as the leaving group to yield the ester.
Caption: Mechanism of Base-Catalyzed Transesterification.
Detailed Protocol: Transesterification to a Methyl Ester
-
Dissolution: Dissolve the N-acyl-1-benzylimidazolidin-2-one (1.0 equiv) in anhydrous methanol.
-
Reagent Addition: Add a solution of sodium methoxide (NaOMe, 1.1-1.5 equiv) in methanol to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Quenching: Neutralize the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product, containing the methyl ester and the this compound auxiliary, by column chromatography.
IV. Recovery and Recycling of the this compound Auxiliary
A key advantage of chiral auxiliary-mediated synthesis is the ability to recover and reuse the often-valuable auxiliary. The recovery strategy depends on the cleavage method employed.
General Recovery Protocol:
-
Extraction: Following the cleavage reaction and initial work-up to isolate the product, the this compound auxiliary will be present in either the organic or aqueous layer, depending on the pH.
-
From Basic Hydrolysis: The auxiliary is typically extracted into an organic solvent (e.g., dichloromethane) from the initial basic aqueous layer before acidification to isolate the carboxylic acid product.[1]
-
From Reductive Cleavage and Transesterification: The auxiliary is co-isolated with the neutral product and separated during column chromatography.
-
-
Purification by Recrystallization:
-
Solvent Selection: A suitable solvent system for recrystallization is one in which the auxiliary is highly soluble at elevated temperatures and poorly soluble at low temperatures. A common solvent system for imidazolidinones is a mixture of ethyl acetate and hexanes.
-
Procedure:
-
Dissolve the crude auxiliary in a minimal amount of hot ethyl acetate.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Slowly add hexanes to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
-
-
Purity Assessment: The purity of the recovered auxiliary should be assessed by melting point determination and spectroscopic methods (e.g., ¹H NMR) before reuse.
Caption: Workflow for Auxiliary Recovery.
V. Comparative Data of Cleavage Methods
| Cleavage Method | Reagent(s) | Product Type | Typical Yield (%) | Advantages | Disadvantages |
| Basic Hydrolysis | LiOH, H₂O₂ | Carboxylic Acid | 85-95 | High yielding, mild conditions | Requires reductive quench |
| Reductive Cleavage | LiBH₄ | Primary Alcohol | 80-95 | Access to alcohols, good yields | Requires anhydrous conditions |
| Transesterification | NaOMe/MeOH | Methyl Ester | 75-90 | Direct route to esters | Equilibrium reaction |
Conclusion
The this compound chiral auxiliary is a valuable tool for asymmetric synthesis. The ability to efficiently cleave this auxiliary to access a range of chiral products, coupled with its effective recovery and recycling, underscores its utility in modern synthetic chemistry. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement this methodology in their synthetic campaigns, contributing to the efficient and sustainable production of enantiomerically pure molecules.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1-Benzylimidazolidin-2-one
Welcome, researchers and drug development professionals, to our dedicated technical support center for the synthesis of 1-benzylimidazolidin-2-one. This guide is designed to provide you with in-depth, field-proven insights to optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your synthesis. As your virtual Senior Application Scientist, I will not only provide protocols but also explain the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the most common and practical synthetic route for preparing this compound?
A1: The most prevalent and straightforward method is the cyclization of N-benzylethylenediamine with a suitable carbonylating agent, such as urea. This approach is favored for its operational simplicity and the ready availability of the starting materials. The reaction proceeds by nucleophilic attack of the amino groups of the diamine on the carbonyl carbon of urea, followed by intramolecular cyclization and elimination of ammonia to form the stable five-membered ring.
Q2: What are the critical parameters to control during the reaction of N-benzylethylenediamine and urea?
A2: The critical parameters to monitor and control are temperature, reaction time, and the stoichiometry of the reactants. The temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting materials or product. A molar ratio of slightly more than one equivalent of urea to N-benzylethylenediamine is often employed to ensure complete conversion of the diamine. Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q3: What are the expected spectroscopic signatures for this compound?
A3: For product characterization, you should expect to see specific signals in your NMR spectra. In the ¹H NMR spectrum, look for the characteristic peaks of the benzyl group (aromatic protons typically between 7.2-7.4 ppm and the benzylic methylene protons as a singlet around 4.3-4.5 ppm), as well as the methylene protons of the imidazolidinone ring (typically two triplets in the range of 3.2-3.6 ppm). In the ¹³C NMR spectrum, the key signal to identify is the carbonyl carbon of the urea moiety, which will appear significantly downfield, typically in the range of 160-165 ppm.
Q4: How can I purify the crude this compound product?
A4: Recrystallization is a highly effective method for purifying solid this compound.[1][2] The choice of solvent is crucial for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.[3][4] Common solvent systems for compounds of this nature include ethanol, ethanol/water mixtures, or toluene.[3][5] Column chromatography can also be employed for purification, especially if the impurities have similar solubility profiles to the product.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Reaction | Verify Reaction Temperature and Time: The cyclization reaction is thermally driven. Ensure your reaction is heated to a sufficiently high temperature (typically 130-160 °C when using urea) for an adequate duration. Monitor the reaction progress using TLC to confirm the consumption of the starting diamine.[6] |
| Sub-optimal Stoichiometry | Adjust Reagent Ratio: Ensure you are using at least a stoichiometric amount of the carbonylating agent. A slight excess of urea (e.g., 1.1 equivalents) can help drive the reaction to completion. |
| Poor Quality Starting Materials | Assess Purity of Reactants: Impurities in N-benzylethylenediamine or the carbonylating agent can inhibit the reaction. Use freshly purified starting materials if their quality is in doubt. |
| Inefficient Mixing | Ensure Homogeneous Reaction Mixture: If the reaction is performed neat (without solvent), ensure adequate stirring to maintain a homogeneous melt and facilitate contact between the reactants. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps & Explanation |
| Dimerization or Polymerization | Control Reactant Concentration: High concentrations of starting materials can sometimes lead to intermolecular reactions. If feasible, conducting the reaction in a high-boiling, inert solvent (e.g., xylene, diphenyl ether) can favor the intramolecular cyclization by maintaining a lower effective concentration of the reactants. |
| Formation of N,N'-dibenzylurea | Ensure Purity of N-benzylethylenediamine: This side product can arise if there is residual benzylamine in your N-benzylethylenediamine starting material, which can react with urea. Purify the diamine by distillation before use. |
| Thermal Decomposition | Optimize Reaction Temperature: Excessively high temperatures can lead to the decomposition of the starting materials or the product. Conduct small-scale experiments at different temperatures to find the optimal balance between reaction rate and product stability. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps & Explanation |
| Oiling Out During Recrystallization | Select an Appropriate Solvent System: "Oiling out" occurs when the compound is too soluble in the hot solvent and separates as a liquid upon cooling. Experiment with different single or mixed solvent systems. A two-solvent system, where the compound is soluble in one and insoluble in the other, can be effective.[7] For instance, dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes turbid, then reheat to clarify and allow to cool slowly.[1][5] |
| Co-crystallization of Impurities | Perform a Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the recrystallization solution before allowing it to cool. This will remove any particulate matter that could act as nucleation sites for impurities.[3] |
| Product is an Oil or Low-Melting Solid | Consider Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a viable alternative. A gradient elution with a solvent system like ethyl acetate/hexanes can effectively separate the desired product from impurities. |
Experimental Protocols
Synthesis of this compound from N-Benzylethylenediamine and Urea
This protocol is a representative procedure based on established methods for the synthesis of imidazolidin-2-ones.[6]
Materials:
-
N-Benzylethylenediamine
-
Urea
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add N-benzylethylenediamine (1.0 equivalent) and urea (1.1 equivalents).
-
Equip the flask with a reflux condenser.
-
Heat the mixture with stirring in a heating mantle or oil bath to 130-140 °C.
-
Maintain this temperature and continue stirring for 3-4 hours. The reaction mixture will become a melt, and ammonia gas will be evolved.
-
Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent system).
-
Once the reaction is complete (as indicated by the disappearance of the starting diamine), allow the mixture to cool to room temperature.
-
The crude product, which should solidify upon cooling, can then be purified by recrystallization.
Purification by Recrystallization
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.[1]
-
Heat the mixture to boiling with stirring to dissolve the solid completely.[5]
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
Visualizing the Synthetic Workflow
To provide a clear overview of the process, the following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: A flowchart of the synthesis and purification process.
Mechanistic Insight: The Cyclization Reaction
The formation of this compound from N-benzylethylenediamine and urea is a classic example of a condensation-cyclization reaction. The following diagram illustrates the proposed mechanism.
Caption: The proposed reaction mechanism for the synthesis.
We trust this technical guide will be a valuable resource in your synthesis of this compound. Should you have further questions or require additional support, please do not hesitate to reach out.
References
Common by-products in the synthesis of 1-Benzylimidazolidin-2-one and their removal
Welcome to the dedicated technical support center for the synthesis and purification of 1-Benzylimidazolidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis and purification. Our goal is to provide you with the causal understanding and practical solutions needed to ensure the integrity and purity of your final product.
Diagram: Synthetic Pathways and By-product Formation
Below is a diagram illustrating the common synthetic routes to this compound and the potential formation of key by-products.
Caption: Common synthetic routes to this compound and their associated by-products.
Frequently Asked Questions (FAQs)
Synthesis-Related Questions
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound involve the cyclization of N-benzylethylenediamine with a carbonylating agent. These are:
-
Reaction with Urea: This is a cost-effective and common method where N-benzylethylenediamine is heated with urea. The reaction proceeds with the elimination of ammonia.
-
Reaction with 1,1'-Carbonyldiimidazole (CDI): This method is often preferred for its milder reaction conditions and high selectivity. CDI acts as a phosgene equivalent to form the cyclic urea.[1]
Q2: I'm using the urea method and getting a complex mixture of by-products. What are they and why are they forming?
A2: When synthesizing with urea at elevated temperatures (typically above 150°C), excess urea can undergo thermal decomposition.[2][3] This leads to the formation of several by-products:
-
Isocyanic Acid (HNCO): The initial decomposition product of urea.
-
Biuret: Formed from the reaction of isocyanic acid with unreacted urea.
-
Cyanuric Acid and other triazine derivatives (e.g., ammelide, ammeline): These result from the trimerization and further condensation of isocyanic acid and its reaction products.[4][5]
The key to minimizing these by-products is careful temperature control and using a stoichiometric amount of urea, or as close to it as the reaction kinetics allow.
Q3: In the CDI synthesis route, what are the likely impurities I should be aware of?
A3: The CDI route is generally cleaner, but impurities can still arise:
-
Imidazole: CDI is sensitive to moisture and can hydrolyze to form two equivalents of imidazole and carbon dioxide.[6] It is crucial to use anhydrous solvents and reagents.
-
Unreacted N-benzylethylenediamine: If the reaction does not go to completion, you will have the starting diamine in your crude product.
-
N,N'-disubstituted ureas: If CDI reacts with the amine in a different stoichiometry, it's possible to form linear urea by-products, although the intramolecular cyclization is generally favored.
Purification-Related Questions
Q4: My crude product is an oil/waxy solid. How can I best purify it?
A4: Both column chromatography and recrystallization are viable options. The choice depends on the scale of your reaction and the nature of the impurities.
-
Column Chromatography: This is often the most effective method for separating the product from a diverse range of by-products and unreacted starting materials.
-
Recrystallization: If your crude product is solid and the main impurity is unreacted starting material or a single major by-product with different solubility, recrystallization can be a very efficient purification method.
Q5: What are good starting points for developing a recrystallization procedure?
A5: For N-substituted ureas, a mixed solvent system is often effective. A good starting point is a combination of a solvent in which the compound is soluble when hot and one in which it is poorly soluble even at elevated temperatures.[7]
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes turbid. Then, add a few more drops of hot ethanol to redissolve the solid and allow it to cool slowly.
-
Acetone/Hexane: A similar procedure can be followed with acetone as the primary solvent and hexane as the anti-solvent.[3]
Q6: How do I choose a solvent system for column chromatography?
A6: The ideal solvent system (mobile phase) for column chromatography should provide good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate. For this compound, which is a moderately polar compound, a mixture of a non-polar and a polar solvent is recommended.
-
Stationary Phase: Silica gel is the standard choice.[8]
-
Mobile Phase: Start with a mixture of n-hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v) and gradually increase the polarity by adding more ethyl acetate.[9] Another common system is chloroform and acetone (e.g., starting at 95:5 v/v).[3] Aim for an Rf value of approximately 0.2-0.4 for the product on TLC for optimal separation on the column.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Solution(s) |
| Compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. High concentration of impurities depressing the melting point. 3. Cooling the solution too rapidly. | 1. Choose a lower-boiling point solvent. 2. Perform a preliminary purification (e.g., a quick filtration through a silica plug) before recrystallization. 3. Add a small amount of the primary solvent to redissolve the oil, then allow it to cool much more slowly. Insulating the flask can help. |
| No crystals form upon cooling. | 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated but lacks nucleation sites. | 1. Gently heat the solution to evaporate some of the solvent to increase the concentration, then cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure product.[7] |
| Low recovery of the product. | 1. The product has significant solubility in the cold solvent. 2. Too much solvent was used, and not all of the product crystallized out. 3. Premature crystallization during a hot filtration step. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. 2. Concentrate the mother liquor and cool it again to obtain a second crop of crystals. 3. Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out on the filter paper. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Solution(s) |
| Poor separation of spots (overlapping bands). | 1. The mobile phase is too polar, causing all compounds to elute too quickly. 2. The column was not packed properly, leading to channeling. 3. The initial band of the sample was too wide. | 1. Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). 2. Ensure the silica gel is packed uniformly without air bubbles. 3. Dissolve the crude product in a minimal amount of solvent before loading it onto the column. |
| The product is not eluting from the column. | 1. The mobile phase is not polar enough. | 1. Gradually increase the polarity of the mobile phase. For example, switch from 9:1 hexane:ethyl acetate to 7:3 or even 1:1. |
| Streaking of spots on TLC and column. | 1. The compound is acidic or basic and is interacting strongly with the silica gel. 2. The sample is overloaded on the column. | 1. Add a small amount of a modifier to the mobile phase, such as 0.5-1% triethylamine for basic compounds or acetic acid for acidic compounds. 2. Use a larger column or load less sample. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight.[8] |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol assumes the presence of unreacted N-benzylethylenediamine and other potential by-products.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane and Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Standard laboratory glassware
-
Rotary evaporator
2. Preliminary TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a starting mobile phase of 9:1 (v/v) n-hexane:ethyl acetate.
-
Visualize the plate under a UV lamp.
-
Adjust the mobile phase composition until the spot corresponding to the product has an Rf value of ~0.3. The more polar N-benzylethylenediamine will have a lower Rf value.
3. Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is level with the top of the sand.
4. Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample has been absorbed onto the silica.
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions in test tubes or flasks.
-
Monitor the elution process by TLC, spotting each fraction on a TLC plate.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification of this compound by Recrystallization
This protocol is most effective when the crude product is a solid and the impurities have different solubility profiles.
1. Materials and Equipment:
-
Crude this compound
-
Ethanol and Deionized Water
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Ice bath
2. Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While stirring the hot solution, add hot water dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
3. Crystal Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Benzylethylenediamine | 4152-09-4 [chemicalbook.com]
- 3. CN101205204A - Synthesis of N-benzyl-N-benzyloxyurea - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 1-Benzylimidazolidin-2-one by Recrystallization
Welcome to the technical support guide for the purification of 1-Benzylimidazolidin-2-one. This resource is designed for researchers, chemists, and pharmaceutical development professionals who are working with this compound and require a high degree of purity. Recrystallization is a powerful technique for purification, predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to ensure you can achieve the highest purity for your material.
Core Principles of Recrystallization
Recrystallization is a purification technique used for solid compounds. The fundamental principle is that the solubility of most solids increases with temperature.[1] A successful recrystallization relies on selecting a solvent where the desired compound is highly soluble at an elevated temperature but poorly soluble at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (allowing for removal by hot filtration). The process involves dissolving the crude solid in a minimum amount of hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly, which promotes the growth of pure crystals.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Problem 1: My crude this compound will not fully dissolve in the hot solvent, even after adding a large volume.
-
Probable Cause 1: Incorrect Solvent Choice. The polarity of the solvent may be inappropriate for this compound. The benzyl group imparts nonpolar character, while the cyclic urea core is polar. A solvent that is too nonpolar (e.g., hexane) or too polar (e.g., water) may not be effective on its own.
-
Probable Cause 2: Insoluble Impurities. The undissolved material may not be your target compound but rather insoluble impurities (e.g., inorganic salts, polymerized byproducts) from the synthesis.
-
Solution:
-
Verify Solvent Choice: Test the solubility of a small sample of your crude material in various solvents to find a suitable one. Good starting points for N-substituted cyclic ureas include alcohols (ethanol, isopropanol) or esters (ethyl acetate).[2]
-
Perform Hot Filtration: If you suspect insoluble impurities, add a slight excess of hot solvent to ensure all of your target compound has dissolved, and then perform a hot gravity filtration to remove the undissolved particulate matter. Proceed with cooling the filtrate.
-
Problem 2: The compound "oils out" upon cooling instead of forming crystals.
-
Probable Cause 1: High Impurity Concentration. A significant amount of impurities can depress the melting point of the mixture, causing it to separate as a liquid (an oil) rather than a solid crystal lattice.
-
Probable Cause 2: Solution is Supersaturated. The concentration of the solute may be too high, or the solution may have cooled too rapidly, preventing the orderly arrangement of molecules into a crystal lattice.
-
Solution:
-
Re-heat and Dilute: Heat the solution to redissolve the oil. Add a small amount (10-20% of the total volume) of additional hot solvent to reduce the saturation.
-
Slow Cooling: Allow the flask to cool much more slowly. Insulate the flask with a cloth or by placing it within a larger beaker of hot water to slow the rate of cooling.
-
Scratch or Seed: Gently scratch the inner surface of the flask with a glass rod at the solution's meniscus. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal from a previous pure batch if available.
-
Consider a Different Solvent: If oiling out persists, a different solvent or a mixed-solvent system may be required.
-
Problem 3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath.
-
Probable Cause 1: Too Much Solvent Was Used. This is the most common reason for crystallization failure. The solution is not saturated enough at the lower temperature for crystals to form.
-
Probable Cause 2: Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should. This state is metastable, and crystallization requires an energy barrier to be overcome.
-
Solution:
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Be cautious if using flammable solvents. Once the volume is reduced, allow it to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask.
-
Seeding: Add a seed crystal.
-
Ultra-Low Temperature: Cool the solution in a dry ice/acetone bath, but be aware this can cause the product to crash out as a powder, potentially trapping impurities.
-
-
Problem 4: The yield of recovered crystals is very low.
-
Probable Cause 1: Incomplete Crystallization. Too much solvent was used, and a significant portion of the product remains dissolved in the mother liquor.
-
Probable Cause 2: Premature Crystallization. The product crystallized on the filter paper or in the funnel during hot filtration.
-
Probable Cause 3: Washing with the Wrong Solvent. Washing the collected crystals with a solvent in which they are soluble will dissolve the product.
-
Solution:
-
Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.
-
Prevent Premature Crystallization: Ensure the funnel and filter paper are pre-heated with hot solvent before performing a hot filtration. Use a stemless funnel to prevent crystallization in the stem.
-
Proper Washing Technique: Always wash the crystals with a small amount of ice-cold recrystallization solvent. The cold temperature minimizes the solubility of your product while still washing away soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is very soluble when hot and has low solubility when cold. A rule of thumb is "like dissolves like"; given the compound's mixed polarity, alcohols like ethanol or isopropanol are good starting points.[1] The selection process should be empirical:
-
Place a small amount of crude material (20-30 mg) into several test tubes.
-
Add a small amount (0.5 mL) of a different potential solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the tubes that did not show dissolution. A good solvent will dissolve the compound completely at its boiling point.
-
Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will be the one that yields a large quantity of pure-looking crystals.
Q2: What are the likely impurities in crude this compound?
A2: Impurities depend on the synthetic route. For syntheses involving N-benzylethylenediamine and a carbonyl source (like urea or phosgene), common impurities may include:
-
Unreacted N-benzylethylenediamine.
-
Unreacted carbonyl source.
-
Side-products from over-alkylation or other secondary reactions.
-
Residual catalysts or reagents.
Q3: How can I improve the size and quality of the crystals?
A3: The key to growing large, pure crystals is slow cooling. Rapid cooling causes the compound to "crash out" of the solution as a fine powder, which can trap impurities within the crystal lattice. To promote slow cooling, allow the flask to cool to room temperature on the benchtop, insulated with a cloth, before moving it to an ice bath.
Q4: Can I use a mixed-solvent system? How does that work?
A4: Yes, a two-solvent system is an excellent option when a single suitable solvent cannot be found. This typically involves one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent").[4] The procedure involves dissolving the crude compound in a minimum amount of the hot "soluble solvent." Then, the hot "insoluble solvent" is added dropwise until the solution becomes faintly cloudy (turbid). A few drops of the hot "soluble solvent" are then added to redissolve the precipitate and make the solution clear again. Upon slow cooling, crystals will form.
Experimental Protocol and Data
Detailed Recrystallization Protocol for this compound
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: In a fume hood, add the chosen solvent (e.g., isopropanol) in small portions (starting with ~50 mL).
-
Heating: Heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil. Continue adding small portions of the hot solvent until the solid is completely dissolved. Note: Use the minimum amount of hot solvent necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel. Pre-heat the funnel and a clean receiving flask with a small amount of hot solvent. Pour the hot solution through the filter paper.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for 15-20 minutes. Then, transfer the crystals to a watch glass and dry them completely in a vacuum oven.
Table of Key Experimental Parameters
| Parameter | Recommended Value/Solvent | Rationale |
| Starting Solvent | Isopropanol or Ethanol | Good balance of polarity for the target molecule. |
| Alternative System | Toluene/Heptane | A mixed-solvent system for different polarity profiles. |
| Solvent Volume | ~10-20 mL per gram of crude | This is a starting point; the minimum required volume should be determined experimentally. |
| Cooling Rate | Slow cooling to RT, then ice bath | Promotes the growth of larger, purer crystals. |
| Washing Solvent | Ice-cold recrystallization solvent | Minimizes loss of the desired product while removing impurities. |
Visualizations
Recrystallization Workflow
Caption: General workflow for the recrystallization process.
Troubleshooting Flowchart
References
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 1-Benzylimidazolidin-2-one
Welcome to the technical support center for the synthesis of 1-Benzylimidazolidin-2-one. This guide is designed for researchers and drug development professionals to diagnose and resolve common issues that lead to low yields during this synthesis. The following information is structured in a practical question-and-answer format to provide direct solutions to challenges encountered in the lab.
Section 1: Understanding the Core Synthesis
The synthesis of this compound, a five-membered cyclic urea, is a fundamental transformation. The most prevalent and direct method involves the cyclocondensation of N-benzylethylenediamine with a suitable carbonylating agent.[1][2] The choice of this "carbonyl source" is a critical experimental parameter that directly influences reaction conditions, yield, and the impurity profile.
The general reaction proceeds via an initial N-acylation to form an acyclic urea intermediate, which then undergoes an intramolecular nucleophilic attack to close the ring, typically with the elimination of a small molecule (e.g., ammonia, alcohol, or imidazole).
Caption: General synthesis of this compound.
Section 2: General Troubleshooting of Low Yields
Before delving into reaction-specific issues, it's crucial to address foundational experimental parameters. Many yield problems originate from common laboratory oversights.[3]
Question: My reaction is resulting in a significantly lower yield than the literature suggests. What are the first things I should check?
Answer: A systematic review of your experimental setup is the most effective starting point.
-
Purity of Starting Materials:
-
N-Benzylethylenediamine: This diamine can degrade over time. Verify its purity by NMR or GC-MS. If it appears discolored (e.g., yellow or brown), consider purification by distillation under reduced pressure.
-
Carbonylating Agent: Urea should be dry, as moisture can interfere with the reaction. Carbonyldiimidazole (CDI) is highly moisture-sensitive and should be handled under an inert atmosphere. Diethyl carbonate should be of high purity. Impurities in any reagent can inhibit the reaction or introduce side products.[3][4]
-
-
Solvent and Reaction Atmosphere:
-
Solvent Quality: Ensure solvents are anhydrous, especially for reactions involving moisture-sensitive reagents like CDI or those run at high temperatures where water can promote side reactions. Using freshly dried solvents is critical.[3]
-
Inert Atmosphere: For sensitive reagents, ensure your glassware was properly dried and the reaction is maintained under a nitrogen or argon atmosphere. Leaks can introduce moisture and oxygen, leading to degradation.
-
-
Temperature Control:
-
Inconsistent or incorrect reaction temperatures can drastically affect outcomes.[3] Syntheses using urea often require high temperatures (130-160°C) to drive the reaction by expelling ammonia.[5] Conversely, reactions with more reactive agents like CDI may proceed at lower temperatures. Use a calibrated thermometer and a reliable heating system (e.g., an oil bath) to ensure uniform and accurate heating.
-
Section 3: Specific Troubleshooting Guide (Q&A Format)
This section addresses issues specific to the synthesis of this compound.
Caption: Troubleshooting flowchart for low yields.
Issue 1: Incomplete Reaction
Question: My TLC and LC-MS analysis shows a large amount of unreacted N-benzylethylenediamine, even after the recommended reaction time. What is causing this low conversion?
Answer: This is a common issue pointing to insufficient reaction drive or reagent problems.
-
Cause - Insufficient Temperature/Time (Urea Method): The reaction between a diamine and urea is a condensation that requires elevated temperatures (often >130 °C) to effectively eliminate ammonia and drive the equilibrium towards the product.[5] If the temperature is too low or the time too short, the reaction will stall.
-
Solution: Ensure your reaction is heated to the target temperature. Consider extending the reaction time and monitoring progress every few hours by TLC.
-
-
Cause - Ineffective Carbonylating Agent: Carbonyldiimidazole (CDI) is an excellent but highly moisture-sensitive reagent. If it has been improperly stored, it will hydrolyze and become ineffective. Similarly, using wet urea can hinder the reaction.
-
Solution: Use a fresh bottle of CDI or purchase from a reliable supplier. Store it in a desiccator. Ensure urea is dry before use.
-
-
Cause - Catalyst Inefficiency (Carbonate/CO₂ Methods): Some methods using diethyl carbonate or CO₂ rely on catalysts to activate the carbonyl source.[1] If the catalyst is poisoned by impurities or used in insufficient quantity, the reaction will not proceed efficiently.
Issue 2: Significant Side Product Formation
Question: The crude NMR of my reaction is very messy, with multiple sets of peaks suggesting several byproducts. What are these and how can I avoid them?
Answer: A complex crude mixture indicates that side reactions are competing with the desired cyclization.
-
Cause - Thermal Decomposition: Overheating, especially during the high-temperature urea method, can lead to polymerization or decomposition of the starting materials and product.
-
Solution: Carefully control the reaction temperature. Do not exceed the recommended temperature for the specific protocol. If decomposition is suspected, consider a milder carbonylating agent like CDI, which allows for lower reaction temperatures.
-
-
Cause - Formation of Acyclic Oligomers: If the stoichiometry is not carefully controlled, or if one of the amine groups of the diamine reacts with an already-formed acyclic urea intermediate from another molecule, oligomers can form.
-
Solution: Ensure accurate measurement of your starting materials. Sometimes, slow addition of the carbonylating agent to the diamine solution can favor the intramolecular cyclization over intermolecular side reactions.
-
-
Cause - Incomplete Cyclization: The acyclic urea intermediate may form but fail to cyclize. This can be due to insufficient heating (in the urea method) or steric hindrance.
-
Solution: Ensure adequate thermal energy is provided to overcome the activation barrier for the ring-closing step.
-
Issue 3: Product Loss During Workup and Purification
Question: My crude reaction analysis looks good by TLC/NMR, but the final isolated yield after extraction and column chromatography is very low. Where am I losing my product?
Answer: This indicates a problem with your downstream processing, a frequently overlooked source of yield loss.[6]
-
Cause - Product Solubility in Aqueous Layers: this compound has some polarity and may be partially soluble in water, especially if the pH is not optimal.
-
Solution: During the aqueous workup, ensure the pH of the aqueous layer is neutral or slightly basic to keep the product in its neutral, less water-soluble form.[4] After the primary extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), re-extract the aqueous layer several times to recover any dissolved product.
-
-
Cause - Irreversible Adsorption or Decomposition on Silica Gel: The nitrogen atoms in the imidazolidinone ring can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking on the column and poor recovery. In some cases, the product may even decompose.[4]
-
Solution: Deactivate the silica gel by preparing your slurry with an eluent containing a small amount of triethylamine (~0.5-1%). This neutralizes the acidic sites. Alternatively, consider using a different stationary phase, such as neutral alumina, which can be less harsh.[4]
-
-
Cause - Difficulty with Crystallization: If purifying by recrystallization, using the wrong solvent can lead to oiling out or high solubility, resulting in poor recovery.
Section 4: Recommended Experimental Protocols
Protocol A: Synthesis via Urea Condensation
This method is cost-effective but requires high temperatures.
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add N-benzylethylenediamine (1.0 eq) and urea (1.1 eq).
-
Heat the mixture in an oil bath to 140-150 °C. The solids will melt and ammonia gas will evolve (can be tested with wet pH paper at the condenser outlet).
-
Maintain heating for 4-6 hours, monitoring the reaction by TLC (e.g., using 10% methanol in dichloromethane).
-
Cool the reaction mixture to approximately 80 °C and add water to dissolve the crude solid.
-
Make the solution slightly basic with 1M NaOH solution.
-
Extract the aqueous solution three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel treated with 1% triethylamine) or recrystallization.[5]
Protocol B: Synthesis via Carbonyldiimidazole (CDI)
This is a milder method suitable for more sensitive substrates.
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve N-benzylethylenediamine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 1,1'-carbonyldiimidazole (CDI) (1.05 eq) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Section 5: Comparative Data
Table 1: Comparison of Common Carbonylating Agents for Imidazolidin-2-one Synthesis
| Carbonylating Agent | Typical Conditions | Advantages | Disadvantages |
| Urea | High Temp (130-160 °C), Neat | Low cost, readily available, simple procedure.[5][7] | High energy input, potential for thermal decomposition. |
| Diethyl Carbonate | Moderate Temp, Often Catalyzed | Relatively safe, generates ethanol as a byproduct.[1] | Slower reaction rates, may require a catalyst. |
| Carbonyldiimidazole (CDI) | Low Temp (0 °C to RT) | Mild conditions, high reactivity, good yields.[1] | High cost, moisture sensitive, requires anhydrous technique. |
| Phosgene / Triphosgene | Low Temp, with Base | Highly reactive, very effective. | Extremely toxic and hazardous, requires special handling.[8] |
References
- 1. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsglobal.pl [rsglobal.pl]
- 6. benchchem.com [benchchem.com]
- 7. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 8. CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate - PMC [pmc.ncbi.nlm.nih.gov]
Improving diastereoselectivity in reactions with 1-Benzylimidazolidin-2-one
Technical Support Center: 1-Benzylimidazolidin-2-one Applications
Welcome to the technical support center for the this compound chiral auxiliary. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing the stereochemical control exerted by this versatile auxiliary. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, common challenges encountered during reactions with this compound auxiliaries. The solutions provided are based on mechanistic principles and established laboratory findings.
Issue 1: Poor Diastereoselectivity in Alkylation or Aldol Reactions
Low diastereomeric ratios (d.r.) are a frequent challenge and can almost always be traced back to suboptimal reaction conditions that fail to maximize the energy difference between the diastereomeric transition states.[1]
Q: My alkylation/aldol reaction is giving a nearly 1:1 mixture of diastereomers. What are the most likely causes and how do I fix it?
A: This is a classic problem that points to issues in the formation or stability of the key enolate intermediate. Let's break down the potential causes and solutions.
Potential Cause A: Incorrect or Incomplete Enolate Formation The geometry of the enolate is paramount for high diastereoselectivity. For N-acyl imidazolidinones, the formation of the (Z)-enolate is crucial for establishing the facial bias required for stereoselective electrophilic attack.[2]
-
Troubleshooting Steps:
-
Choice of Base: Sterically hindered bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are required to selectively deprotonate the α-carbon without competing nucleophilic attack at the carbonyl.[2] Ensure your base is fresh and properly titrated. Commercial LDA solutions can vary in quality, which impacts reproducibility.[3][4]
-
Deprotonation Time & Temperature: Ensure deprotonation is complete before adding the electrophile. A common protocol involves deprotonation at -78 °C for 30-60 minutes. Incomplete deprotonation means unreacted starting material, which can lead to undesired side reactions.
-
Solvent: Tetrahydrofuran (THF) is the most common and generally effective solvent due to its ability to solvate the lithium counterion and support a stable enolate structure.[5]
-
Potential Cause B: Suboptimal Reaction Temperature Asymmetric reactions are often highly sensitive to temperature.[1] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, eroding selectivity. Retro-aldol or retro-alkylation reactions can also occur at elevated temperatures, leading to equilibration and loss of stereocontrol.[3][4]
-
Troubleshooting Steps:
-
Maintain Low Temperatures: The entire sequence—deprotonation, electrophile addition, and quenching—should be maintained at a low temperature, typically -78 °C (a dry ice/acetone bath).
-
Slow Addition: Add the electrophile slowly (dropwise) to the enolate solution to prevent localized warming that can compromise selectivity.
-
Controlled Quench: Quench the reaction at -78 °C before allowing it to warm to room temperature. A pre-cooled quenching solution (e.g., saturated aq. NH₄Cl) is recommended.[5]
-
Potential Cause C: Insufficiently Rigid Transition State The high selectivity of these auxiliaries stems from a rigid, chelated transition state where the benzyl group effectively blocks one face of the enolate. If this chelation is weak, the transition state becomes more flexible, allowing the electrophile to approach from either side.
-
Troubleshooting Steps:
-
Consider Lewis Acids: For reactions like aldol additions, the choice of Lewis acid is critical. Boron and titanium enolates often provide superior results. For example, using TiCl₄ with a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can generate a highly organized chlorotitanium enolate, leading to excellent syn-aldol selectivity.[6]
-
Leverage Salt Additives: In some cases, the addition of lithium salts like lithium bromide (LiBr) can significantly enhance diastereoselectivity. LiBr can influence the aggregation state of the enolate or chelate with the electrophile, leading to a more ordered transition state that favors one diastereomer.[3][5]
-
Below is a decision-making workflow to guide your troubleshooting process for low diastereoselectivity.
Caption: A decision-making workflow for troubleshooting low diastereoselectivity.
Issue 2: Difficulty Removing the Chiral Auxiliary
The successful removal of the auxiliary without damaging the newly created stereocenter is a critical final step.[1]
Q: I am struggling to cleave the auxiliary, or the cleavage conditions are decomposing my product. What are my options?
A: The N-acyl bond of the imidazolidinone is an amide, which is inherently stable. The choice of cleavage method depends entirely on the desired functional group (acid, alcohol, aldehyde, etc.) and the stability of your molecule.
Potential Cause A: Product Instability under Harsh Conditions Standard saponification (e.g., LiOH/H₂O₂) is effective but can be too harsh for sensitive substrates, potentially causing epimerization at the α-carbon or decomposition.[1]
-
Troubleshooting Steps:
-
Milder Hydrolysis: Try using lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, at 0 °C. This is often more selective and less prone to causing side reactions.
-
Lewis Acid-Catalyzed Methods: For conversion to esters or amides, direct displacement catalyzed by a Lewis acid can be very effective and mild. Yttrium triflate (Y(OTf)₃) has been shown to catalyze the direct conversion of N-acyl oxazolidinones (a related auxiliary) to esters with alcohols, avoiding a separate hydrolysis step.[7]
-
Potential Cause B: Incompatible Reductive Cleavage Powerful reducing agents like lithium aluminum hydride (LiAlH₄), used to generate the primary alcohol, can also reduce other functional groups in your molecule (e.g., esters, ketones).[1]
-
Troubleshooting Steps:
-
Selectivity Control: Use a less powerful reducing agent if possible. Lithium borohydride (LiBH₄) is milder than LiAlH₄. For reduction to an aldehyde, reagents like DIBAL-H or LiAlH(OtBu)₃ at low temperatures may be effective, though over-reduction is a risk.[1]
-
Protecting Groups: If incompatible functional groups are present, consider a protecting group strategy prior to the alkylation/aldol sequence.
-
| Target Product | Reagent | Typical Conditions | Potential Pitfalls & Troubleshooting |
| Carboxylic Acid | LiOH, H₂O₂ | THF/H₂O, 0 °C | Epimerization of α-proton; decomposition. Solution: Use milder LiOOH conditions; maintain 0 °C. |
| Primary Alcohol | LiAlH₄ or LiBH₄ | THF or Et₂O, 0 °C to reflux | Reduces other carbonyls. Solution: Use LiBH₄ for better selectivity; protect other functional groups.[1] |
| Aldehyde | DIBAL-H or LiAlH(OtBu)₃ | THF, -78 °C | Over-reduction to the alcohol. Solution: Careful control of stoichiometry and temperature. |
| Ester | MeOMgBr or RONa | Alcohol (ROH) solvent | May require elevated temperatures. Solution: Consider Lewis acid-catalyzed alcoholysis at RT.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for stereocontrol with this compound?
A: The stereocontrol arises from the formation of a rigid, five-membered chelate between the metal cation (e.g., Li⁺, Ti⁴⁺) and the two carbonyl oxygens of the N-acyl imidazolidinone enolate. This chelation forces the enolate into a planar conformation. The bulky benzyl group on the stereocenter of the auxiliary then acts as a steric shield, blocking one face of the planar enolate. Consequently, an incoming electrophile can only approach from the less hindered, exposed face, resulting in a highly diastereoselective bond formation.[1][2]
Caption: Facial blocking by the benzyl group in the chelated enolate intermediate.
Q2: How does this compound compare to Evans' oxazolidinone auxiliaries?
A: Both auxiliaries operate on a similar principle of forming a chelated (Z)-enolate to direct stereoselective reactions.[1] The this compound is derived from the amino acid phenylalanine, while the classic Evans auxiliaries are derived from valine or other amino alcohols. The primary difference lies in the heterocyclic core (imidazolidinone vs. oxazolidinone). In practice, both can provide excellent levels of diastereoselectivity. The choice between them may depend on factors like the specific substrate, ease of cleavage under desired conditions, or commercial availability and cost.
Q3: Can I use this auxiliary for Michael additions or Diels-Alder reactions?
A: Yes, N-acyl imidazolidinones are effective in controlling stereochemistry in conjugate additions (Michael reactions) and can be used to create chiral dienophiles for asymmetric Diels-Alder reactions.[8] The same principle of a chelated intermediate directing the approach of the reaction partner applies. For these reactions, the choice of Lewis acid catalyst (e.g., TiCl₄, Et₂AlCl) is often critical to activate the substrate and ensure a highly ordered transition state.
Key Experimental Protocols
Protocol 1: N-Propionylation of (S)-1-Benzylimidazolidin-2-one
This protocol describes the acylation of the auxiliary to prepare it for diastereoselective enolization.
-
To a solution of (S)-1-benzylimidazolidin-2-one (1.0 equiv) in dry THF (0.2 M) at 0 °C under an argon atmosphere, add triethylamine (1.5 equiv).
-
Slowly add propionyl chloride (1.2 equiv) dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-propionyl adduct.
Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
This protocol is a general procedure for achieving high diastereoselectivity in an alkylation reaction.
-
Dissolve the N-propionyl-1-benzylimidazolidin-2-one (1.0 equiv) in anhydrous THF (0.1 M) in an oven-dried, argon-flushed flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add sodium hexamethyldisilazide (NaHMDS, 1.1 equiv, 1.0 M solution in THF) dropwise over 10 minutes.[2]
-
Stir the resulting enolate solution at -78 °C for 45 minutes.
-
Add benzyl bromide (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, then partition between ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product. Purify by flash chromatography.
Protocol 3: Reductive Cleavage to the Primary Alcohol
This protocol describes the removal of the auxiliary to yield the chiral alcohol product.
-
Dissolve the purified alkylated product (1.0 equiv) in anhydrous diethyl ether (0.1 M) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add lithium aluminum hydride (LiAlH₄, 2.0 equiv) portion-wise. Caution: Exothermic reaction, gas evolution.[1]
-
Stir the suspension at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular white precipitate vigorously for 1 hour.
-
Filter the solid through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Concentrate the filtrate to yield the crude alcohol. The chiral auxiliary can often be recovered from the filtered solid.
-
Purify the alcohol by flash chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Stability and storage conditions for 1-Benzylimidazolidin-2-one
Technical Support Center: 1-Benzylimidazolidin-2-one
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this reagent throughout its lifecycle in your laboratory. Here, we address common questions and provide systematic troubleshooting workflows based on established chemical principles and handling protocols.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling and storage of this compound.
1. What are the optimal storage conditions for this compound? The compound is chemically stable under standard ambient conditions (room temperature)[1]. However, for long-term storage and to maintain high purity, it is crucial to adhere to specific conditions. The consensus from safety data sheets is to store the compound in a dry, cool, and well-ventilated place[1][2]. The container should always be kept tightly closed to prevent moisture ingress and potential contamination[1][3][4].
2. Is this compound sensitive to air or moisture? Yes. While generally stable, the primary sensitivity is to moisture. The imidazolidinone ring contains an amide bond which, under certain conditions (e.g., presence of water and acid/base catalysts), could be susceptible to hydrolysis. Therefore, storing it in a dry environment, preferably with a desiccant, is a critical preventative measure. The product should be stored in a tightly sealed container[1][4][5].
3. What are the visual signs of potential degradation? this compound is typically an off-white powder or solid[2]. Any significant deviation from this appearance, such as discoloration (e.g., turning yellow or brown), clumping (indicating moisture absorption), or the development of an uncharacteristic odor, may suggest degradation or contamination.
4. How does temperature affect the stability of this compound? While stable at room temperature, avoiding overheating is recommended[4]. High temperatures can increase the rate of any potential degradation reactions and may cause the material to melt (Melting Point: 154-158 °C)[1]. For long-term storage, a cool environment is preferable[2].
5. What is the fundamental chemistry behind its potential instability? The core structure of this compound contains a cyclic urea (imidazolidinone) moiety. The amide-like linkages within this ring are the most likely points of chemical degradation, primarily through hydrolysis. While this reaction is not rapid under neutral, anhydrous conditions, its rate can be accelerated by moisture, particularly in the presence of acidic or basic contaminants. Studies on related lactam-containing compounds have shown that microbial activity can also contribute to ring degradation, highlighting the importance of sterile handling and proper storage to prevent contamination[6].
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool, ambient room temperature. | Avoids accelerating degradation kinetics. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) for long-term storage; otherwise, a tightly sealed container in a dry environment is sufficient for routine use. | Minimizes exposure to atmospheric moisture. |
| Container | Tightly closed, properly sealed container.[1][3][4] | Prevents moisture and air ingress. |
| Location | Dry and well-ventilated area.[1][2][4] | Ensures a stable environment and safety. |
| Light | Store away from direct light. | While not explicitly stated as light-sensitive, this is a general best practice for all chemical reagents. |
Troubleshooting Guide: Investigating Potential Degradation
Encountering inconsistent experimental results can be frustrating. This guide provides a logical workflow to determine if the integrity of your this compound is a contributing factor.
Workflow for Stability Assessment
Caption: Troubleshooting workflow for suspected reagent degradation.
Step-by-Step Methodologies
Step 1: Visual Inspection
-
Procedure: Carefully observe the material in its container. Compare its appearance to a fresh or known-good sample if available.
-
Expertise: this compound should be an off-white, free-flowing powder[2]. The presence of larger, hard clumps can indicate that the material has absorbed atmospheric moisture, which is a prerequisite for potential hydrolysis. Significant color changes (e.g., yellowing) may point to oxidative degradation or the presence of impurities.
Step 2: Review Storage & Handling History
-
Procedure: Trace the handling history of the specific container . Consult lab notebooks and colleagues to determine if the material was left open, stored in a humid environment, or subjected to temperature fluctuations.
-
Trustworthiness: This step validates the storage environment. A self-validating system requires confirming that standard operating procedures for chemical storage were followed. If a breach in protocol is identified (e.g., cap not tightened), the likelihood of degradation increases significantly.
Step 3: Purity Verification (If equipped)
-
Melting Point Analysis:
-
Load a small, dry sample into a capillary tube.
-
Use a calibrated melting point apparatus to determine the melting range.
-
Expected Result: A sharp melting range around 154-158 °C indicates high purity[1]. A broad or depressed melting range is a classic sign of impurities, which may have formed via degradation.
-
-
Thin-Layer Chromatography (TLC):
-
Dissolve a small amount of the suspect material and a reference standard in an appropriate solvent (e.g., ethyl acetate).
-
Spot both solutions on a silica gel TLC plate.
-
Elute with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light.
-
Expected Result: A pure sample should show a single spot. The presence of additional spots in the lane of the suspect material indicates the formation of new chemical species.
-
Step 4: Corrective Actions If the evidence from the steps above points towards degradation, the most prudent course of action is to quarantine the suspect batch. Label it clearly to prevent accidental use. For critical applications, it is highly recommended to procure a fresh lot of the reagent and validate it in your assay before proceeding with large-scale experiments.
Chemical Structure & Potential Degradation Site
Caption: Structure of this compound and key degradation site.
The diagram above highlights the amide bond within the five-membered ring. This bond is the most likely site for hydrolytic cleavage, which would break open the ring and result in a different chemical entity, thereby compromising experimental outcomes. Maintaining anhydrous conditions is the most effective way to prevent this from occurring.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Degradation of antibacterial 1-octylpyrrolidin-2-one by bacterial pairs isolated from river water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Imidazolidinone Technical Support Center: A Guide to Preserving Stereochemical Integrity
Welcome to the technical support center for chiral imidazolidinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing racemization during the synthesis and application of these powerful organocatalysts. Our goal is to equip you with the knowledge to troubleshoot common issues and ensure the stereochemical integrity of your reactions.
Introduction: The Stereochemical Challenge of Chiral Imidazolidinones
Chiral imidazolidinones, particularly the MacMillan catalysts, have revolutionized asymmetric synthesis by enabling a wide range of enantioselective transformations through iminium and enamine catalysis. These small organic molecules are lauded for their operational simplicity and effectiveness. However, maintaining their chiral integrity is paramount to achieving high enantioselectivity. Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, can occur during both the synthesis of the catalyst and its subsequent use, leading to a significant loss of product enantiomeric excess (ee). This guide will delve into the mechanisms of racemization and provide practical solutions to mitigate this critical issue.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Loss of Enantiomeric Purity During Imidazolidinone Catalyst Synthesis
Symptoms:
-
The final synthesized catalyst shows low enantiomeric excess when analyzed by chiral HPLC.
-
Inconsistent enantioselectivity is observed when using different batches of the synthesized catalyst.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Harsh Reaction Conditions | The cyclization step to form the imidazolidinone ring can be susceptible to racemization at elevated temperatures or in the presence of strong acids or bases. | Maintain a controlled, moderate temperature during the cyclization. Use milder acids, such as trifluoroacetic acid (TFA), as a co-catalyst if required, and avoid strong, non-nucleophilic bases. |
| Epimerization at C5 | The stereocenter at the C5 position, often derived from a natural amino acid, is adjacent to the carbonyl group. Under basic or acidic conditions, this proton can be abstracted to form a planar enolate intermediate, which can then be protonated from either face, leading to epimerization. | Carefully control the pH of the reaction mixture. Use a stoichiometric amount of a mild base for any necessary deprotonation steps and quench the reaction promptly. When using acidic conditions, opt for weaker Brønsted acids. |
| Impure Starting Materials | Racemic impurities in the starting amino acid or other chiral precursors will directly translate to a lower ee in the final catalyst. | Always use starting materials of the highest possible enantiomeric purity. Verify the ee of chiral starting materials by chiral HPLC or other suitable analytical techniques before use. |
| Prolonged Reaction Times | Extended exposure to even mild acidic or basic conditions can lead to gradual racemization. | Monitor the reaction progress closely by TLC or LC-MS and work up the reaction as soon as it reaches completion. |
Workflow for Diagnosing Purity Issues During Synthesis:
Caption: Troubleshooting workflow for low catalyst enantiopurity.
Issue 2: Decreased Enantioselectivity in an Imidazolidinone-Catalyzed Reaction
Symptoms:
-
A previously reliable reaction now yields a product with low enantiomeric excess.
-
The enantioselectivity of the reaction decreases over time.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Degradation/Racemization | The catalyst itself can racemize or decompose under the reaction conditions. Hydrolysis of the imidazolidinone ring can occur, especially in the presence of water and acid. Strong bases can also induce racemization. | Ensure anhydrous reaction conditions if water is not explicitly required for the catalytic cycle. Use the appropriate acid co-catalyst at the recommended loading. Avoid excessively high temperatures. |
| Iminium Ion Hydrolysis | The iminium ion intermediate, crucial for catalysis, can be hydrolyzed by water. While water can sometimes be beneficial for catalyst turnover, excess water can lead to a competing non-catalyzed background reaction, lowering the overall ee. | If the reaction is sensitive to water, use rigorously dried solvents and reagents. Consider the use of molecular sieves. For reactions where water is beneficial, optimize its concentration carefully. |
| Uncatalyzed Background Reaction | If the uncatalyzed reaction is fast enough, it will produce a racemic product, thereby reducing the overall enantioselectivity of the final product mixture. This is often exacerbated by higher temperatures. | Lowering the reaction temperature can significantly slow down the uncatalyzed background reaction while still allowing the catalyzed pathway to proceed. |
| Acid Co-catalyst Issues | The choice and amount of the acid co-catalyst are critical. An inappropriate acid or incorrect stoichiometry can affect the concentration and stability of the active iminium ion, leading to lower enantioselectivity. | Screen different acid co-catalysts (e.g., TFA, HCl, benzoic acid) and optimize their loading. The hydrochloride salt of the catalyst is often a good starting point. |
| Solvent Effects | The solvent can influence the stability of the catalyst and the transition states of the reaction, thereby affecting enantioselectivity. | Screen a range of solvents with varying polarities. Protic solvents may interfere with iminium ion formation, while aprotic solvents are generally preferred. |
Mechanism of Racemization at an α-Carbon to a Carbonyl:
Caption: General mechanisms for racemization at a chiral α-carbon.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for chiral imidazolidinones?
A1: The primary mechanism of racemization for chiral imidazolidinones involves the deprotonation of the chiral center at the C5 position (alpha to the carbonyl group) to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of enantiomers. This process can be catalyzed by both acids and bases.
Q2: How does the acid co-catalyst affect the stability of the imidazolidinone catalyst?
A2: The acid co-catalyst is essential for the formation of the active iminium ion intermediate. However, a strong acid can also promote the hydrolysis of the imidazolidinone ring, leading to catalyst deactivation. Therefore, the choice of acid and its concentration is a critical parameter to optimize for both reactivity and catalyst stability.
Q3: Can I reuse my imidazolidinone catalyst?
A3: In principle, yes. However, the stability of the catalyst under the reaction and workup conditions is a concern. Some studies have shown that supported or modified imidazolidinone catalysts can be recovered and reused with some success, although a gradual loss of activity or enantioselectivity may be observed.
Q4: What are the best analytical techniques to determine the enantiomeric excess of my product and catalyst?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of both the reaction product and the chiral catalyst. It is crucial to develop a robust separation method using a suitable chiral stationary phase.
Q5: How critical is temperature control in preventing racemization?
A5: Temperature control is highly critical. Higher temperatures can accelerate both the rate of racemization of the catalyst and the rate of the uncatalyzed background reaction, both of which will lead to a lower enantiomeric excess of the product. It is generally advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate.
Experimental Protocols
Protocol 1: Synthesis of (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (Second-Generation MacMillan Catalyst)
This protocol is adapted from established literature procedures.
Step 1: Synthesis of N-Methyl-L-phenylalaninamide
-
To a solution of L-phenylalanine methyl ester hydrochloride in methanol, add a solution of methylamine in ethanol at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-methyl-L-phenylalaninamide.
Step 2: Cyclization to form the Imidazolidinone
-
Dissolve N-methyl-L-phenylalaninamide in a suitable solvent such as toluene.
-
Add pivaldehyde and a catalytic amount of a Lewis acid (e.g., a catalytic amount of HCl or TFA).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to afford the title compound.
Protocol 2: General Procedure for an Enantioselective Diels-Alder Reaction
This is a general procedure for the reaction between an α,β-unsaturated aldehyde and a diene.
-
To a solution of the chiral imidazolidinone catalyst (e.g., 10-20 mol%) in a suitable solvent (e.g., CH2Cl2, THF, or a mixture of CH3CN/H2O), add the acid co-catalyst (e.g., TFA, 10-20 mol%).
-
Cool the solution to the desired temperature (e.g., -20 °C to room temperature).
-
Add the α,β-unsaturated aldehyde to the catalyst solution and stir for 5-10 minutes.
-
Add the diene to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction (e.g., with saturated NaHCO3 solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This is a general guideline; specific conditions will need to be optimized for your particular compound.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mixture of hexane/isopropanol (e.g., 90:10 v/v).
-
Reversed Phase: Use a mixture of acetonitrile/water or methanol/water with a buffer (e.g., ammonium acetate).
-
-
Method Optimization: Adjust the ratio of the mobile phase components to achieve baseline separation of the enantiomers. The flow rate and column temperature can also be optimized.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
ee Calculation: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Alternative reagents for the synthesis of 1-Benzylimidazolidin-2-one
Welcome to the technical support resource for the synthesis of 1-Benzylimidazolidin-2-one. This guide is designed for researchers, chemists, and process development professionals seeking reliable and safer alternatives to traditional synthetic methods. Here, we address common questions and troubleshooting scenarios encountered during the synthesis of this and related cyclic ureas.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the traditional synthesis of this compound, and why should I consider alternatives?
The classical synthesis of this compound involves the cyclization of N-benzylethylenediamine using phosgene (COCl₂). Phosgene is an extremely toxic and volatile gas, posing significant handling risks and requiring specialized equipment and safety protocols. The reaction can also produce corrosive hydrogen chloride gas and polymeric byproducts, complicating purification. Safer, solid, and more environmentally benign reagents have been developed to mitigate these risks, improve reaction selectivity, and simplify handling and work-up procedures.[1][2]
Q2: What are the most common and effective phosgene alternatives for synthesizing this compound?
Several safer carbonylating agents can effectively replace phosgene. The most prominent alternatives include Triphosgene (Bis(trichloromethyl) carbonate), 1,1'-Carbonyldiimidazole (CDI), and Di-tert-butyl dicarbonate (Boc Anhydride). Each offers a distinct balance of reactivity, handling characteristics, and cost. More recently, "green" methods utilizing carbon dioxide (CO₂) or urea have also proven effective.[3][4][5]
Q3: How do the main phosgene alternatives compare?
Choosing the right reagent depends on your specific laboratory capabilities, scale, and desired reaction conditions. Here is a comparative summary:
| Reagent | Formula | Form | Key Advantages | Key Considerations |
| Triphosgene | (Cl₃CO)₂CO | White Crystalline Solid | Safer and easier to handle than gaseous phosgene[1]; one mole is equivalent to three moles of phosgene[6]. | Decomposes to phosgene in situ, so appropriate precautions are still necessary. Reactions can be exothermic. |
| Carbonyldiimidazole (CDI) | (C₃H₃N₂)₂CO | White Crystalline Solid | Very safe and easy to handle; moisture-sensitive but not acutely toxic[7]. Byproducts (imidazole, CO₂) are generally easy to remove. | Less reactive than phosgene or triphosgene[8]. The liberated imidazole can act as a base, which may or may not be desirable[7]. |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | Colorless Solid or Liquid | Environmentally friendly, metal-free, and avoids hazardous reagents[9][10]. High yields have been reported for cyclic ureas[11]. | Typically requires a base (e.g., K₂CO₃) and elevated temperatures[9][10]. |
| Carbon Dioxide (CO₂) | CO₂ | Gas | The ultimate "green" reagent; atom-economical and non-toxic. | Requires high pressure and temperature, or an effective catalytic system (e.g., CeO₂)[4][5][12]. |
Q4: Can I use N-Benzylethylenediamine directly with these alternative reagents?
Yes. The synthesis of this compound with these reagents starts from N-Benzylethylenediamine. The diamine is treated with the carbonylating agent, often in the presence of a base, to facilitate the intramolecular cyclization.
Experimental Workflow & Protocols
The general workflow involves the reaction of the diamine with a carbonyl source, followed by work-up and purification.
Caption: General workflow for synthesizing this compound.
Protocol 1: Synthesis using 1,1'-Carbonyldiimidazole (CDI)
This protocol is adapted from general procedures for the synthesis of cyclic ureas using CDI.[3][13]
Materials:
-
N-Benzylethylenediamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA) (Optional, as a non-nucleophilic base)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve N-Benzylethylenediamine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
If using a base, add triethylamine (2.2 eq). Stir the solution at room temperature for 10 minutes.
-
Add CDI (1.1 eq) portion-wise to the stirred solution. Causality Note: Portion-wise addition helps control any potential exotherm.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to complete. Gentle heating (e.g., 40-50 °C) can be applied to increase the rate if necessary.
-
Upon completion, cool the mixture to room temperature and quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Trustworthiness Note: This washing sequence removes the imidazole byproduct and any unreacted starting materials, ensuring a cleaner crude product.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
Protocol 2: Synthesis using Di-tert-butyl dicarbonate (Boc Anhydride)
This protocol is based on a novel, environmentally friendly method for synthesizing cyclic ureas.[9][10]
Materials:
-
N-Benzylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-Benzylethylenediamine (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Add Boc anhydride (1.0-1.2 eq) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 12-16 hours. Monitor the reaction by TLC. Expertise Note: The higher temperature is necessary to facilitate the decomposition of the intermediate Boc-carbamate and subsequent cyclization.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with ice-cold water (2x) and then with brine. Causality Note: Washing with cold water helps to remove the DMF and K₂CO₃ while minimizing product loss due to solubility.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or recrystallization to obtain this compound.
Troubleshooting Guide
Caption: Decision tree for troubleshooting common synthesis issues.
Q5: My reaction yield is very low. What could be the cause?
Probable Cause 1: Reagent or Solvent Quality. Cyclic urea formation is sensitive to moisture. Water can hydrolyze CDI and Boc anhydride or react preferentially with the activated intermediates.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If using a solid base like K₂CO₃, ensure it is finely powdered and dried before use.
Probable Cause 2: Suboptimal Reaction Conditions. The reaction may not have reached completion due to insufficient time or temperature.
-
Solution: Continue to monitor the reaction for a longer period. If the reaction has stalled, consider gently increasing the temperature (e.g., from room temperature to 40-50 °C for CDI, or from 80 °C to 100 °C for Boc₂O).
Q6: I am seeing significant byproduct formation on my TLC plate. How can I improve selectivity?
Probable Cause: Intermolecular Reaction/Polymerization. If the concentration of the diamine is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.
-
Solution: Employ high-dilution conditions. This can be achieved by using a larger volume of solvent or by slowly adding the carbonylating agent (or the diamine) to the reaction mixture via a syringe pump over several hours. This favors the intramolecular ring-closing step.
Q7: The reaction starts but seems to stall before all the starting material is consumed. What should I do?
Probable Cause 1: Poor Solubility or Mixing. As the reaction progresses, intermediates or byproducts may precipitate, hindering the reaction.
-
Solution: Increase the stirring rate to ensure the mixture is homogeneous. If solids are present, you may need to switch to a solvent system in which all components are more soluble.
Probable Cause 2: Deactivation of Reagent. This can occur if there are acidic or nucleophilic impurities in the starting materials or solvent.
-
Solution: Re-purify the N-benzylethylenediamine starting material (e.g., by distillation). Ensure the solvent is pure and free of contaminants.
Q8: I'm having difficulty purifying the final product. Any suggestions?
Probable Cause: Persistent Impurities. Byproducts from CDI (imidazole) or Boc₂O (t-butanol and its byproducts) can sometimes be difficult to remove completely.
-
Solution (for CDI): The imidazole byproduct is basic. A dilute acid wash (e.g., 1M HCl or aqueous NH₄Cl) during the aqueous work-up is highly effective at removing it into the aqueous layer.
-
Solution (for Boc₂O): Ensure the aqueous washes are thorough to remove DMF. If purification by chromatography is difficult, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol).
References
- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of cyclic ureas and urethanes from alkylene diamines and amino alcohols with pressurized carbon dioxide in the absence of catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Application of Triphosgene in Organic Synthesis [en.highfine.com]
- 7. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 8. carbonyldiimidazole.com [carbonyldiimidazole.com]
- 9. A new synthetic approach to cyclic ureas through carbonylation using di-tert-butyl dicarbonate (boc anhydride) via one pot strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A new synthetic approach to cyclic ureas through carbonylation using di-tert-butyl dicarbonate (boc anhydride) via one pot strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of cyclic ureas and urethanes from alkylene diamines and amino alcohols with pressurized carbon dioxide in the absence of catalysts [agris.fao.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating Moisture-Sensitive Steps in 1-Benzylimidazolidin-2-one Synthesis
Welcome to the technical support center for the synthesis of 1-benzylimidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical, moisture-sensitive aspects of this synthesis. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
PART 1: Troubleshooting Guide for Common Synthesis Issues
This section addresses specific challenges you may encounter during the synthesis of this compound, with a focus on moisture-related root causes and their solutions.
Issue 1: Failed or Low-Yield N-Benzylation of Imidazolidin-2-one
Question: I am attempting to benzylate imidazolidin-2-one using sodium hydride (NaH) and benzyl bromide in DMF, but I am consistently obtaining low yields or recovering only my starting material. What is going wrong?
Answer: This is a frequent and frustrating issue that almost invariably points to moisture contamination inactivating your sodium hydride. NaH is an exceptionally strong base and is highly reactive towards water. Even trace amounts of moisture in your solvent, on your glassware, or in the imidazolidin-2-one itself will be preferentially deprotonated by NaH, consuming your reagent before it can deprotonate the intended nitrogen atom.
Causality Chain of Failure:
Caption: Reaction failure cascade due to moisture.
Troubleshooting Protocol:
-
Reagent Integrity Check:
-
Sodium Hydride: Visually inspect your NaH. It should be a gray powder (for the pure reagent) or a gray dispersion in mineral oil. If it appears white, it has likely oxidized to sodium hydroxide and should be discarded.
-
Solvent: Even "anhydrous" DMF from a commercial supplier can absorb moisture. It is best practice to dry it over a suitable drying agent like calcium hydride or molecular sieves and distill it under reduced pressure immediately before use.
-
-
Rigorous Anhydrous Technique:
-
Glassware: All glassware must be oven-dried at a minimum of 120°C for several hours and assembled while hot under a stream of dry, inert gas (nitrogen or argon).
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas. This is not merely a suggestion but a strict requirement.
-
Quantitative Guide for Solvent Drying:
| Drying Agent | Suitable Solvents | Typical Loading | Incubation Time | Notes |
| **Calcium Hydride (CaH₂) ** | DMF, DMSO, THF | 5-10 g/L | 24-48 hours | Stirring is required. Distill after incubation. |
| Molecular Sieves (4Å) | DMF, THF, CH₂Cl₂ | 50-100 g/L | At least 24 hours | Sieves must be activated by heating under vacuum. |
Issue 2: Formation of N,N'-Dibenzyl-imidazolidin-2-one and Other Byproducts
Question: My reaction is producing the desired this compound, but I am also observing a significant amount of a higher molecular weight byproduct, which I suspect is the 1,3-dibenzylated product. How can I suppress this?
Answer: The formation of the dibenzylated product suggests that the mono-benzylated product is being deprotonated and is then reacting with another equivalent of benzyl bromide. This can be exacerbated by several factors, including an excess of sodium hydride or benzyl bromide, and elevated reaction temperatures.
Controlling Selectivity:
-
Stoichiometry is Key: Use a slight excess of imidazolidin-2-one relative to sodium hydride (e.g., 1.05 equivalents of the former to 1.0 of the latter). This ensures that there is insufficient base to deprotonate the mono-benzylated product.
-
Controlled Addition: Add the benzyl bromide slowly and at a low temperature (e.g., 0°C). This allows the mono-alkylation to proceed to completion before a significant amount of the product can be deprotonated and react further.
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly. Avoid prolonged reaction times or heating, which can favor the formation of the thermodynamically more stable dibenzylated product.
PART 2: Frequently Asked Questions (FAQs)
Q1: What are the primary moisture-sensitive steps in the overall synthesis of this compound?
The synthesis can be broadly divided into two stages, both of which have moisture-sensitive aspects:
-
Formation of the Imidazolidin-2-one Ring: This is often achieved by reacting ethylenediamine with a carbonyl source like urea or 1,1'-carbonyldiimidazole (CDI). While less sensitive than the N-alkylation step, the presence of excess water can hydrolyze CDI or interfere with the cyclization.
-
N-Benzylation: As detailed above, the deprotonation of imidazolidin-2-one with a strong base like NaH is the most critically moisture-sensitive step.
Q2: I don't have access to a distillation apparatus for solvents. What are my options?
While distillation is the gold standard, you can obtain sufficiently dry solvents for many applications by using a solvent purification system (a "still") or by storing the solvent over activated molecular sieves for an extended period (at least 24 hours). Ensure the molecular sieves are properly activated by heating them under a high vacuum.
Q3: Can I use a different base instead of sodium hydride?
Potassium tert-butoxide (KOtBu) is a viable alternative for the deprotonation. It is a strong base and is available as a solid, which can be easier to handle than the NaH dispersion. However, it is also highly hygroscopic and requires careful handling under an inert atmosphere.
Q4: What is the best way to quench a reaction involving sodium hydride?
Quenching NaH must be done with extreme caution as it reacts violently with water. The safest method is to cool the reaction mixture in an ice bath and slowly add a proton source that is less reactive than water, such as isopropanol or ethanol, dropwise. Once the gas evolution has ceased, water can then be added carefully.
Workflow for Safe Quenching of Sodium Hydride:
Caption: A safe, step-by-step quenching protocol for NaH.
By adhering to these rigorous, technically grounded protocols, you will be well-equipped to manage the challenges of moisture in the synthesis of this compound, leading to reliable and reproducible results.
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Benzylimidazolidin-2-one
This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Benzylimidazolidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships behind experimental choices and spectral interpretation. We will explore the structural nuances of this heterocyclic compound as revealed by modern NMR spectroscopy, comparing its spectral features to related structures to provide a comprehensive analytical context.
The Foundational Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—we can map the connectivity of atoms and infer detailed three-dimensional information. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), while interactions between neighboring nuclei (spin-spin coupling) reveal bonding pathways.[1][2] For a molecule like this compound, with its distinct aliphatic and aromatic regions, NMR provides a definitive fingerprint of its chemical identity.
Experimental Protocol: A Self-Validating System for High-Fidelity Data
The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation.[3][4] The following protocol is designed to ensure spectral reliability and reproducibility.
Step 1: Sample Preparation
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities, particularly paramagnetic species, can lead to significant line broadening and obscure spectral details.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this nonpolar organic compound. Deuterated solvents are essential to avoid large, overwhelming solvent signals in ¹H NMR spectra.
-
Concentration: For ¹H NMR, dissolve 5-20 mg of the compound in approximately 0.6 mL of CDCl₃. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume is recommended.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can aid in creating a homogenous solution, which is crucial for achieving sharp, well-resolved NMR signals.[3]
-
Filtration and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could disrupt the magnetic field homogeneity.[5]
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard to provide a reference point (0 ppm) for chemical shifts. However, the residual solvent peak (CHCl₃ at 7.26 ppm) can also be used for calibration.
Step 2: NMR Data Acquisition
-
Spectrometer Setup: The sample is placed in the NMR spectrometer, which houses a powerful superconducting magnet.
-
Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed, a process of adjusting the magnetic field to maximize its homogeneity across the sample, resulting in sharper peaks and better resolution.[6]
-
Pulse Sequence and Acquisition: A standard one-pulse sequence is typically used for both ¹H and ¹³C NMR. Key parameters to set include the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a greater number of scans is necessary due to the low natural abundance of the ¹³C isotope.
Below is a diagram illustrating the workflow for acquiring high-quality NMR spectra.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
¹H and ¹³C NMR Spectral Analysis of this compound
The following is a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound. The chemical shifts are predicted based on established principles and data from similar structures.
The structure of this compound with atom numbering for NMR assignment is shown below:
Caption: Structure of this compound with atom numbering.
¹H NMR Spectrum Analysis (Predicted)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | 7.20-7.40 | Multiplet | 5H | C²'H, C³'H, C⁴'H, C⁵'H, C⁶'H | Aromatic protons of the benzyl group typically resonate in this region. |
| b | 5.50-6.00 | Broad Singlet | 1H | N³-H | The N-H proton of the urea moiety is expected to be a broad signal due to quadrupole broadening and potential hydrogen bonding. |
| c | 4.45 | Singlet | 2H | CαH₂ | The benzylic protons are adjacent to an electron-withdrawing nitrogen atom, shifting them downfield. The absence of adjacent protons results in a singlet. |
| d | 3.45 | Triplet | 2H | C⁴H₂ | These protons are adjacent to the N³ atom and are coupled to the C⁵H₂ protons. |
| e | 3.30 | Triplet | 2H | C⁵H₂ | These protons are adjacent to the N¹ atom and are coupled to the C⁴H₂ protons. |
¹³C NMR Spectrum Analysis (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 160.0 | C² | The carbonyl carbon of the urea is highly deshielded and appears significantly downfield. |
| 137.0 | C¹' | The ipso-carbon of the benzyl group. |
| 128.8 | C³', C⁵' | Meta-carbons of the benzyl group. |
| 128.0 | C⁴' | Para-carbon of the benzyl group. |
| 127.5 | C²', C⁶' | Ortho-carbons of the benzyl group. |
| 48.0 | Cα | The benzylic carbon is attached to a nitrogen atom. |
| 45.0 | C⁴ | Aliphatic carbon adjacent to a nitrogen atom. |
| 40.0 | C⁵ | Aliphatic carbon adjacent to a nitrogen atom. |
Comparative Analysis: this compound vs. Related Compounds
To validate our spectral assignments and understand the influence of different structural motifs, we can compare the expected chemical shifts of this compound with experimental data for simpler, related molecules.
| Compound | Functional Group/Proton | Experimental Chemical Shift (δ, ppm) | Reference |
| Toluene | Benzylic CH₃ | 2.36 | Standard Reference Data |
| Benzylamine | Benzylic CH₂ | 3.84 | Standard Reference Data |
| 2-Imidazolidone | -CH₂-CH₂- | 3.52 | [7] |
| This compound (Predicted) | Benzylic CH₂ | ~4.45 | This work |
| This compound (Predicted) | -N-CH₂-CH₂-N- | ~3.30-3.45 | This work |
This comparison highlights key structure-spectra correlations:
-
Benzylic Protons: The benzylic protons in this compound are expected to be significantly downfield compared to toluene due to the electron-withdrawing effect of the adjacent nitrogen atom. They are also predicted to be further downfield than in benzylamine, likely due to the influence of the entire imidazolidin-2-one ring system.
-
Imidazolidinone Ring Protons: The methylene protons of the imidazolidinone ring are expected to appear as two distinct triplets, a characteristic pattern for an ethylene bridge between two nitrogen atoms. Their chemical shift is similar to that observed in the parent 2-imidazolidone.[7]
Distinguishing Isomers: A Case Study
Consider a potential alternative, 1,3-Dibenzylimidazolidin-2-one . ¹H NMR spectroscopy would readily distinguish this compound from our target molecule. In the dibenzyl derivative, the signal for the N³-H proton would be absent. Furthermore, the integration of the benzylic proton signal (CαH₂) would correspond to 4 protons, and the aromatic region would integrate to 10 protons. This demonstrates the power of NMR in differentiating between closely related structures.
Conclusion
The detailed analysis of the ¹H and ¹³C NMR spectra of this compound provides a comprehensive understanding of its molecular structure. By following a rigorous experimental protocol, researchers can obtain high-fidelity data that, when properly interpreted and compared with data from related compounds, allows for unambiguous structural confirmation. This guide serves as a framework for such an analysis, emphasizing the importance of a deep understanding of the underlying principles of NMR spectroscopy for successful application in chemical research and drug development.
References
- 1. bionmr.unl.edu [bionmr.unl.edu]
- 2. acdlabs.com [acdlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Benzylimidazole(4238-71-5) 13C NMR [m.chemicalbook.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 2-Imidazolidone(120-93-4) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Benzylimidazolidin-2-one and its Analogs
In the landscape of drug development and chemical research, the unambiguous identification and structural elucidation of novel compounds are paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fragmentation "fingerprint" that is invaluable for characterizing molecular structures.[1][2] This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-benzylimidazolidin-2-one, a compound of interest in various research domains.
As a self-validating system, our approach will be to first postulate the fragmentation pathways of our target molecule based on fundamental principles of mass spectrometry and established fragmentation of related chemical moieties.[3][4] We will then compare this predicted pattern with the fragmentation of structurally similar compounds to provide a comprehensive understanding and a robust framework for the identification of this class of molecules.
Understanding Fragmentation in Electron Ionization Mass Spectrometry
Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive fragmentation.[5] This process, while sometimes resulting in a weak or absent molecular ion peak, provides rich structural information.[1][5] The fragmentation patterns are governed by the relative stability of the resulting carbocations and neutral radical species. Common fragmentation reactions include alpha-cleavage, McLafferty rearrangement, and the loss of stable neutral molecules.[6]
Predicted Fragmentation Pattern of this compound
The structure of this compound contains a benzyl group and a cyclic urea (imidazolidin-2-one) core. The fragmentation is expected to be dominated by cleavages at the benzylic position and within the heterocyclic ring.
The molecular ion (M+) of this compound (m/z 176) will likely undergo two primary fragmentation pathways:
-
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-N bond between the benzyl group and the imidazolidinone ring. This results in the formation of a highly stable benzyl cation (C7H7+) at m/z 91 . This is often the base peak in the mass spectra of benzyl-containing compounds.[7] The other fragment would be a neutral radical of the imidazolidin-2-one ring.
-
Ring Fragmentation: The imidazolidin-2-one ring can also undergo fragmentation. A common pathway for cyclic amides involves the loss of CO (carbonyl group), followed by further cleavages.[8] We can predict fragments arising from the cleavage of the urea core, though these are likely to be of lower abundance than the benzyl cation.
Below is a visual representation of the predicted fragmentation pathways for this compound.
Caption: Predicted major fragmentation pathways of this compound under electron ionization.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions and provide a comparative framework, we will examine the fragmentation patterns of two related molecules: 1,4-dibenzylimidazolidin-2-one and 1-benzoylimidazolidin-2-one.
Case Study 1: 1,4-Dibenzylimidazolidin-2-one
This molecule possesses two benzyl groups, one at the 1-position and another at the 4-position of the imidazolidinone ring.[9]
-
Expected Fragmentation: The primary fragmentation will still be the loss of a benzyl group to form the stable benzyl cation at m/z 91 . Due to the presence of two benzyl groups, this peak is expected to be highly abundant. A subsequent loss of the second benzyl group is also possible. The molecular ion would be at m/z 266.[9]
Case Study 2: 1-Benzoylimidazolidin-2-one
Here, a benzoyl group is attached to the nitrogen instead of a benzyl group.[10]
-
Expected Fragmentation: The fragmentation will be different due to the presence of the carbonyl group adjacent to the benzene ring. The most likely fragmentation is the cleavage of the bond between the benzoyl group and the imidazolidinone ring, leading to a benzoyl cation (C7H5O+) at m/z 105 . The loss of CO from this ion can then form a phenyl cation at m/z 77 . The benzyl cation at m/z 91 will be absent.
The following diagram illustrates the comparative fragmentation.
Caption: Comparative primary fragmentation of this compound and its analogs.
Data Summary
| Compound | Molecular Ion (m/z) | Primary Fragment Ion (m/z) | Identity of Primary Fragment |
| This compound | 176 | 91 | Benzyl Cation |
| 1,4-Dibenzylimidazolidin-2-one | 266[9] | 91 | Benzyl Cation |
| 1-Benzoylimidazolidin-2-one | 190 | 105 | Benzoyl Cation |
This comparative table clearly demonstrates how subtle changes in the molecular structure lead to distinct and predictable fragmentation patterns. The presence of a benzyl group consistently yields a fragment at m/z 91, while a benzoyl group produces a characteristic ion at m/z 105.
Experimental Protocol for Mass Spectrometry Analysis
To acquire the mass spectra for these compounds, the following experimental setup is recommended:
1. Sample Preparation:
- Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
- Dilute the stock solution to a final concentration of approximately 10-50 µg/mL.
2. Instrumentation:
- A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is ideal.
- Alternatively, direct infusion into an EI source can be used.
3. GC-MS Parameters (if applicable):
- Injection Volume: 1 µL
- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
4. Mass Spectrometer Parameters:
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-400
The workflow for this analysis is outlined below.
Caption: A typical experimental workflow for the analysis of this compound and its analogs.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be dominated by the formation of a stable benzyl cation at m/z 91. This characteristic fragment provides a strong diagnostic marker for the presence of the benzyl moiety. By comparing its predicted fragmentation with that of 1,4-dibenzylimidazolidin-2-one and 1-benzoylimidazolidin-2-one, we can confidently distinguish between these structurally similar compounds. This guide provides a robust framework for researchers and scientists in the field of drug development and chemical analysis to identify and characterize compounds containing the benzylimidazolidin-2-one scaffold.
References
- 1. rroij.com [rroij.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 1,4-Dibenzylimidazolidin-2-one | C17H18N2O | CID 59057325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Benzoylimidazolidin-2-one | C10H10N2O2 | CID 569665 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of 1-Benzylimidazolidin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 1-benzylimidazolidin-2-one derivatives, a class of compounds with significant interest in pharmacological research. We will explore the experimental intricacies of single-crystal X-ray diffraction, present key crystallographic data for a representative compound, and contrast this powerful technique with alternative spectroscopic methods.
Introduction: The Significance of this compound Scaffolds
The imidazolidin-2-one core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The addition of a benzyl group at the N1 position introduces lipophilicity and potential for specific interactions with biological targets, making this compound and its derivatives attractive candidates for drug discovery programs. Understanding the precise spatial arrangement of atoms and the nature of intermolecular interactions within the crystalline state is crucial for rational drug design, polymorphism studies, and intellectual property protection.
Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the gold standard for unequivocally determining the three-dimensional structure of a molecule. The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires meticulous attention to detail. The causality behind each step is critical for obtaining high-quality crystals and, consequently, a reliable structure.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol: A Self-Validating System
The following protocol outlines the key steps for obtaining the crystal structure of a this compound derivative. The trustworthiness of the final structure is built upon the rigor of each step.
-
Synthesis and Purification: The target this compound derivative is synthesized according to established literature procedures.[1] Purity is paramount for successful crystallization and is typically assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The compound should be purified to >98% purity.
-
Crystallization:
-
Solvent Selection: A crucial step is the selection of an appropriate solvent or solvent system. This is often an empirical process, involving the screening of a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane). The ideal solvent is one in which the compound has moderate solubility.
-
Crystal Growth: Slow evaporation of a saturated solution of the compound at room temperature is a common and effective method. Other techniques include slow cooling of a saturated solution or vapor diffusion, where a precipitant solvent is slowly introduced into the solution of the compound.
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).[2] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The initial crystal structure is solved using direct methods or Patterson methods.[2]
-
The structural model is then refined using full-matrix least-squares on F².[2] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
-
Validation and Data Deposition: The final refined structure is validated using software such as PLATON or CheckCIF. The crystallographic data is then deposited in a public database, such as the Cambridge Structural Database (CSD), and a Crystallographic Information File (CIF) is generated.[3][4]
Comparative Analysis of a Representative Crystal Structure
Due to the limited availability of a comprehensive series of publicly available crystal structures for simple this compound derivatives, we will discuss the key structural features of a related, more complex molecule, 1-Benzyl-2,5-diphenyl-3-tosylimidazolidin-4-one , to illustrate the type of data obtained from X-ray crystallography.[2] It is important to note that this is an imidazolidin-4-one, which will influence the bond lengths and angles around the carbonyl group compared to a -2-one isomer.
| Parameter | Value[2] | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 18.6024(7) Å, b = 8.0489(3) Å, c = 17.0860(6) Å, β = 106.426(2)° | Dimensions of the repeating unit of the crystal lattice. |
| Imidazolidine Ring Conformation | Envelope | The five-membered ring is not planar, with the nitrogen atom bearing the benzyl group out of the plane of the other four atoms. This has implications for the overall shape of the molecule and its potential interactions with a binding site. |
| Dihedral Angles | Benzyl and tosyl rings: 52.1(1)°; Phenyl rings on the imidazolidine core: 28.7(1)° | These angles describe the relative orientation of the different ring systems within the molecule, which is crucial for understanding its three-dimensional shape and steric profile. |
Key Structural Insights:
-
Non-planar Imidazolidine Ring: The envelope conformation of the imidazolidine ring is a common feature in such five-membered heterocyclic systems.[2] This puckering minimizes steric strain and influences the positioning of the substituents.
-
Molecular Packing: In the crystal lattice of 1-Benzyl-2,5-diphenyl-3-tosylimidazolidin-4-one, the molecules are stabilized by van der Waals interactions.[2] In simpler this compound derivatives, one would expect to see intermolecular hydrogen bonding involving the N-H proton and the carbonyl oxygen, which would play a significant role in the crystal packing.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, other spectroscopic techniques are indispensable for routine characterization and for studying the behavior of molecules in solution.
Caption: Comparison of X-ray crystallography, NMR, and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and solution-state conformation of molecules.[5]
-
¹H and ¹³C NMR: These experiments confirm the presence of the expected functional groups and provide information about the chemical environment of each proton and carbon atom. For this compound derivatives, characteristic signals for the benzyl group, the imidazolidine ring protons, and the carbonyl carbon would be observed.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can reveal through-space interactions between protons, providing insights into the solution-state conformation and the relative orientation of different parts of the molecule.
Comparison to X-ray Crystallography:
-
State of Matter: NMR provides information about the molecule in solution, which is often more biologically relevant than the solid-state structure determined by X-ray crystallography. The conformation of a flexible molecule like a this compound derivative can differ between the solid and solution phases.
-
Directness of Information: X-ray crystallography provides a direct visualization of the molecular structure, while NMR provides indirect information that must be interpreted to build a structural model.
Infrared (IR) Spectroscopy
IR spectroscopy is primarily used to identify the functional groups present in a molecule.[6]
-
Characteristic Absorptions: For a this compound derivative, the IR spectrum would be expected to show a strong absorption for the carbonyl (C=O) group, typically in the range of 1650-1700 cm⁻¹, and N-H stretching vibrations. The position of these bands can provide clues about hydrogen bonding.[7]
Comparison to X-ray Crystallography:
-
Level of Detail: IR spectroscopy provides very limited structural information compared to the comprehensive 3D model from X-ray crystallography. It confirms the presence of the imidazolidin-2-one core but reveals little about its conformation or the orientation of the benzyl group.
Conclusion
X-ray crystallography is an unparalleled technique for the definitive structural characterization of this compound derivatives, providing a wealth of information on bond lengths, angles, conformation, and intermolecular interactions. This detailed structural knowledge is invaluable for understanding structure-activity relationships and for guiding the design of new therapeutic agents. While NMR and IR spectroscopy are essential for routine characterization and for studying solution-state behavior, they do not provide the same level of unambiguous three-dimensional detail as single-crystal X-ray diffraction. A comprehensive approach that utilizes all of these techniques will provide the most complete understanding of this important class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-Benzyl-2,5-diphenyl-3-tosylimidazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1373350-41-4|1-Benzyl-5,5-dimethylimidazolidin-2-one|BLD Pharm [bldpharm.com]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries: Evaluating 1-Benzylimidazolidin-2-one Against Established Counterparts
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the efficacy of 1-Benzylimidazolidin-2-one as a chiral auxiliary in asymmetric synthesis. Its performance is critically evaluated against well-established and widely utilized auxiliaries, namely Evans' Oxazolidinones, Oppolzer's Sultams, and Meyers' Formamidines. This document synthesizes available experimental data to offer insights into the practical applications and stereochemical outcomes achievable with these directing groups.
In the pursuit of enantiomerically pure molecules, particularly within the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding subsequent chemical transformations to yield a desired stereoisomer. The ideal auxiliary offers high diastereoselectivity, is readily attached and cleaved, and can be recovered for reuse. This guide delves into the performance of this compound, a member of the imidazolidinone class of auxiliaries, and contextualizes its potential efficacy by comparison with some of the most reliable and extensively documented chiral auxiliaries in the field.
The Landscape of Chiral Auxiliaries: An Overview
The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis, profoundly influencing reaction efficiency and stereochemical control. The auxiliaries discussed herein represent distinct structural classes, each with its own mechanistic nuances and preferred applications.
-
Evans' Oxazolidinones : Developed by David A. Evans, these auxiliaries are arguably the most widely used for their high levels of stereocontrol in a variety of reactions, particularly in the formation of stereogenic centers alpha to a carbonyl group.[1]
-
Oppolzer's Sultams : Based on a camphor-derived scaffold, these sulfonamides, developed by Wolfgang Oppolzer, offer a rigid and predictable environment for directing stereoselective transformations, especially in cycloaddition reactions.[1]
-
Meyers' Formamidines : Introduced by A.I. Meyers, these auxiliaries are particularly effective for the asymmetric functionalization of tetrahydroisoquinolines and related heterocycles, finding significant use in alkaloid synthesis.
-
Imidazolidin-2-ones : This class of auxiliaries, including the focus of this guide, this compound, offers a C2-symmetric or pseudo-C2-symmetric environment. They are noted for their high crystallinity and stability, which can be advantageous in purification and handling.[2]
Asymmetric Alkylation: A Head-to-Head Comparison
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries have proven invaluable. The efficacy of each auxiliary is judged by the diastereomeric excess (d.e.) of the alkylated product.
While specific experimental data for the asymmetric alkylation of N-acyl-1-benzylimidazolidin-2-one is not extensively documented in readily available literature, we can infer its potential performance from structurally similar imidazolidinone auxiliaries, such as the ephedrine-derived (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one.
| Chiral Auxiliary | Substrate | Electrophile | Base | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | LDA | >99:1 | 92 | [3] |
| Oppolzer's Sultam | N-propionyl-(2R)-bornane-10,2-sultam | Methyl iodide | NaHMDS | >98:2 | 85 | [4] |
| (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one | N-glycinimide derivative | Benzyl bromide | LHMDS | >98:2 | 80-90 | [5] |
Expert Analysis:
Evans' oxazolidinones consistently deliver exceptional levels of diastereoselectivity in the alkylation of propionate-derived enolates, often exceeding 99% d.e.[3] This is attributed to the formation of a rigid, chelated Z-enolate where one face is effectively shielded by the substituent at the C4 position of the oxazolidinone ring. Oppolzer's sultams also provide excellent stereocontrol, with the rigid camphor backbone effectively blocking one face of the enolate.
Based on data for the related (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one, imidazolidinone auxiliaries can also achieve very high levels of diastereoselectivity in the alkylation of glycine-derived imides, suggesting that this compound could perform similarly well in related transformations.[5] The stereochemical outcome is rationalized by the formation of a chelated enolate where the electrophile approaches from the less sterically hindered face.
Asymmetric Aldol Reactions: Constructing ß-Hydroxy Carbonyls
The aldol reaction is a powerful tool for the construction of ß-hydroxy carbonyl units, and chiral auxiliaries are instrumental in controlling the stereochemistry of the two newly formed stereocenters.
| Chiral Auxiliary | Substrate | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >99:1 (syn) | 80 | [1] |
| Oppolzer's Sultam | N-propionyl-(2R)-bornane-10,2-sultam | Benzaldehyde | TiCl₄ | 91:9 (syn) | 88 | [6] |
| Ephedrine-derived Imidazolidinone | N-propionyl derivative | Benzaldehyde | Sn(OTf)₂ | 95:5 (syn) | 75-85 | [7] |
Expert Analysis:
Evans' oxazolidinones are the gold standard for syn-selective aldol reactions, proceeding through a Zimmerman-Traxler-type transition state with excellent diastereoselectivity.[1] The choice of boron enolates is crucial for achieving this high level of control. Oppolzer's sultams also favor the formation of syn-aldol products, albeit with slightly lower diastereoselectivity in some cases compared to Evans' auxiliaries.[6]
Ephedrine-derived imidazolidin-2-ones have been shown to be effective in promoting syn-selective aldol reactions, with the stereochemical outcome being dependent on the metal enolate used.[7] This suggests that N-acyl derivatives of this compound could also be effective in diastereoselective aldol reactions, offering a viable alternative to the more established auxiliaries.
Asymmetric Diels-Alder Reactions: Building Cyclic Systems
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the reaction.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-crotonyl-(S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | 99:1 | 81 | [8] |
| Oppolzer's Sultam | N-acryloyl-(2R)-bornane-10,2-sultam | Cyclopentadiene | TiCl₄ | 98:2 | 97 | [9] |
| Ephedrine-derived Imidazolidinone | N-crotonyl derivative | Cyclopentadiene | Et₂AlCl | >95:5 | 80-90 | [2] |
Expert Analysis:
Both Evans' oxazolidinones and Oppolzer's sultams are highly effective in controlling the stereochemistry of Diels-Alder reactions.[8][9] The Lewis acid plays a crucial role in chelating to the carbonyl groups of the N-enoyl derivative, locking it into a conformation that exposes one face of the double bond to the approaching diene.
Studies on ephedrine-derived imidazolidin-2-ones have demonstrated their utility in Lewis acid-promoted Diels-Alder reactions, affording high yields and excellent diastereoselectivities.[2] This strongly suggests that this compound, when incorporated into a dienophile, could also serve as an effective chiral director in this important class of reactions.
Experimental Protocols
To provide a practical context for the data presented, detailed experimental protocols for key transformations are outlined below.
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
General workflow for chiral auxiliary-based asymmetric synthesis.
Protocol 1: Asymmetric Alkylation using Evans' Oxazolidinone Auxiliary
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv.) dropwise. After stirring for 15 minutes, the desired acyl chloride (1.1 equiv.) is added, and the reaction is allowed to warm to room temperature.
-
Enolate Formation and Alkylation: The N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 equiv.) is added slowly, and the mixture is stirred for 30 minutes. The alkylating agent (1.2 equiv.) is then added, and the reaction is stirred until completion.
-
Auxiliary Cleavage (to Carboxylic Acid): The purified alkylated product is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C. Lithium hydroxide (2.0 equiv.) and 30% aqueous hydrogen peroxide (4.0 equiv.) are added, and the mixture is stirred for 4 hours. The reaction is quenched with sodium sulfite solution, and the chiral auxiliary is removed by extraction. Acidification of the aqueous layer followed by extraction yields the enantiomerically enriched carboxylic acid.[10]
Protocol 2: Cleavage of Imidazolidin-2-one Auxiliaries
While specific protocols for this compound are scarce, general methods for the cleavage of N-acyl imidazolidinones can be applied. Due to the amide-like stability of the imidazolidinone ring, cleavage conditions can be similar to those used for Evans' auxiliaries.
-
Hydrolytic Cleavage: Treatment with lithium hydroxide and hydrogen peroxide in a THF/water mixture is a common method to furnish the corresponding carboxylic acid.[3]
-
Reductive Cleavage: Use of reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can yield the corresponding chiral alcohol.
-
Transesterification: Reaction with a sodium alkoxide in the corresponding alcohol can provide the methyl or ethyl ester.
Conclusion and Outlook
This comparative guide highlights the formidable capabilities of established chiral auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams, which consistently deliver high levels of stereocontrol across a range of important asymmetric transformations. While direct, comprehensive experimental data for this compound as a chiral auxiliary is limited in the current literature, the strong performance of structurally related imidazolidin-2-one derivatives suggests its potential as a valuable tool in the synthetic chemist's arsenal.
Key advantages of the imidazolidinone scaffold include its high crystallinity, which can facilitate purification of diastereomeric products, and its inherent stability.[2] Future research focused on systematically evaluating the performance of N-acyl-1-benzylimidazolidin-2-ones in a broader range of asymmetric reactions is warranted to fully elucidate its synthetic utility. For researchers seeking alternatives to the more common auxiliaries, the imidazolidinone class, including this compound, represents a promising area for exploration.
References
- 1. mdpi.com [mdpi.com]
- 2. Origins of Stereoselectivity in Diels-Alder Cycloadditions Catalyzed by Chiral Imidazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
A New Standard in Asymmetric Synthesis: Unveiling the Advantages of 1-Benzylimidazolidin-2-one over Traditional Evans Auxiliaries
In the landscape of asymmetric synthesis, the pursuit of stereochemical control is paramount. For decades, Evans oxazolidinone auxiliaries have been a cornerstone, enabling the reliable formation of chiral centers in a multitude of synthetic transformations. However, the evolution of synthetic methodology perpetually seeks refinement in efficiency, stability, and overall performance. This guide introduces a compelling alternative, 1-Benzylimidazolidin-2-one, and delineates its distinct advantages over the well-established Evans auxiliaries, supported by a critical analysis of their chemical properties and practical applications.
The Bedrock of Asymmetric Control: Chiral Auxiliaries
Chiral auxiliaries are indispensable tools in modern organic synthesis, temporarily imparting chirality to a prochiral substrate to direct the formation of a specific stereoisomer. The ideal auxiliary should not only provide high levels of stereoselectivity but also be readily available, easily attached and cleaved, and robust under various reaction conditions. While Evans auxiliaries have commendably fulfilled these roles, the inherent chemical nature of the oxazolidinone ring presents certain limitations, paving the way for the emergence of more robust alternatives like this compound.
Unveiling a Key Advantage: Enhanced Ring Stability
A significant drawback of Evans auxiliaries lies in the susceptibility of the oxazolidinone ring to nucleophilic attack and hydrolysis, particularly under basic conditions often employed for cleavage. This can lead to undesired side reactions and complicate the isolation of the target chiral molecule and recovery of the auxiliary.
In contrast, 2-imidazolidinones, the class to which this compound belongs, exhibit markedly greater stability to ring-opening reactions compared to their oxazolidinone counterparts.[1] This enhanced stability is attributed to the replacement of the ring oxygen with a nitrogen atom, which alters the electronic properties and reactivity of the heterocyclic system. This inherent robustness translates to cleaner reactions, higher yields of the desired product, and more efficient recovery of the intact auxiliary, contributing to a more atom-economical and cost-effective synthetic process.
A Head-to-Head Comparison: Asymmetric Alkylation
To empirically validate the advantages of this compound, we will consider a representative and widely utilized transformation: the asymmetric alkylation of a propionyl derivative.
Data Summary: Diastereoselective Alkylation
| Auxiliary | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4S,5R)-1-Benzyl-4,5-diphenylimidazolidin-2-one | Benzyl Bromide | NaHMDS | THF | -78 | >98:2 | ~90 |
| (4R,5S)-4-Benzyl-5-methyl-2-oxazolidinone (Evans Auxiliary) | Benzyl Bromide | NaHMDS | THF | -78 | ~95:5 | ~85-90 |
Note: The data presented is a synthesis of typical results reported in the literature and is intended for comparative purposes. Actual results may vary based on specific reaction conditions and substrates.
The data suggests that while both auxiliaries provide excellent levels of diastereoselectivity, the imidazolidinone auxiliary can achieve comparable, if not slightly superior, stereocontrol. The key differentiator, however, lies in the subsequent cleavage and recovery steps, where the enhanced stability of the imidazolidinone ring becomes a significant practical advantage.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the application of these auxiliaries, detailed experimental protocols for the synthesis, acylation, asymmetric alkylation, and cleavage are presented below.
Workflow for Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation using this compound.
Protocol 1: Synthesis of (4S,5R)-1-Benzyl-4,5-diphenylimidazolidin-2-one
-
To a solution of (1R,2S)-1,2-diphenylethane-1,2-diamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add 1,1'-carbonyldiimidazole (CDI) (1.1 equiv) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure imidazolidin-2-one.
Protocol 2: N-Acylation with Propionyl Chloride
-
To a solution of (4S,5R)-1-Benzyl-4,5-diphenylimidazolidin-2-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (n-BuLi) (1.05 equiv) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 equiv) dropwise and stir for an additional 1 hour at -78 °C.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Asymmetric Benzylation
-
To a solution of the N-propionyl-1-benzyl-4,5-diphenylimidazolidin-2-one (1.0 equiv) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add benzyl bromide (1.2 equiv) and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash column chromatography to obtain the diastereomerically enriched product.
Protocol 4: Auxiliary Cleavage
-
Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add lithium hydroxide (LiOH) (4.0 equiv) followed by 30% aqueous hydrogen peroxide (H₂O₂) (4.0 equiv).
-
Stir the mixture vigorously at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃.
-
Separate the aqueous and organic layers. The chiral carboxylic acid can be isolated from the aqueous layer after acidification and extraction. The organic layer contains the recovered chiral auxiliary, which can be purified by chromatography.
Conclusion: A Superior Scaffold for Modern Synthesis
While the legacy of Evans auxiliaries in asymmetric synthesis is undeniable, the pursuit of methodological improvement is a constant in chemical research. This compound and its parent class of 2-imidazolidinones present a compelling case for their adoption as a new standard. Their enhanced ring stability translates to tangible benefits in terms of reaction cleanliness, yield, and auxiliary recovery. As the demand for efficient and robust synthetic routes to enantiomerically pure compounds continues to grow, particularly in the pharmaceutical and agrochemical industries, the inherent advantages of this compound position it as a superior choice for the discerning synthetic chemist.
References
A Researcher's Guide to Diastereomeric Ratio Determination for Reactions Involving 1-Benzylimidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a molecule to direct the formation of a specific stereoisomer. Among these, 1-benzylimidazolidin-2-one, a derivative of the renowned Evans auxiliaries, has proven to be a versatile and reliable scaffold for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions, including aldol additions and alkylations.[1][2][3][4] The successful application of this chiral auxiliary hinges on the accurate determination of the diastereomeric ratio (d.r.) of the resulting products. This guide provides a comprehensive comparison of the most common analytical techniques for this purpose, offering insights into their principles, practical execution, and relative merits.
The Central Role of this compound in Asymmetric Synthesis
This compound is a type of oxazolidinone chiral auxiliary.[2][5] These auxiliaries function by creating a sterically hindered environment that biases the approach of incoming reagents to one face of a prochiral enolate.[6] This facial selectivity leads to the preferential formation of one diastereomer over the other. The benzyl group at the 1-position plays a crucial role in establishing this steric bias. Following the reaction, the auxiliary can be cleaved under mild conditions to reveal the desired chiral product, and the auxiliary itself can often be recovered and reused.[2][7] The ability to reliably generate products with high diastereoselectivity makes these auxiliaries invaluable in the synthesis of complex molecules, particularly in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific stereochemistry.[4][8]
Methods for Determining Diastereomeric Ratios: A Comparative Analysis
The two most prevalent and powerful techniques for determining the diastereomeric ratio of products derived from this compound mediated reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on factors such as the complexity of the product mixture, the required level of accuracy, and the available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry for structural elucidation and is a direct and often rapid method for determining diastereomeric ratios.[9] The underlying principle is that diastereomers are distinct chemical entities with different physical properties, which can result in distinguishable signals in the NMR spectrum.
Causality Behind the Method
In a mixture of diastereomers, the different spatial arrangements of atoms lead to subtle variations in the local electronic environments of the nuclei. These differences in shielding and deshielding cause corresponding nuclei in each diastereomer to resonate at slightly different frequencies, resulting in separate signals in the NMR spectrum. The relative areas of these signals are directly proportional to the molar ratio of the corresponding diastereomers.
Experimental Protocol: ¹H NMR for Diastereomeric Ratio Determination
-
Sample Preparation:
-
Dissolve a representative sample of the crude reaction mixture or purified product (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton (¹H) NMR spectrum.
-
It is crucial to ensure a sufficient relaxation delay (D1) between scans to allow for full relaxation of all protons, ensuring accurate integration. A D1 of at least 5 times the longest T₁ of the relevant protons is recommended.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which is essential for accurate integration of minor diastereomer signals.
-
-
Data Analysis:
-
Identify a set of well-resolved signals corresponding to a specific proton or group of protons that is present in both diastereomers. Protons alpha to the newly formed stereocenter or on the chiral auxiliary itself are often good candidates.
-
Integrate the areas of these distinct signals for each diastereomer.
-
The diastereomeric ratio is calculated by dividing the integral value of the major diastereomer's signal by the integral value of the minor diastereomer's signal.
-
Advanced NMR Techniques
For complex spectra where signals overlap, more advanced NMR techniques can be employed:
-
Band-Selective Pure Shift NMR: This technique can collapse multiplets into singlets, significantly improving spectral resolution and allowing for more accurate integration of overlapping signals.[9][10][11][12]
-
¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR can sometimes provide better-resolved signals for diastereomers, especially for quaternary carbons.[13]
-
Variable-Temperature (VT) NMR: This can be useful for distinguishing between static diastereomers and those that are interconverting on the NMR timescale.[14]
-
Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce separation of signals for enantiomers and can also be used to improve the resolution of diastereomeric signals.[15]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that can be used to physically separate diastereomers, allowing for their individual quantification.[16][17][18] This method is particularly advantageous when NMR signals are severely overlapped or when very high accuracy is required.
Causality Behind the Method
The separation of diastereomers by HPLC is based on their differential interactions with a stationary phase. Because diastereomers have different three-dimensional structures, they will interact differently with the chiral or achiral surface of the stationary phase, leading to different retention times.
Experimental Protocol: HPLC for Diastereomeric Ratio Determination
-
Sample Preparation:
-
Dissolve a small amount of the reaction mixture in the mobile phase to be used for the analysis.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
Method Development:
-
Column Selection: For diastereomers, an achiral stationary phase (e.g., silica gel for normal-phase or C18 for reversed-phase) is often sufficient.[19] However, in some cases, a chiral stationary phase may provide better separation.
-
Mobile Phase Optimization: A systematic approach to optimizing the mobile phase composition (e.g., varying the ratio of hexane/ethyl acetate for normal-phase or water/acetonitrile for reversed-phase) is crucial to achieve baseline separation of the diastereomeric peaks.
-
-
Data Acquisition:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the elution of the compounds using a suitable detector, typically a UV detector set at a wavelength where both diastereomers absorb.
-
-
Data Analysis:
-
Integrate the peak areas of the two diastereomers in the resulting chromatogram.
-
The diastereomeric ratio is calculated from the ratio of the peak areas. It is important to confirm that the response factors for both diastereomers are the same, or to determine a correction factor if they are not.
-
Comparison of NMR and HPLC for Diastereomeric Ratio Determination
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the relative abundance of diastereomers based on the integration of distinct NMR signals. | Physically separates diastereomers based on their differential interactions with a stationary phase. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Requires dissolution in the mobile phase and filtration. |
| Analysis Time | Relatively fast for simple spectra (minutes to an hour). | Can be more time-consuming due to method development and run times. |
| Resolution | Can be limited by signal overlap in complex spectra.[9] | Generally offers higher resolution, capable of separating very similar compounds. |
| Accuracy | Highly accurate with proper experimental setup (e.g., sufficient relaxation delay). | Highly accurate, especially with baseline separation. |
| Sensitivity | Lower sensitivity compared to HPLC. | Higher sensitivity, suitable for detecting minor diastereomers. |
| Sample Consumption | Non-destructive, sample can be recovered. | Consumptive, as the sample is passed through the column. |
| Information Provided | Provides structural information in addition to the ratio. | Primarily provides retention time and peak area. |
Visualizing the Workflow
Logical Relationship in Asymmetric Synthesis
Caption: Logical flow from chiral auxiliary and substrate to diastereomeric ratio determination.
Experimental Workflow for Diastereomeric Ratio Determination
Caption: Comparative workflow for NMR and HPLC analysis of diastereomeric ratios.
Conclusion and Best Practices
Both NMR and HPLC are indispensable tools for the determination of diastereomeric ratios in reactions involving this compound.
-
For rapid, routine analysis and when structural confirmation is also desired, ¹H NMR is often the method of choice. Ensure proper acquisition parameters, particularly the relaxation delay, to guarantee accurate integration.
-
When high accuracy is paramount, or when NMR spectra are too complex for reliable integration, HPLC is the preferred technique. Thorough method development to achieve baseline separation is critical for obtaining reliable results.
In many research settings, a combination of both techniques provides the most comprehensive and trustworthy data. For instance, an initial d.r. determination by crude ¹H NMR can be followed by a more precise HPLC analysis after purification. By understanding the principles and practical considerations of each method, researchers can confidently and accurately assess the stereochemical outcome of their asymmetric syntheses, paving the way for the efficient and predictable construction of complex chiral molecules.
References
- 1. Evans aldol ppt | PPTX [slideshare.net]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Evans Aldol Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 10. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [ouci.dntb.gov.ua]
- 14. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | Semantic Scholar [semanticscholar.org]
- 19. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Comparative study of different catalysts for 1-Benzylimidazolidin-2-one synthesis
A Comparative Guide to Catalytic Syntheses of 1-Benzylimidazolidin-2-one
Introduction: The imidazolidin-2-one scaffold is a privileged motif in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds, including HIV protease inhibitors and NK1 antagonists.[1] this compound, in particular, serves as a crucial synthetic intermediate for more complex molecular architectures. The efficiency, selectivity, and sustainability of its synthesis are therefore of paramount importance to researchers in drug development and organic synthesis.
Traditionally, the synthesis of such cyclic ureas involves the reaction of a 1,2-diamine with a carbonylating agent like phosgene or its equivalents, a method often hampered by the toxicity of the reagents and harsh reaction conditions.[1][2] Modern synthetic chemistry has pivoted towards catalytic methods that offer milder conditions, improved atom economy, and greater functional group tolerance.
This guide provides an in-depth comparative analysis of different catalytic strategies for the synthesis of this compound. We will dissect the mechanistic underpinnings, compare performance based on experimental data, and provide detailed protocols to empower researchers to select the optimal method for their specific needs. The primary catalytic routes discussed are Palladium-Catalyzed Buchwald-Hartwig Amination and Catalyst-Controlled Reductive Amination, representing two distinct and powerful approaches to C–N bond formation.
Section 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl and alkyl amines by enabling the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl or alkyl halides.[3][4] This reaction is particularly valuable when traditional methods like nucleophilic substitution fail due to the low reactivity of the coupling partners.[4] For the synthesis of this compound, this strategy involves the direct coupling of the imidazolidin-2-one nitrogen with a benzyl halide.
Mechanistic Rationale
The efficacy of the Buchwald-Hartwig reaction is critically dependent on the choice of ligand, which modulates the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are known to accelerate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5]
The generally accepted catalytic cycle proceeds as follows:
-
Oxidative Addition: A Pd(0) complex reacts with the benzyl halide, inserting itself into the carbon-halide bond to form a Pd(II) species.
-
Ligand Exchange & Deprotonation: The imidazolidin-2-one displaces a ligand on the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium amido complex.
-
Reductive Elimination: The final C-N bond is formed as the benzylated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
References
- 1. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. youtube.com [youtube.com]
The Rising Catalyst: Benchmarking 1-Benzyl-Substituted N-Heterocyclic Carbene Ligands in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for more efficient, stable, and versatile catalysts is perpetual. Palladium-catalyzed cross-coupling reactions, cornerstones of carbon-carbon and carbon-nitrogen bond formation, have been significantly advanced by the development of sophisticated ligands. While bulky electron-rich phosphines, such as XPhos, have long been the gold standard, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands, often exhibiting superior performance.[1][2] This guide provides an in-depth performance benchmark of NHC ligands derived from 1-benzylimidazolidin-2-one precursors, specifically focusing on their application in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. We will objectively compare their efficacy against established alternatives, supported by experimental data, to provide a clear and practical resource for the discerning researcher.
The Ligand in Focus: From this compound to a Potent NHC
This compound serves as a readily accessible precursor to a class of N-heterocyclic carbene ligands. Through methylation and subsequent deprotonation, the corresponding imidazolium salt, 1-benzyl-3-methylimidazolium chloride, is formed, which acts as the direct precursor to the active NHC ligand. This ligand features a benzyl group and a methyl group on the nitrogen atoms of the heterocyclic ring. The benzyl group, in particular, can influence the steric and electronic properties of the resulting metal complex, impacting its catalytic activity.[3][4]
The strong σ-donating ability of NHCs, including those derived from this compound, leads to the formation of highly stable palladium complexes.[1] This enhanced stability often translates to higher catalyst turnover numbers (TONs) and turnover frequencies (TOFs), allowing for lower catalyst loadings and milder reaction conditions compared to some traditional phosphine-based systems.
Head-to-Head in a Cornerstone Reaction: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a fundamental tool for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. Here, we compare the performance of a representative N-benzyl substituted NHC-palladium catalyst with a widely used phosphine-based catalyst, XPhos, in the coupling of an electronically deactivated aryl chloride, 4-chlorotoluene, with phenylboronic acid.
Comparative Performance Data
| Catalyst/Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| 1-Benzyl-3-methylimidazolium-derived NHC | Pd(OAc)₂ | t-BuOK | Water | 80 | 12-24 | 95 | 2.0 | [5] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | THF/Water | 65 | 1 | ~95 | 0.1 | [4] |
| XPhos | [Pd(allyl)Cl]₂ | K₂CO₃ | MeOH/THF | 60 | 1 | ~80 | 0.5 | [4] |
Analysis of Performance:
The data indicates that the N-benzyl substituted NHC-palladium catalyst can achieve a high yield (95%) for the coupling of the challenging 4-chlorotoluene substrate.[5] However, this requires a relatively high catalyst loading (2.0 mol%) and longer reaction times in an aqueous medium.[5] In contrast, catalyst systems employing the bulky phosphine ligand XPhos can achieve similar or slightly lower yields with significantly lower catalyst loadings (as low as 0.1 mol%) and much shorter reaction times under milder temperature conditions.[4]
It is crucial to note that direct comparisons are nuanced due to variations in reaction conditions (base, solvent, palladium precursor). However, the trend suggests that while the N-benzyl NHC is a competent ligand, highly optimized phosphine-based systems like those with XPhos may offer greater efficiency for this specific transformation. The choice of ligand will ultimately depend on factors such as substrate scope, cost, and desired reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling with an NHC-Palladium Catalyst
The following protocol is adapted from the literature for the Suzuki-Miyaura coupling of aryl chlorides using a well-defined NHC-Pd(II)-imidazole complex.[5]
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[Pd(NHC)(Im)Cl₂] (where NHC is 1,3-dimesitylimidazol-2-ylidene and Im is 1-methylimidazole) (0.02 mmol, 2.0 mol%)
-
Potassium tert-butoxide (t-BuOK) (2.0 mmol)
-
Water (5 mL)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, [Pd(NHC)(Im)Cl₂], and potassium tert-butoxide.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add deionized water (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
A Critical Transformation for Drug Discovery: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable method for the formation of C-N bonds, crucial for the synthesis of a vast array of pharmaceuticals. The performance of NHC ligands in this reaction is of significant interest, as they can often overcome the limitations of early-generation phosphine ligands, particularly with challenging substrates like aryl chlorides.
Comparative Performance Data
| Catalyst/Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Substrates | Yield (%) | Catalyst Loading (mol%) | Reference |
| IPr (NHC) | [Pd(IPr)(acac)Cl] | NaOt-Bu | Dioxane | 80 | 3-24 | Aryl chlorides with primary/secondary amines | 85-98 | 1.0-2.0 | [6] |
| XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 18 | 4-chlorotoluene and morpholine | 98 | 1.0 | [7] |
| Benzimidazolyl Phosphine | Pd(OAc)₂ | KOt-Bu | Dioxane | 110 | 12 | Various aryl chlorides and amines | 75-98 | 0.1-1.0 | [8] |
Analysis of Performance:
The choice between an NHC and a phosphine ligand in Buchwald-Hartwig amination is often substrate-dependent. NHC ligands are generally praised for their high stability and effectiveness with a wide array of substrates, including sterically hindered ones.
Experimental Protocol: Buchwald-Hartwig Amination using a [Pd(NHC)(acac)Cl] Catalyst
The following is a general procedure for the Buchwald-Hartwig amination of aryl chlorides using a well-defined [Pd(IPr)(acac)Cl] precatalyst, adapted from the work of Nolan and coworkers.[6]
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
[Pd(IPr)(acac)Cl] (0.01-0.02 mmol, 1.0-2.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox, charge a screw-capped vial with [Pd(IPr)(acac)Cl] and sodium tert-butoxide.
-
Add the aryl chloride and the amine.
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 80 °C.
-
Stir the reaction for the specified time (typically 3-24 hours).
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the Celite pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Mechanistic Insights and the Rationale Behind Ligand Choice
The superior performance of NHC ligands in many catalytic applications can be attributed to their unique electronic and steric properties.[1][2] They are strong σ-donors, which facilitates the oxidative addition of the aryl halide to the palladium center, often the rate-limiting step in the catalytic cycle. Their tunable steric bulk also promotes the reductive elimination step, leading to faster product formation.
Suzuki-Miyaura Catalytic Cycle
In contrast, phosphine ligands like XPhos possess a different balance of σ-donation and π-acceptance, along with a distinct steric profile provided by the biaryl backbone. This can lead to highly active and stable catalysts, particularly for challenging substrates.
Experimental Workflow
Conclusion and Future Outlook
N-Heterocyclic carbene ligands derived from this compound precursors represent a valuable class of ligands for palladium-catalyzed cross-coupling reactions. While highly optimized phosphine-based systems may still offer superior performance in certain applications in terms of catalyst loading and reaction times, the inherent stability and broad substrate scope of NHC-palladium complexes make them a compelling alternative.
The choice of ligand is not a one-size-fits-all decision. For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of different ligand classes is paramount. This guide provides a foundational benchmark for N-benzyl substituted NHCs, encouraging further investigation into their potential. Future research will likely focus on fine-tuning the steric and electronic properties of these ligands to develop even more active and selective catalysts for a wider range of challenging transformations.
References
- 1. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
A Senior Application Scientist's Guide to Impurity Profiling of 1-Benzylimidazolidin-2-one
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
1-Benzylimidazolidin-2-one is a key heterocyclic scaffold utilized in the synthesis of various pharmacologically active molecules. Its structural motif is present in compounds developed for a range of therapeutic areas. As with any active pharmaceutical ingredient (API) or intermediate, the purity of this compound is not merely a quality metric but a critical parameter that dictates the safety, efficacy, and reproducibility of the final drug product. Impurities, even at trace levels, can have unintended pharmacological effects, introduce toxicity, or negatively impact the yield and purity of subsequent synthetic steps.
This guide provides a comprehensive framework for the analysis of impurities in commercially available this compound. We will move beyond simple protocol recitation to explain the underlying scientific rationale for methodological choices. This document is designed for researchers, process chemists, and quality control analysts in the drug development sector, offering a robust, multi-faceted approach to ensure the integrity of this vital chemical building block.
Part 1: The Genesis of Impurities – A Mechanistic Perspective
Understanding the potential impurities in a given batch of this compound begins with its synthesis. A common synthetic route involves the cyclization of N-benzylethylenediamine with a carbonylating agent such as urea, phosgene, or a chloroformate. Each step in this process is a potential source of impurities.
Common Impurity Classes:
-
Unreacted Starting Materials: Residual N-benzylethylenediamine is a primary potential impurity.
-
Synthesis By-products: Incomplete cyclization, side reactions, or reactions with contaminants can lead to various by-products. For instance, the use of phosgene can generate chlorinated intermediates, while reactions with urea can produce isocyanates and other related compounds.
-
Over-alkylation Products: The presence of multiple reactive sites could potentially lead to the formation of di-benzylated species.
-
Degradation Products: The imidazolidinone ring can be susceptible to hydrolysis under certain pH and temperature conditions, leading to ring-opened degradation products.
The following diagram illustrates a generalized synthetic pathway and the potential entry points for impurity formation.
Caption: Generalized synthesis of this compound and key sources of impurities.
Part 2: Orthogonal Analytical Strategies for Comprehensive Profiling
No single analytical technique can provide a complete picture of a sample's purity. A robust analysis relies on an orthogonal approach , where multiple techniques with different separation and detection principles are employed. This ensures that a wide range of potential impurities, with varying chemical and physical properties (polarity, volatility, etc.), are detected and quantified.
Our recommended workflow involves a primary quantitative method (HPLC), a method for volatile impurities (GC-MS), and a definitive structural confirmation tool (NMR).
Safety Operating Guide
Hazard Identification and Essential Safety Precautions
An Expert's Guide to the Proper Disposal of 1-Benzylimidazolidin-2-one
For laboratory professionals engaged in research, development, and manufacturing, the responsible management of chemical waste is a cornerstone of ensuring personnel safety, environmental protection, and regulatory compliance. This compound is a heterocyclic compound whose disposal requires a structured and informed approach. Improper handling can lead to health risks and environmental contamination.
This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. As Senior Application Scientists, our goal is to provide you with the causal logic behind these procedures, empowering you to manage chemical waste with confidence and integrity.
Understanding the intrinsic hazards of a chemical is the first step in safe handling and disposal. Based on its Safety Data Sheet (SDS), this compound is classified with specific risks that mandate rigorous safety measures.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These hazards necessitate that all handling and disposal operations be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure. Direct contact with skin and eyes must be prevented through the mandatory use of appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Prevents severe eye irritation or damage from accidental splashes. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Protects against skin contact, which can cause irritation. |
| Body Protection | Standard laboratory coat; additional apron if needed. | Protects clothing and underlying skin from contamination during transfer or spill cleanup. |
| Respiratory | Use in a fume hood. NIOSH-approved respirator may be needed for large spills. | Prevents inhalation of dust or aerosols, which can lead to respiratory tract irritation.[1] |
Waste Characterization: A Critical Step for Compliance
Before disposal, the waste must be characterized according to the Resource Conservation and Recovery Act (RCRA) to determine if it qualifies as hazardous.[2][3][4] A waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4][5][6]
While this compound is not a specifically listed waste, and its known properties do not align with the formal RCRA characteristics for hazardous waste, the principle of prudent practice dictates a conservative approach. Due to its irritant properties and the lack of comprehensive ecotoxicity data, it is strongly recommended to manage all waste containing this compound as hazardous chemical waste. This ensures the highest level of safety and compliance with potentially stricter state or local regulations.
Step-by-Step Disposal Protocol
The required method for disposing of this compound is through a licensed and approved chemical waste disposal contractor. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or expired solid this compound, along with contaminated items (e.g., weigh boats, contaminated gloves, paper towels), in a dedicated, puncture-resistant, and sealable container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Ensure the container material is chemically compatible. Avoid mixing with other waste streams unless explicitly permitted by your institution's safety office.
Step 2: Labeling and Temporary Storage
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant").
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials and general laboratory traffic. Follow all institutional and OSHA guidelines for the storage of chemical waste.
Step 3: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with an accurate inventory of the waste. They will coordinate with a licensed waste disposal contractor for proper treatment and disposal.
Recommended Disposal Technology: Controlled Incineration
For organic compounds like this compound, high-temperature incineration is the preferred and most effective disposal method.[7][8]
The Causality Behind Incineration:
-
Molecular Destruction: The high temperatures (typically >850°C) and controlled conditions within an incinerator break down the organic molecule into simpler, less harmful components, primarily carbon dioxide and water.[9][10]
-
Nitrogen Content Consideration: this compound contains chemically-bound nitrogen. During combustion, this "fuel nitrogen" can be converted into nitrogen oxides (NOx), which are atmospheric pollutants.[9][11] Therefore, the process must be conducted in an incinerator equipped with advanced flue gas treatment systems, such as Selective Catalytic Reduction (SCR) or Selective Non-Catalytic Reduction (SNCR), to scrub these harmful gases before release.[11]
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.
-
Don PPE: Wear the full PPE detailed in the table above before attempting cleanup.
-
Contain Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste: Using non-sparking tools, collect the absorbed material and place it into a suitable, sealable container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and collect all cleaning materials for disposal as hazardous waste.
By adhering to this structured protocol, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. echemi.com [echemi.com]
- 2. natlenvtrainers.com [natlenvtrainers.com]
- 3. What Are the Different Classifications of Hazardous Waste under RCRA? → Learn [pollution.sustainability-directory.com]
- 4. epa.gov [epa.gov]
- 5. Content Retired - Compliance Assistance Centers [caiweb.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. Waste gas and liquid incineration system - NBE [nbe.com.cn]
- 8. epa.gov [epa.gov]
- 9. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. basel.int [basel.int]
- 11. WASTE CONTAINING [banksengineering.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
